molecular formula C9H9BrN2 B1519901 4-Bromo-1,5-dimethyl-1H-indazole CAS No. 1159511-77-9

4-Bromo-1,5-dimethyl-1H-indazole

Cat. No.: B1519901
CAS No.: 1159511-77-9
M. Wt: 225.08 g/mol
InChI Key: IHCMWPGWHNBZAO-UHFFFAOYSA-N
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Description

4-Bromo-1,5-dimethyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-1,5-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-8-7(9(6)10)5-11-12(8)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCMWPGWHNBZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N(N=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657244
Record name 4-Bromo-1,5-dimethyl-1H-indazole
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Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-77-9
Record name 4-Bromo-1,5-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,5-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Bromo-1,5-dimethyl-1H-indazole" chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to 4-Bromo-1,5-dimethyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

This compound is a substituted indazole derivative that has emerged as a valuable and versatile building block in medicinal chemistry and materials science. The indazole scaffold itself is recognized as a "privileged structure" in pharmacology, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] The strategic placement of a bromine atom and two methyl groups on the indazole ring system imparts specific chemical properties that make this compound an important intermediate for the synthesis of novel therapeutic agents, particularly in oncology and immunology.[2]

The bromine atom at the 4-position serves as a key functional handle, enabling a wide range of synthetic transformations, most notably metal-catalyzed cross-coupling reactions. This allows for the systematic elaboration of the molecular structure, a cornerstone of modern drug discovery efforts like fragment-based lead discovery (FBLD).[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses and for ensuring reproducibility. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 1159511-77-9[4]
Molecular Formula C₉H₉BrN₂[4]
Molecular Weight 225.09 g/mol [4]
IUPAC Name 4-bromo-1,5-dimethylindazole[4]
Appearance Off-white crystalline solidCommercial Suppliers
Purity ≥97% (Typical)
Storage Conditions 2-8°C, Desiccated
XLogP3 2.6[4]
InChIKey IHCMWPGWHNBZAO-UHFFFAOYSA-N
Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of a suitable precursor, namely 4-Bromo-5-methyl-1H-indazole. This precursor can be synthesized via a multi-step sequence starting from commercially available materials.[5] The subsequent methylation is a critical step, often yielding a mixture of N-1 and N-2 isomers, which necessitates careful control of reaction conditions to favor the desired N-1 product and subsequent chromatographic purification.[1][6]

2.1. Synthetic Workflow

The logical flow for the synthesis begins with the formation of the indazole core, followed by the regioselective methylation at the N-1 position.

Synthesis_Workflow cluster_0 Part A: Synthesis of Precursor cluster_1 Part B: N-Methylation A Compound (II) (e.g., 2-Bromo-6-methylaniline derivative) B Lithiation & Formylation A->B C Compound (III) B->C D Reaction with Methoxylamine HCl C->D E Compound (IV) D->E F Ring Closure (Hydrazine Hydrate) E->F G 4-Bromo-5-methyl-1H-indazole F->G H 4-Bromo-5-methyl-1H-indazole I Deprotonation (e.g., NaH in THF) H->I J Addition of Methylating Agent (e.g., Iodomethane) I->J K Reaction Mixture (N-1 and N-2 isomers) J->K L Purification (Column Chromatography) K->L M This compound (Target Compound) L->M

Caption: Generalized synthetic workflow for this compound.

2.2. Experimental Protocol: N-Methylation of 4-Bromo-5-methyl-1H-indazole

This protocol is an adapted, field-proven methodology for the N-alkylation of indazoles, optimized for N-1 regioselectivity.[1][6] The causality for using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is to generate the indazolide anion, which then reacts with the alkylating agent. This combination often favors the thermodynamically more stable N-1 alkylated product.[1]

Materials:

  • 4-Bromo-5-methyl-1H-indazole (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (CH₃I) (1.2 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-5-methyl-1H-indazole to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the indazolide anion is typically observed as the mixture becomes a clear solution or a fine suspension.

  • Alkylation: Slowly add iodomethane via syringe while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N-1 isomer from the N-2 isomer and other impurities.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Applications in Drug Discovery and Development

The indazole core is a key pharmacophore in numerous kinase inhibitors.[8][9] Kinases are a major class of drug targets, especially in oncology, and the indazole structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[10] this compound serves as an ideal starting point or fragment for developing such inhibitors.

3.1. Role as a Synthetic Scaffold

The primary utility of this compound is as a molecular scaffold. The bromine at the C4 position is a versatile handle for introducing diversity through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.[11] This allows for the rapid generation of a library of analogues, where different chemical groups can be appended to probe the structure-activity relationship (SAR) of a potential drug candidate.

3.2. Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target.[12] Hits are then optimized and grown into more potent, drug-like leads.[3] this compound, with a molecular weight of ~225 Da, fits the profile of a fragment. Its indazole core can act as an anchor, binding to a specific pocket on a target protein, while the bromine atom provides a validated vector for chemical elaboration to improve potency and selectivity.[13][14]

FBDD_Workflow A Fragment Library Screening (Biophysical Methods) B Hit Identification (e.g., this compound) A->B C Structural Biology (X-ray Crystallography / NMR) B->C Validate Binding D Structure-Guided Elaboration (Suzuki, Buchwald, etc.) C->D Identify Growth Vector E Library of Analogs D->E F SAR Analysis (Potency & Selectivity Testing) E->F G Lead Optimization F->G Iterative Cycles H Preclinical Candidate G->H

Caption: Role of the compound as a fragment in a drug discovery workflow.

Safety and Handling

While specific toxicity data for this compound is limited, the safety profile can be inferred from related bromo-indazole compounds. Standard laboratory safety protocols for handling chemical reagents should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended (2-8°C).

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of significant exposure, seek immediate medical attention.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the proven pharmacological relevance of the indazole scaffold. Its defined structure, with a reactive handle for diversification, makes it an invaluable tool for medicinal chemists. For professionals engaged in the discovery of novel small molecule therapeutics, particularly kinase inhibitors, this compound provides a validated and efficient starting point for fragment-based design and lead optimization campaigns, accelerating the path toward new medicines.

References

"4-Bromo-1,5-dimethyl-1H-indazole" CAS number 1159511-77-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-1,5-dimethyl-1H-indazole (CAS: 1159511-77-9)

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of increasing importance in modern medicinal chemistry and materials science. The indazole nucleus is a privileged scaffold, forming the core of numerous approved pharmaceuticals.[1][2][3] This document delves into the specific attributes of the title compound, CAS 1159511-77-9, offering insights into its synthesis, characterization, reactivity, and strategic applications. We will explore the causality behind synthetic choices, the logic of its application in drug discovery pipelines, and provide actionable protocols for its use. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile intermediate in their work.

The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

Nitrogen-containing heterocycles are fundamental to the development of bioactive molecules, with the indazole core being a particularly prominent scaffold.[1][4] Comprising a fused benzene and pyrazole ring, indazoles exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer being the more thermodynamically stable.[1][5]

The strategic importance of the indazole motif is demonstrated by its presence in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anti-tumor, anti-HIV, and kinase inhibitory properties.[3][4][6] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, highlighting its acceptance and utility in targeting complex diseases.[1] The value of this compound lies in its role as a precisely functionalized intermediate, enabling the rapid and efficient synthesis of novel indazole derivatives for screening and development.[7][8]

Physicochemical and Structural Properties

The specific substitution pattern of this compound—a bromine atom at the 4-position and methyl groups at the N1 and C5 positions—confers a unique combination of reactivity and solubility.[8] The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the methyl groups can influence solubility and metabolic stability, and provide important steric and electronic cues for molecular recognition.

PropertyValueSource
CAS Number 1159511-77-9[9]
Molecular Formula C₉H₉BrN₂[9]
Molecular Weight 225.08 g/mol [9]
IUPAC Name This compound[9]
SMILES CC1=C(C2=C(C=C1)N(N=C2)C)Br[9]
InChI Key IHCMWPGWHNBZAO-UHFFFAOYSA-N[9]
Predicted Boiling Point 310.6 ± 22.0 °C[10]
Predicted Density 1.53 ± 0.1 g/cm³[10]
Storage Temperature 2-8°C, Desiccated

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely detailed in the literature, however, a logical and robust route can be devised from commercially available precursors based on established indazole chemistry. The most direct approach involves the regioselective N-methylation of 4-bromo-5-methyl-1H-indazole.

Proposed Synthetic Workflow

The key transformation is the alkylation of the indazole nitrogen. Direct alkylation of N-unsubstituted indazoles can often lead to a mixture of N1 and N2 isomers.[11] The choice of base and solvent system is therefore critical to control regioselectivity. For many indazole systems, using a mild base like potassium carbonate in a polar aprotic solvent such as acetone or DMF favors the thermodynamically more stable N1 product.

Synthetic Workflow Precursor 4-Bromo-5-methyl-1H-indazole Reagents Iodomethane (CH3I) Potassium Carbonate (K2CO3) Acetone Precursor->Reagents 1. Product This compound (CAS 1159511-77-9) Reagents->Product 2. Reflux Byproduct 4-Bromo-2,5-dimethyl-2H-indazole (Minor Isomer) Product->Byproduct Separation via Column Chromatography

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from general procedures for the N-methylation of related indazoles.[12]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-5-methyl-1H-indazole (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetone (approx. 10-15 mL per gram of starting material) followed by powdered potassium carbonate (K₂CO₃, 3.0 eq.).

    • Rationale: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the indazole N-H. Acetone is an excellent solvent for this Sₙ2 reaction, promoting the desired alkylation pathway.

  • Alkylation: Stir the suspension at room temperature for 30 minutes. Slowly add iodomethane (CH₃I, 1.5 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup: After cooling to room temperature, filter off the inorganic salts and evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and saturated brine.

    • Rationale: This removes any remaining inorganic salts and water-soluble impurities.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, typically a mixture of N1 and N2 isomers, is purified by silica gel column chromatography to isolate the desired this compound.

Spectroscopic Characterization and Purity

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

  • ¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl groups (N-CH₃ and C5-CH₃). The aromatic protons will appear as doublets in the aromatic region, and a key singlet for the C3-H proton will confirm the indazole core. The chemical shift of the N-methyl group is a key indicator for distinguishing between N1 (typically ~4.0 ppm) and N2 isomers (~4.2 ppm).[12]

  • ¹³C NMR: The carbon spectrum will show signals for the two methyl carbons, the aromatic carbons (including two quaternary carbons, C-Br and C-CH₃), and the carbons of the pyrazole ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the protonated molecular ion [M+H]⁺ with a characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).

  • HPLC: Purity is determined by HPLC, typically using a C18 reverse-phase column with a gradient of acetonitrile and water. A purity level of >97% is common for commercial-grade material.

Reactivity and Strategic Applications in Synthesis

The primary value of this compound lies in the synthetic versatility of its C-Br bond. This functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position.

Reactivity_Scaffold cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Library of Analogs Indazole This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) -> C-Aryl, C-Alkenyl Indazole->Suzuki [Pd] Buchwald Buchwald-Hartwig (Amines, Amides) -> C-N Bonds Indazole->Buchwald [Pd] Sonogashira Sonogashira Coupling (Terminal Alkynes) -> C-Alkynyl Indazole->Sonogashira [Pd/Cu] Product1 4-Aryl-Indazoles Suzuki->Product1 Product2 4-Amino-Indazoles Buchwald->Product2 Product3 4-Alkynyl-Indazoles Sonogashira->Product3

Caption: Synthetic utility of the C-Br bond in cross-coupling reactions.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the indazole core.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base like sodium carbonate (Na₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Rationale: The palladium catalyst is oxygen-sensitive, and maintaining an inert atmosphere is critical for catalytic activity.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete as monitored by LC-MS.

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 4-aryl-1,5-dimethyl-1H-indazole product.

Applications in Drug Discovery and Development

This building block is particularly valuable for generating novel compounds in therapeutic areas where the indazole scaffold is prevalent.

  • Neurological Disorders: It serves as a key intermediate for pharmaceuticals targeting neurological conditions.[7][8] The ability to rapidly diversify the 4-position allows for fine-tuning of properties like blood-brain barrier penetration and target engagement.

  • Oncology (Kinase Inhibitors): Many kinase inhibitors utilize a substituted indazole as a "hinge-binding" motif. The 4-position often points out towards the solvent-exposed region of the ATP-binding pocket, making it an ideal point for modification to enhance selectivity and potency.

  • Fragment-Based Drug Design (FBDD): As a decorated fragment, this compound can be used in screening campaigns. Subsequent elaboration via cross-coupling at the bromine position provides a direct route from a fragment hit to a more potent lead compound.

Drug_Discovery_Pipeline Start 4-Bromo-1,5-dimethyl- 1H-indazole (Building Block) Library Combinatorial Library (via Cross-Coupling) Start->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound (e.g., Kinase Inhibitor) Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Role of this compound in a drug discovery workflow.

Handling, Storage, and Safety

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C as recommended by suppliers. It should be kept under an inert atmosphere to prevent potential degradation.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a high-value, strategically functionalized building block for chemical synthesis. Its pre-installed methyl groups at the N1 and C5 positions, combined with the synthetically versatile bromine at the C4 position, provide an efficient entry point into novel chemical space. For researchers in pharmaceutical development, agrochemicals, and materials science, this compound offers a reliable and powerful tool for the construction of complex molecular architectures and the rapid exploration of structure-activity relationships.

References

Spectroscopic Analysis of 4-Bromo-1,5-dimethyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-1,5-dimethyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the current limited availability of public spectroscopic data, this document outlines the theoretical expectations and standard methodologies for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this specific molecule. The guide is designed to equip researchers with the foundational knowledge to perform and interpret these analyses upon obtaining a sample.

Introduction: The Significance of this compound

Indazole derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities have led to their use in the development of therapeutics for a range of conditions. The specific compound, this compound, with its molecular formula C₉H₉BrN₂ and a molecular weight of 225.09 g/mol , presents a unique substitution pattern that is of interest for the synthesis of novel chemical entities.[1] The bromine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse molecular libraries for drug discovery programs.

The precise characterization of this molecule is paramount for its application in research and development. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous confirmation of the molecular structure, assessing purity, and offering insights into the electronic and vibrational properties of the molecule. This guide will delve into the expected spectroscopic signatures of this compound.

Molecular Structure and Expected Spectroscopic Features

A thorough understanding of the molecular structure is essential for predicting and interpreting spectroscopic data. The structure of this compound is presented below, with atom numbering for reference in the subsequent spectroscopic discussions.

Figure 1: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), integration (number of protons), and multiplicity (splitting pattern).

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationNotes
N-CH₃3.8 - 4.2Singlet3HThe methyl group on the nitrogen is expected to be deshielded.
C-CH₃2.3 - 2.7Singlet3HThe methyl group on the aromatic ring will have a typical chemical shift.
H-37.8 - 8.2Singlet1HThis proton on the pyrazole ring is typically in the downfield region.
H-67.0 - 7.4Doublet1HAromatic proton adjacent to a proton.
H-77.2 - 7.6Doublet1HAromatic proton adjacent to a proton.

Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)Notes
N-CH₃35 - 45
C-CH₃15 - 25
C-3130 - 140
C-3a120 - 130Quaternary carbon
C-495 - 105Carbon bearing the bromine atom
C-5135 - 145Carbon bearing the methyl group
C-6115 - 125
C-7120 - 130
C-7a140 - 150Quaternary carbon

Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Data Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

G cluster_0 Spectroscopic Workflow Sample Sample 1H NMR 1H NMR Sample->1H NMR 13C NMR 13C NMR Sample->13C NMR Mass Spec Mass Spec Sample->Mass Spec IR Spec IR Spec Sample->IR Spec Data Analysis Data Analysis 1H NMR->Data Analysis 13C NMR->Data Analysis Mass Spec->Data Analysis IR Spec->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation

Figure 2: General workflow for the spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): An isotopic cluster will be observed for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z values will be around 224 and 226.

  • Fragmentation: Fragmentation patterns may involve the loss of a methyl group (-15 amu), a bromine atom (-79 or -81 amu), or other characteristic cleavages of the indazole ring.

Protocol for Mass Spectrometry Data Acquisition:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

  • Data Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically effective for nitrogen-containing heterocycles.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3100 - 3000Aromatic C-HStretching
2950 - 2850Aliphatic C-HStretching
1620 - 1580C=CAromatic ring stretching
1500 - 1450C=NRing stretching
1380 - 1360C-HMethyl bending
700 - 600C-BrStretching

Protocol for IR Spectroscopy Data Acquisition:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Correlate the observed absorption bands with the expected functional groups in the molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, is essential for its unequivocal structural confirmation and purity assessment. While publicly available experimental data is currently limited, this guide provides a robust framework for researchers to acquire and interpret the necessary spectroscopic information. The methodologies and expected data presented herein serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of this and related indazole derivatives.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-1,5-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 4-Bromo-1,5-dimethyl-1H-indazole in Medicinal Chemistry

Substituted indazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their unique structural and electronic properties allow them to interact with a wide range of biological targets, leading to their investigation in therapeutic areas such as oncology, inflammation, and neurodegenerative diseases. This compound, in particular, serves as a key building block in the synthesis of more complex molecules, where the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, and the methyl groups can influence solubility and metabolic stability.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such organic molecules.[1] ¹H NMR, in particular, provides detailed information about the electronic environment of each proton, their connectivity, and stereochemical relationships.[2] A thorough understanding of the ¹H NMR spectrum of this compound is therefore crucial for confirming its identity, assessing its purity, and monitoring its transformations in synthetic pathways.

Predicted ¹H NMR Spectrum of this compound

The following is a detailed prediction of the ¹H NMR spectrum of this compound, based on the known spectrum of 4-bromo-1-methyl-1H-indazole and established substituent effects in aromatic systems.

Molecular Structure and Proton Designations

To facilitate the spectral analysis, the protons in this compound are designated as follows:

Caption: Molecular structure of this compound with proton designations.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR data for this compound in DMSO-d₆ are summarized in the table below. The rationale for these predictions is discussed in the subsequent section.

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-3~8.0 - 8.1s-1H
H-7~7.6 - 7.7d~8.01H
H-6~7.2 - 7.3d~8.01H
N-CH₃~4.05s-3H
C₅-CH₃~2.4 - 2.5s-3H
Rationale for Spectral Predictions

The predictions are derived from the experimental data of 4-bromo-1-methyl-1H-indazole , which shows the following signals in DMSO-d₆: δ 7.98 (d, J = 0.9 Hz, 1H), 7.67-7.65 (m, 1H), 7.35-7.27 (m, 2H), 4.04 (s, 3H).[3]

  • H-3 (Singlet, ~8.0 - 8.1 ppm): In the parent compound, 4-bromo-1-methyl-1H-indazole, the H-3 proton appears as a doublet at 7.98 ppm with a small coupling constant. In our target molecule, the introduction of the 5-methyl group is not expected to significantly alter the electronic environment of H-3. It will likely appear as a singlet, as long-range coupling to H-7 is often not resolved. The slight downfield shift is anticipated due to potential minor conformational changes.

  • Aromatic Protons (H-6 and H-7): The benzene portion of the indazole ring in 4-bromo-1-methyl-1H-indazole shows a complex multiplet for the three protons. In this compound, the situation is simplified to a two-proton system (H-6 and H-7).

    • H-7 (Doublet, ~7.6 - 7.7 ppm): The methyl group at C-5 is an electron-donating group. Electron-donating groups tend to shield the ortho and para protons.[4] In this case, H-6 is ortho to the 5-methyl group. The H-7 proton is meta to the 5-methyl group and is therefore less affected by its shielding effect. It is expected to be the most downfield of the two aromatic protons. It will appear as a doublet due to coupling with H-6.

    • H-6 (Doublet, ~7.2 - 7.3 ppm): The H-6 proton is ortho to the electron-donating 5-methyl group, which will cause a significant upfield shift compared to a non-substituted system. It will also appear as a doublet due to coupling with H-7. The expected coupling constant for ortho protons on a benzene ring is typically in the range of 6-10 Hz.[5]

  • N-CH₃ (Singlet, ~4.05 ppm): The chemical shift of the N-methyl group is not expected to be significantly influenced by the addition of a methyl group at the 5-position. Therefore, its chemical shift is predicted to be very close to that observed in 4-bromo-1-methyl-1H-indazole (4.04 ppm).[3] It will appear as a sharp singlet as there are no neighboring protons to couple with.

  • C₅-CH₃ (Singlet, ~2.4 - 2.5 ppm): The chemical shift for a methyl group attached to an aromatic ring typically falls in the range of 2.2-2.5 ppm. It will appear as a singlet due to the absence of adjacent protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectrum, the following detailed protocol for acquiring a high-quality ¹H NMR spectrum is recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Use a high-purity deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) or chloroform-d (CDCl₃, 99.8 atom % D). DMSO-d₆ is often a good choice for heterocyclic compounds due to its excellent solvating power.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be used.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve mix 3. Ensure Complete Dissolution (Vortex/Sonicate) dissolve->mix filter 4. Filter into NMR Tube mix->filter cap 5. Cap and Label filter->cap

Caption: Workflow for ¹H NMR sample preparation.

Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: Set the probe temperature to a constant value, typically 298 K.

    • Spectral Width: A spectral width of approximately 16 ppm (centered around 6 ppm) is generally sufficient for ¹H NMR of organic molecules.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak and multiplet.

G cluster_processing NMR Data Processing Workflow fid 1. FID Acquisition ft 2. Fourier Transformation fid->ft phase 3. Phasing ft->phase baseline 4. Baseline Correction phase->baseline reference 5. Referencing baseline->reference analyze 6. Integration and Peak Picking reference->analyze

References

A Comprehensive Technical Guide to 4-Bromo-1,5-dimethyl-1H-indazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This technical guide provides an in-depth analysis of 4-Bromo-1,5-dimethyl-1H-indazole, a key heterocyclic building block for drug discovery and material science professionals. We will delineate its chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, and a survey of its current and potential applications. This document serves as a comprehensive resource for researchers leveraging this versatile intermediate in their development programs.

Chemical Identity and Physicochemical Profile

Accurate identification and understanding of a compound's properties are foundational to its successful application in research and development.

Chemical Identifiers

A consolidated list of identifiers for this compound is presented below. The formal IUPAC name for this compound is 4-bromo-1,5-dimethylindazole.[2]

IdentifierValueSource(s)
Primary Name This compound[2][3]
IUPAC Name 4-bromo-1,5-dimethylindazole[2]
CAS Number 1159511-77-9[2][3]
Molecular Formula C₉H₉BrN₂[2][3]
Molecular Weight 225.09 g/mol [2][3]
InChI Key IHCMWPGWHNBZAO-UHFFFAOYSA-N
PubChem CID 44119454[2][3]
Physicochemical and Computed Properties

The physical characteristics and computed molecular properties of this compound are critical for predicting its behavior in various experimental settings, from reaction kinetics to biological assays.

PropertyValueSource(s)
Appearance Off-white crystalline solid[3]
Typical Purity ≥95% to ≥98% (by HPLC)[3]
XLogP3 (Lipophilicity) 2.6[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
Storage Conditions Store at 2-8°C, sealed in a dry environment[3]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via the N-methylation of its immediate precursor, 4-Bromo-5-methyl-1H-indazole. This approach is reliable and allows for controlled introduction of the N1-methyl group.

Synthetic Workflow Overview

The strategic workflow involves a classical nucleophilic substitution reaction. The acidic N-H proton of the indazole ring is first removed by a mild base to generate a nucleophilic indazolide anion. This anion then attacks a methylating agent, such as iodomethane, to yield the final product. A critical consideration in this synthesis is the potential for alkylation at either the N1 or N2 position of the indazole ring, necessitating a robust purification step to isolate the desired N1-methyl isomer.[4]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Methylation (Sₙ2) cluster_2 Step 3: Purification A 4-Bromo-5-methyl-1H-indazole (Precursor) C Indazolide Anion (Nucleophile) A->C Deprotonation in Acetone/DMF B Potassium Carbonate (K₂CO₃) (Base) B->C E Crude Product Mixture C->E Nucleophilic Attack D Iodomethane (CH₃I) (Electrophile) D->E F This compound (N1-Isomer, Desired Product) E->F Silica Gel Chromatography G 4-Bromo-2,5-dimethyl-2H-indazole (N2-Isomer, Byproduct) E->G Separation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the N-alkylation of indazoles.[4]

Reagents & Equipment:

  • 4-Bromo-5-methyl-1H-indazole (1.0 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq.), finely powdered

  • Iodomethane (CH₃I, 1.5 eq.)

  • Anhydrous Acetone or DMF

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard workup glassware (separatory funnel, flasks)

  • Ethyl acetate, water, brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography (Eluent: Hexane/Ethyl Acetate gradient)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Bromo-5-methyl-1H-indazole (1.0 eq.) and anhydrous acetone (approx. 15-20 mL per gram of starting material).

  • Base Addition: Add finely powdered potassium carbonate (3.0 eq.). Stir the suspension vigorously at room temperature for 30 minutes. The base is crucial for deprotonating the indazole N-H, forming the potassium indazolide salt, which is a potent nucleophile.

  • Methylation: Slowly add iodomethane (1.5 eq.) to the suspension via syringe.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (1 x 15 mL). This removes the inorganic salts and any remaining DMF.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of N1 and N2 isomers.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate (e.g., starting from 100:0 and gradually increasing the polarity). The two isomers will separate, with the desired this compound typically being the less polar of the two major products.[4] Collect and combine the relevant fractions and concentrate to afford the pure product.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility stems from the strategic placement of its functional groups: the bromine atom at the 4-position is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the indazole core provides a robust anchor for building molecular complexity.

  • Pharmaceutical Development: The compound serves as a pivotal intermediate in synthesizing novel therapeutic agents. It is particularly noted for its application in the development of drugs targeting neurological disorders.[5] The broader indazole class of molecules exhibits significant biological activities, including anti-cancer and anti-inflammatory properties, making this building block highly relevant for oncology and immunology research.[1][3]

  • Biochemical Research: Researchers utilize this compound and its derivatives in studies involving enzyme inhibition and receptor binding assays to probe cellular pathways and identify potential therapeutic targets.[5]

  • Agricultural Chemistry: It is employed in the synthesis of next-generation agrochemicals, contributing to the development of new solutions for pest control and crop protection.[3][5]

  • Material Science: The unique electronic properties of the indazole ring are explored in the creation of advanced materials, including specialized polymers and performance coatings.[5]

  • Analytical Chemistry: In its pure form, it can be used as a reference standard for the accurate detection and quantification of related indazole derivatives in analytical methods like HPLC and GC-MS.[5]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as acutely toxic if ingested.

GHS ClassificationDetailsSource(s)
Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Precautionary Statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor

Handling Recommendations:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Weigh and transfer the solid carefully to prevent aerosolization.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is between 2°C and 8°C.[3]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile. Its value lies in its versatile reactivity, enabling access to a wide range of complex indazole derivatives. For researchers in drug discovery, medicinal chemistry, and material science, a thorough understanding of its synthesis, properties, and handling is paramount for leveraging its full potential in creating novel and impactful molecules.

References

"4-Bromo-1,5-dimethyl-1H-indazole" discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 4-Bromo-1,5-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a privileged heterocyclic motif, has been a cornerstone in medicinal chemistry for over a century. This guide delves into the specific history and synthetic evolution of a key derivative, this compound. While a singular "discovery" event for this compound is not prominently documented in seminal literature, its history is intrinsically linked to the broader exploration of substituted indazoles. This document provides a comprehensive overview of the logical synthetic pathways, from foundational methods to modern, scalable processes, that have paved the way for its availability and use in contemporary research. We will explore the chemical principles underpinning its synthesis, the challenges of regioselectivity, and its role as a versatile building block in the development of novel therapeutics.

The Indazole Scaffold: A Legacy of Therapeutic Innovation

The story of indazole begins in the late 19th century with the pioneering work of Emil Fischer.[1] His initial synthesis of an indazolone derivative in the 1880s marked the advent of a new class of heterocyclic compounds that would later prove to be of immense value in drug discovery.[1] The indazole core, consisting of a fused benzene and pyrazole ring, offers a unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity, making it an ideal scaffold for interacting with biological targets.[1][2] This has led to the development of numerous successful drugs across a wide range of therapeutic areas, including oncology, neurology, and infectious diseases.

The Emergence of this compound: A Strategic Intermediate

This compound (CAS Number: 1159511-77-9) is a polysubstituted indazole that has gained prominence as a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.[3] Its strategic importance lies in the specific arrangement of its substituents:

  • The bromo group at the 4-position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions.

  • The methyl group at the 5-position influences the electronic properties and steric profile of the molecule.

  • The methyl group at the 1-position of the pyrazole ring resolves the tautomeric ambiguity of the indazole core, locking it into the 1H-indazole form.

While the precise first synthesis is not readily apparent in early literature, its development can be logically inferred from the progression of synthetic methodologies for related bromo- and methyl-substituted indazoles.

Synthetic Evolution: From Classical Approaches to Modern Methodologies

The synthesis of this compound can be conceptually broken down into two key stages: the formation of the 4-bromo-5-methyl-1H-indazole core and the subsequent N-methylation.

Synthesis of the 4-Bromo-5-methyl-1H-indazole Core

Early approaches to substituted indazoles often involved harsh reagents and multi-step sequences with low overall yields. A historical route to 4-bromo-5-methyl-1H-indazole, as alluded to in modern patent literature, likely involved the nitration of a substituted toluene derivative, followed by reduction and diazotization to form the indazole ring.[4] This pathway, while feasible, presents significant safety concerns, particularly the use of potent nitrating agents like sulfuric and nitric acid, which can lead to runaway reactions, and the generation of substantial acidic waste.[4] The final diazotization and cyclization step in such classical methods was also often low-yielding.[4]

Conceptual Historical Synthesis Pathway

G A 2-Bromo-1,3-dimethylbenzene B Nitration (H2SO4, HNO3) A->B Hazardous Conditions C 2-Bromo-1,3-dimethyl-4-nitrobenzene B->C D Reduction C->D E Substituted Aniline D->E F Diazotization & Cyclization E->F Low Yield G 4-Bromo-5-methyl-1H-indazole F->G

Caption: Conceptual historical synthesis of the 4-bromo-5-methyl-1H-indazole core.

A significant advancement in the synthesis of the 4-bromo-5-methyl-1H-indazole core is detailed in a 2021 Chinese patent (CN112321510A).[4] This method provides a safer and more efficient route, with a higher overall yield, making it suitable for industrial-scale production.[4]

The key steps of this modern synthesis are:

  • Directed Ortho-metalation and Formylation: Starting from 2-bromo-4-fluorotoluene, a directed ortho-metalation using lithium diisopropylamide (LDA) followed by quenching with dimethylformamide (DMF) introduces a formyl group at the position ortho to the fluorine.[4]

  • Oxime Formation: The resulting aldehyde is then reacted with methoxylamine hydrochloride to form an oxime derivative.[4]

  • Reductive Cyclization: Finally, treatment with hydrazine hydrate leads to the formation of the indazole ring.[4]

Modern Synthesis of 4-Bromo-5-methyl-1H-indazole

G A 2-Bromo-4-fluorotoluene B 1. LDA, THF, -78°C 2. DMF A->B High Regioselectivity C 2-Bromo-4-fluoro-6-methylbenzaldehyde B->C D Methoxylamine HCl, K2CO3 C->D E Oxime Intermediate D->E F Hydrazine Hydrate E->F High Yield G 4-Bromo-5-methyl-1H-indazole F->G

Caption: Modern synthetic route to 4-bromo-5-methyl-1H-indazole as described in CN112321510A.[4]

Experimental Protocol: Synthesis of 4-Bromo-5-methyl-1H-indazole (Adapted from CN112321510A) [4]

Step 1: Synthesis of 2-Bromo-4-fluoro-6-methylbenzaldehyde

  • To a solution of 2-bromo-4-fluorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq).

  • Stir the reaction mixture at -78 °C for 1.5 hours.

  • Slowly add N,N-dimethylformamide (DMF) (1.2 eq) and allow the reaction to slowly warm to room temperature.

  • Stir for an additional 1.5 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Synthesis of the Oxime Intermediate

  • Dissolve the crude aldehyde (1.0 eq) in ethylene glycol dimethyl ether.

  • Add methoxylamine hydrochloride (1.2 eq) and potassium carbonate (1.2 eq).

  • Heat the mixture to 60 °C and stir for 10 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by trituration with isopropyl ether to obtain the oxime.

Step 3: Synthesis of 4-Bromo-5-methyl-1H-indazole

  • To a solution of the oxime intermediate (1.0 eq) in dioxane, add 80% hydrazine hydrate (1.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate.

  • Recrystallize the crude product from toluene to afford pure 4-bromo-5-methyl-1H-indazole.

N-Methylation: The Final Step and the Challenge of Regioselectivity

The final step in the synthesis of this compound is the methylation of the indazole nitrogen. This step is not trivial, as the reaction of an N-unsubstituted indazole with an alkylating agent can lead to a mixture of N-1 and N-2 alkylated products.[5] The ratio of these isomers is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of base and solvent, and the alkylating agent used.[5]

For the synthesis of the target compound, a regioselective methylation at the N-1 position is required.

N-Methylation of 4-Bromo-5-methyl-1H-indazole

G A 4-Bromo-5-methyl-1H-indazole B Base, Methylating Agent (e.g., MeI, DMS) A->B C Mixture of N-1 and N-2 isomers B->C D This compound (N-1 isomer) C->D Desired Product E 4-Bromo-2,5-dimethyl-1H-indazole (N-2 isomer) C->E Isomeric Impurity

References

"4-Bromo-1,5-dimethyl-1H-indazole" reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1,5-dimethyl-1H-indazole

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document elucidates the molecule's synthetic accessibility and focuses on the strategic exploitation of its carbon-bromine bond. The core of this guide is an in-depth exploration of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which are fundamental to its application. Mechanistic insights, optimization of reaction conditions, and the causality behind experimental choices are discussed. Detailed, field-tested protocols are provided alongside data-rich tables and process diagrams to offer researchers, scientists, and drug development professionals a practical and authoritative resource for leveraging this versatile scaffold in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] Its bioisosteric relationship with indole makes it a compelling scaffold for drug design. Within this class, this compound (CAS No. 1159511-77-9) has emerged as a particularly valuable synthetic intermediate.[3][4][5]

The strategic placement of a bromine atom at the C4 position provides a reactive handle for sophisticated molecular engineering. This halogen allows for the selective formation of carbon-carbon and carbon-heteroatom bonds through a variety of transition-metal-catalyzed cross-coupling reactions.[6] The methyl groups at the N1 and C5 positions serve to block unwanted side reactions (such as N-H reactivity) and modulate the electronic properties and solubility of the molecule and its derivatives. This guide will dissect the principal reaction pathways of this molecule, with a primary focus on its utility in palladium-catalyzed transformations.

Caption: Structure of this compound.

Synthesis and Regioselectivity

The synthesis of this compound typically begins with a precursor such as 4-Bromo-1H-indazole or 4-bromo-5-methyl-1H-indazole.[7][8][9] The critical step is the N-alkylation of the indazole ring. Direct alkylation of NH-indazoles can often lead to a mixture of N1 and N2 isomers.[1]

A common synthetic approach involves the deprotonation of the indazole nitrogen with a suitable base (e.g., K₂CO₃, NaH) followed by reaction with an alkylating agent like iodomethane or dimethyl sulfate.[7] The choice of solvent (e.g., DMF, acetone) and base can influence the N1/N2 selectivity. DFT calculations and experimental work have shown that factors like chelation effects with certain cations (e.g., Cesium) can strongly favor N1 substitution.[1] Purification via column chromatography is typically required to isolate the desired this compound isomer from its N2-substituted counterpart.[7]

Core Reactivity Profile: The C4-Bromine Bond

The primary site of reactivity on this compound is the C(sp²)-Br bond at the C4 position. This bond is highly susceptible to oxidative addition by low-valent transition metal complexes, particularly palladium(0), initiating a catalytic cycle for cross-coupling. This reactivity is the cornerstone of its utility as a synthetic building block.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, owing to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[10][11] For this compound, this reaction enables the introduction of diverse aryl, heteroaryl, or vinyl substituents at the C4 position.

Causality in Experimental Design:

  • Catalyst: Palladium complexes are the catalysts of choice. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are frequently employed.[11][12] The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) is particularly effective as its large bite angle and electron-donating properties promote the reductive elimination step and stabilize the palladium center.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[11][13] The choice of base can be critical; for instance, stronger bases may be needed for less reactive boronic acids.

  • Solvent: The reaction is typically run in a mixture of an organic solvent and water, such as dioxane/water, DME/water, or toluene/ethanol/water.[10][11] The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.

Suzuki_Workflow cluster_setup Reaction Setup cluster_process Process cluster_workup Workup & Purification Indazole This compound Inert Establish Inert Atmosphere (N₂/Ar) Indazole->Inert BoronicAcid Aryl/Vinyl Boronic Acid BoronicAcid->Inert Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Inert Base Base (e.g., K₂CO₃) Base->Inert Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Inert Heat Heat to 80-100 °C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 4-Aryl-1,5-dimethyl-1H-indazole Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

Catalyst (mol%) Ligand Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
Pd(dppf)Cl₂ (5) - K₂CO₃ (2.0) DME 80 2 High [11]
Pd(PPh₃)₄ (cat.) - Na₂CO₃ (2.0) Toluene 80 3 77-82 [12]

| P1 (XPhos precat) (1.5) | XPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 60 | 5-8 | 91-99 |[13] |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[14] This reaction couples aryl halides with a vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles. For this compound, it provides a direct route to 4-amino-indazole derivatives, which are key pharmacophores.

Causality in Experimental Design:

  • Catalyst System: This reaction is highly dependent on the combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized phosphine ligand.[15][16] The ligands are typically bulky and electron-rich (e.g., RuPhos, BrettPhos, XPhos). This design is critical: the bulkiness promotes the rate-limiting reductive elimination step to form the C-N bond, while the electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate.[15][16] The choice of base must be compatible with the functional groups present in the substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.[15]

Buchwald_Workflow cluster_setup Reaction Setup cluster_process Process cluster_workup Workup & Purification Indazole This compound Inert Establish Inert Atmosphere (N₂/Ar) Indazole->Inert Amine Primary/Secondary Amine Amine->Inert Catalyst Pd Precursor (e.g., Pd₂(dba)₃) Catalyst->Inert Ligand Bulky Phosphine Ligand Ligand->Inert Base Strong Base (e.g., LHMDS) Base->Inert Solvent Anhydrous Solvent (e.g., THF) Solvent->Inert Heat Heat to 65-110 °C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 4-Amino-1,5-dimethyl-1H-indazole Purify->Product

Caption: General workflow for a Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromoindazoles

Pd Precursor (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
Pd₂(dba)₃ (2) RuPhos (4) LHMDS (2.4) THF 65 4 92 [15]
Pd₂(dba)₃ (2) BrettPhos (4) LHMDS (2.4) THF 65 16 85 [15]

| Pd(dba)₂ (cat.) | tBuDavePhos | NaOtBu | Toluene | 110 | 12 | Moderate |[17] |

Sonogashira and Other Couplings

Beyond Suzuki and Buchwald-Hartwig reactions, the C4-bromo bond is amenable to other palladium-catalyzed transformations.

  • Sonogashira Coupling: This reaction forms a C-C bond between the indazole and a terminal alkyne, typically using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine.[12] This provides access to 4-alkynyl indazole derivatives, which are versatile intermediates for further functionalization.

  • Heck Coupling: While less common for this specific substrate compared to Suzuki coupling, the Heck reaction could be used to introduce alkenyl groups at the C4 position.

  • Carbonylation: Palladium-catalyzed carbonylation reactions can convert the C-Br bond into a carboxylic acid, ester, or amide functionality, providing another route for diversification.[18]

Application in Synthesis: A Gateway to Kinase Inhibitors

The functionalized indazole core is a hallmark of many potent tyrosine kinase inhibitors used in oncology, such as Axitinib and Pazopanib.[19] The synthetic strategies for these complex molecules rely heavily on the cross-coupling reactions described above. For instance, the synthesis of Axitinib analogs often involves a key Suzuki or Buchwald-Hartwig coupling step to append a substituted aryl or amino group to the indazole scaffold. The reactivity of this compound makes it an ideal starting point or intermediate for constructing libraries of such inhibitors for structure-activity relationship (SAR) studies.[20]

Detailed Experimental Protocols

The following protocols are generalized, self-validating methodologies adapted from established literature procedures and serve as a robust starting point for experimentation.[13][15][18]

Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To a dry Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 5.2: General Procedure for Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the strong base (e.g., LHMDS, 2.2 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv).

  • Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene) via syringe.

  • Reaction: Heat the mixture to the target temperature (typically 65-110 °C) with vigorous stirring for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly versatile and reactive building block whose value is defined by the strategic reactivity of its C4-bromo bond. Its proficiency in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and flexible platform for the synthesis of complex, functionalized indazole derivatives. The principles and protocols outlined in this guide demonstrate the molecule's capacity to serve as a cornerstone in the construction of novel chemical entities for drug discovery and materials science, empowering researchers to forge critical C-C and C-N bonds with precision and efficiency.

References

"4-Bromo-1,5-dimethyl-1H-indazole" potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 4-Bromo-1,5-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] This guide focuses on the specific derivative, this compound, a versatile synthetic intermediate with significant, yet largely untapped, potential in drug discovery. While direct biological data on this compound is sparse, its structural features—a reactive bromine handle and strategic methylation—make it an exceptionally valuable starting point for developing novel therapeutics. This document synthesizes information from related analogues and the broader indazole class to forecast its most promising biological applications, with a primary focus on oncology. We will explore its potential as a precursor for potent kinase inhibitors and immunomodulatory agents, provide detailed experimental protocols for its evaluation, and outline a strategic workflow for its application in drug development programs.

The Indazole Scaffold: A Proven Pharmacophore

Indazole-containing molecules have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1][3] Their success is exemplified by several marketed drugs that have become mainstays in cancer treatment. Molecules like Axitinib and Pazopanib function as multi-kinase inhibitors, while Niraparib targets poly(ADP-ribose) polymerase (PARP).[2] This clinical validation underscores the indazole core's ability to be tailored to interact with diverse biological targets, making any new derivative a subject of significant interest.

This compound (PubChem CID: 44119454) possesses two key features that enhance its utility.[4] The methyl group at the N1 position resolves tautomerism, providing a fixed structural conformation which is often crucial for specific receptor or enzyme binding.[1] More importantly, the bromine atom at the 4-position serves as a versatile synthetic handle for introducing further chemical diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity for a given target.

Predicted Biological Activities and Therapeutic Potential

Based on the extensive literature on analogous compounds, we can infer several high-probability biological activities for this compound and its derivatives.

Protein Kinase Inhibition

The indazole scaffold is a well-established pharmacophore for targeting protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in cancer.[2][5] The ATP-binding site of many kinases can readily accommodate the planar, heterocyclic indazole ring system. Derivatives of this compound are prime candidates for inhibiting several key oncogenic kinase families.

  • VEGFR/FGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key mediators of angiogenesis, a process critical for tumor growth.[2][6] Many indazole-based drugs, such as Pazopanib, target these receptor tyrosine kinases.

  • Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[7] Novel indazole derivatives have been identified as potent inhibitors of both Aurora A and Aurora B kinases.[7]

  • Pim Kinase Inhibition: The Pim kinases are serine/threonine kinases that regulate signaling pathways fundamental to tumorigenesis, particularly in hematologic malignancies.[8] Indazole-based compounds have been successfully developed as potent, pan-Pim inhibitors.[8]

The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a common target for indazole-based inhibitors.

VEGFR_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS Ras VEGFR->RAS Activates VEGF VEGF Ligand VEGF->VEGFR Binds Indazole Indazole Inhibitor (e.g., Pazopanib) Indazole->VEGFR Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation, Angiogenesis, Survival PKC->Proliferation Promotes AKT Akt PI3K->AKT AKT->Proliferation Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Simplified VEGFR signaling pathway inhibited by indazole-based compounds.

IDO1 Inhibition in Immuno-Oncology

A highly compelling application for this scaffold lies in cancer immunotherapy. A structurally related compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (derived from 4-Bromo-1,3-dimethyl-1H-indazole), was shown to suppress the expression of Indoleamine 2,3-dioxygenase 1 (IDO1).[9] IDO1 is a critical immunomodulatory enzyme that tumors exploit to create an immunosuppressive microenvironment by depleting tryptophan and producing kynurenine, which impairs T-cell function.[9] The 1,3-dimethyl-1H-indazole core is recognized as a pharmacophore that interacts effectively with the hydrophobic pocket of the IDO1 active site.[9] Given the structural similarity, this compound is an excellent starting point for developing novel IDO1 inhibitors.

IDO1_Pathway cluster_tumor_cell Tumor Cell / APC cluster_t_cell T-Cell IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Metabolizes to Tryptophan_depletion Tryptophan Depletion Tryptophan Tryptophan Tryptophan->IDO1 TCell_Apoptosis T-Cell Apoptosis Kynurenine->TCell_Apoptosis Induces Indazole Indazole-based IDO1 Inhibitor Indazole->IDO1 Inhibits TCell_Activity T-Cell Proliferation & Activation Immune_Evasion Tumor Immune Evasion Tryptophan_depletion->TCell_Activity Inhibits

Caption: Mechanism of IDO1-mediated immune suppression targeted by inhibitors.

Strategic Application in Drug Discovery

This compound is not merely a potential therapeutic agent itself, but a strategic platform for building a library of diverse compounds for biological screening. The diagram below outlines a proposed workflow.

Caption: Drug discovery workflow starting from the title compound.

Experimental Protocols for Biological Evaluation

To validate the predicted activities, a systematic experimental approach is required. The following protocols provide a self-validating framework for initial assessment.

Protocol 1: General Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This commercially available, luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is adaptable to a wide range of kinases.

Rationale: This assay provides a robust, high-throughput method to screen the compound against a panel of kinases (e.g., VEGFR2, FGFR1, Aurora A/B, Pim-1) to identify initial hits and determine IC₅₀ values.

Methodology:

  • Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solution, and serially dilute this compound (and its derivatives) in DMSO, followed by dilution in kinase buffer. A known inhibitor (e.g., Staurosporine) should be used as a positive control.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of kinase/substrate solution, and initiate the reaction by adding 5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The exact time may need optimization based on the specific kinase's turnover rate.

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition relative to DMSO controls and plot the results against compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which serves as a measure of cell viability and proliferation.

Rationale: This assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines relevant to the targeted kinases (e.g., HUVEC for VEGFR, HCT116 for Aurora, KMS-12 for Pim).

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with serially diluted concentrations of this compound (typically from 0.01 µM to 100 µM). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Summary

While no direct quantitative data exists for this compound, the table below summarizes the activity of notable indazole-based kinase inhibitors to provide a benchmark for potential efficacy.

Compound NameTarget Kinase(s)IC₅₀ Value(s)Reference
PazopanibVEGFR-230 nM[2]
AxitinibVEGFR-20.2 nM[2]
Indazole Derivative 17Aurora A / Aurora B26 nM / 15 nM[5][7]
Indazole Derivative 1FGFR1100 nM[6]
Indazole Derivative 13oPim-1 / Pim-2 / Pim-31 nM / 20 nM / 4 nM[8]

Conclusion and Future Directions

This compound represents a highly promising, yet underexplored, scaffold for the development of novel therapeutics, particularly in oncology. Its structural characteristics strongly suggest potential as a precursor for potent inhibitors of protein kinases and the immuno-oncology target IDO1. The true value of this compound lies in its strategic use as a foundational building block for creating diverse chemical libraries. Future research should focus on synthesizing a focused library of derivatives via cross-coupling at the 4-bromo position and screening them using the protocols outlined in this guide. This systematic approach will unlock the full therapeutic potential of this versatile indazole scaffold.

References

Introduction: The Strategic Value of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-1,5-dimethyl-1H-indazole for Advanced Research Applications

The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, represents a privileged scaffold in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to a wide array of compounds with significant biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1] Within this important class of heterocycles, this compound (CAS No: 1159511-77-9) emerges as a highly valuable research chemical. Its specific substitution pattern—a bromine atom at the 4-position and methyl groups on the indazole nitrogen and the benzene ring—provides a unique combination of stability, reactivity, and synthetic potential, making it a critical building block for drug discovery and materials science professionals.

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthetic routes, chemical reactivity, and applications, with a focus on the underlying scientific principles that guide its use in a research setting.

Physicochemical and Structural Characteristics

This compound is typically supplied as an off-white crystalline solid.[3] Its key properties are summarized in the table below, compiled from public databases and supplier information. Understanding these characteristics is fundamental for its proper handling, storage, and application in experimental design.

PropertyValueSource
CAS Number 1159511-77-9[3][4][5]
Molecular Formula C₉H₉BrN₂[3][4]
Molecular Weight 225.09 g/mol [3][4]
Appearance Off-white crystalline solid[3]
Purity ≥95% - 97%[3]
Storage Conditions 0-8°C, Desiccated[3]
InChI Key IHCMWPGWHNBZAO-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of N-alkylated indazoles is a cornerstone of medicinal chemistry. While specific literature detailing the exact synthesis of this compound is not publicly prevalent, a robust and logical synthetic pathway can be extrapolated from general methods for the N-alkylation of indazole precursors. A common and effective strategy involves the methylation of a 4-bromo-5-methyl-1H-indazole intermediate.

The causality of this reaction hinges on the nucleophilicity of the indazole nitrogen atoms. The presence of a base (e.g., potassium carbonate, cesium carbonate) is critical to deprotonate the N-H of the pyrazole ring, generating an indazolide anion. This anion is a potent nucleophile that can then attack an electrophilic methyl source, such as iodomethane or dimethyl sulfate, via an Sₙ2 reaction. A common challenge in indazole alkylation is the formation of a mixture of N1 and N2 regioisomers. However, reaction conditions, including the choice of base, solvent, and electrophile, can be optimized to favor the desired N1 isomer.

Experimental Protocol: N-Methylation of 4-Bromo-5-methyl-1H-indazole

This protocol is a generalized representation based on established methods for indazole alkylation.[6] Researchers should optimize conditions for specific laboratory settings.

  • Preparation: To a solution of 4-bromo-5-methyl-1H-indazole (1.0 eq.) in a suitable aprotic solvent (e.g., acetone, DMF) is added a base, such as potassium carbonate (2.0-3.0 eq.).

  • Activation: The mixture is stirred at room temperature for approximately 30 minutes to facilitate the formation of the indazolide anion.

  • Alkylation: Iodomethane (1.2-1.5 eq.) is added dropwise to the suspension.

  • Reaction: The reaction mixture is heated (e.g., to reflux) for 3-8 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to isolate the target N1-methylated product, this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product start 4-Bromo-5-methyl-1H-indazole deprotonation Deprotonation (Anion Formation) start->deprotonation Add Base base Base (e.g., K₂CO₃) in Solvent (e.g., DMF) base->deprotonation methyl Methylating Agent (e.g., Iodomethane) alkylation Nucleophilic Attack (N-Methylation) methyl->alkylation deprotonation->alkylation Add CH₃I workup Work-up & Purification alkylation->workup Reaction Complete product This compound workup->product Isolation

Caption: Synthetic workflow for N-methylation of a bromo-indazole precursor.

Reactivity and Strategic Applications in Synthesis

The true utility of this compound lies in its potential for synthetic diversification. The bromine atom at the C4 position is a versatile synthetic handle, making the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functional groups, enabling the construction of large chemical libraries for screening.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation for synthesizing compounds with pharmacological relevance.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear scaffolds.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

This synthetic versatility positions this compound as a key intermediate in several research domains:

  • Pharmaceutical Development: It serves as a crucial starting material for synthesizing complex molecules targeting neurological disorders.[3][7]

  • Agrochemicals: The indazole core is utilized in developing novel pesticides and crop protection agents.[3][7]

  • Materials Science: It is explored for creating advanced materials, including organic semiconductors and specialized polymers.[3][7]

  • Biochemical Research: Derivatives are used as probes for studying enzyme inhibition and receptor binding, providing insights into cellular pathways.[3][7]

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Functionalized Products Core This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) Core->Suzuki Buchwald Buchwald-Hartwig (+ R₂NH) Core->Buchwald Sonogashira Sonogashira Coupling (+ R-C≡CH) Core->Sonogashira Aryl Aryl/Heteroaryl Indazoles Suzuki->Aryl Amino Amino-Indazoles Buchwald->Amino Alkynyl Alkynyl-Indazoles Sonogashira->Alkynyl G A 4-Bromo-1,5-dimethyl- 1H-indazole B Synthetic Diversification A->B C Novel Indazole Derivatives B->C D IDO1 Enzyme Inhibition C->D  Target Engagement E Cancer Immunotherapy D->E  Therapeutic Strategy

References

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 4-Bromo-1,5-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from the versatile building block, 4-Bromo-1,5-dimethyl-1H-indazole. The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2] This guide details robust and reproducible protocols for palladium-catalyzed cross-coupling reactions, offering insights into experimental design, reaction optimization, and mechanistic considerations. The protocols are designed to be self-validating, with clear explanations for the selection of reagents and conditions, ensuring a high degree of scientific integrity.

Introduction: The Significance of the Indazole Scaffold

The indazole core is a key structural motif in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in drug discovery. Several FDA-approved drugs, such as the multi-kinase inhibitor pazopanib, feature the indazole scaffold, highlighting its clinical relevance.[1] The strategic derivatization of the indazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity.

This compound is a particularly useful starting material for the synthesis of diverse compound libraries. The bromine atom at the 4-position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The methyl groups at the 1 and 5 positions can influence the molecule's conformation and metabolic stability. This compound is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[3]

Synthetic Strategies for Derivatization

The primary route for derivatizing this compound involves palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[4] The choice of the specific cross-coupling reaction—Suzuki-Miyaura, Heck, or Buchwald-Hartwig—depends on the desired final product.

Suzuki-Miyaura Cross-Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a highly efficient method for creating a C(sp²)–C(sp²) bond between an aryl halide and an organoboron compound.[5] This reaction is favored for its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[5]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

ReagentSupplierPurity
This compoundCommercially Available>98%
Arylboronic AcidCommercially Available>98%
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Commercially Available>98%
K₂CO₃ (Potassium Carbonate)Commercially AvailableAnhydrous
1,4-DioxaneCommercially AvailableAnhydrous
TolueneCommercially AvailableAnhydrous
WaterDeionized-

Experimental Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).

  • Add the arylboronic acid (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and water (5 mL).

  • Stir the reaction mixture at 90 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki-Miyaura reactions. Its pre-catalyst form is stable to air and moisture, simplifying handling. Other palladium sources and ligands can be screened for optimization.

  • Base: K₂CO₃ is a mild and effective base for this transformation. Other bases like Cs₂CO₃ or Na₂CO₃ can also be employed. The base is crucial for the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of an organic solvent (dioxane or toluene) and water is essential. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base and facilitate the reaction.

Visualization of the Suzuki-Miyaura Reaction Workflow:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process This compound This compound Reaction at 90°C Reaction at 90°C This compound->Reaction at 90°C Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction at 90°C Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction at 90°C K2CO3 K2CO3 K2CO3->Reaction at 90°C Dioxane/Water Dioxane/Water Dioxane/Water->Reaction at 90°C Workup Workup Reaction at 90°C->Workup Cooling & Extraction Purification Purification Workup->Purification Chromatography Final Product Final Product Purification->Final Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Synthesis of Alkenyl Derivatives

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. This reaction is a powerful tool for the synthesis of substituted alkenes.

Protocol 2: General Procedure for the Heck Reaction

This protocol describes the synthesis of alkenyl-substituted indazoles from this compound.

Materials:

ReagentSupplierPurity
This compoundCommercially Available>98%
Alkene (e.g., Styrene, Acrylate)Commercially Available>98%
Pd(OAc)₂ (Palladium(II) Acetate)Commercially Available>98%
P(o-tolyl)₃ (Tri(o-tolyl)phosphine)Commercially Available>98%
Et₃N (Triethylamine)Commercially AvailableAnhydrous
DMF (N,N-Dimethylformamide)Commercially AvailableAnhydrous

Experimental Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) followed by Et₃N (2.0 mmol, 2.0 equiv).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tolyl)₃ is a common and effective catalyst system for the Heck reaction. The ligand stabilizes the palladium center and influences the reaction's selectivity.

  • Base: Triethylamine acts as a base to neutralize the HBr generated during the catalytic cycle.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions due to its high boiling point and ability to dissolve the reactants and catalyst.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a method for the amination of this compound.

Materials:

ReagentSupplierPurity
This compoundCommercially Available>98%
AmineCommercially Available>98%
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Commercially Available>98%
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Commercially Available>98%
NaOtBu (Sodium tert-butoxide)Commercially Available>98%
TolueneCommercially AvailableAnhydrous

Experimental Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) in anhydrous toluene (5 mL).

  • Heat the reaction mixture to 110 °C for 12-24 hours.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the crude product via flash chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation. The ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and inert nature.

Visualization of the General Catalytic Cycle:

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation (Suzuki) / Carbopalladation (Heck) / Amine Coordination (Buchwald) Transmetalation (Suzuki) / Carbopalladation (Heck) / Amine Coordination (Buchwald) Ar-Pd(II)(Br)L2->Transmetalation (Suzuki) / Carbopalladation (Heck) / Amine Coordination (Buchwald) Nucleophile Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Transmetalation (Suzuki) / Carbopalladation (Heck) / Amine Coordination (Buchwald)->Ar-Pd(II)(Nu)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Nu)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Nu Ar-Nu Reductive Elimination->Ar-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Characterization of Synthesized Derivatives

The successful synthesis of the target derivatives should be confirmed by a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final products. The disappearance of the proton signal corresponding to the C4-H of the indazole and the appearance of new signals corresponding to the introduced substituent are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Chromatography: Thin Layer Chromatography (TLC) is used for reaction monitoring, while column chromatography is the primary method for purification. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final products.

Conclusion

The protocols detailed in this guide provide a solid foundation for the synthesis of a wide array of derivatives from this compound. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can efficiently access novel chemical entities with potential applications in drug discovery and materials science. The provided explanations for the choice of reagents and conditions are intended to empower researchers to not only reproduce these methods but also to rationally design and optimize their own synthetic strategies.

References

Application Notes & Protocols: Leveraging 4-Bromo-1,5-dimethyl-1H-indazole for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the purine structure of ATP and interact effectively with the kinase hinge region.[1][2][3] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature this versatile heterocyclic system.[1][2][4][5] This guide provides a comprehensive overview and detailed protocols for utilizing 4-Bromo-1,5-dimethyl-1H-indazole , a key synthetic intermediate, for the development of novel kinase inhibitors. The bromine atom at the C4-position serves as a highly versatile synthetic handle for introducing molecular diversity through modern cross-coupling methodologies, enabling the systematic exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity.

Introduction: The Strategic Value of the Indazole Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The indazole scaffold is particularly valuable because it can be readily functionalized at multiple positions to optimize interactions within the ATP-binding pocket of target kinases.

This compound (Figure 1) is an ideal starting material for building libraries of potential kinase inhibitors. Its strategic advantages include:

  • A Reactive Handle: The C4-bromo substituent is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[8][9] This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino moieties.

  • Modulated Physicochemical Properties: The N1- and C5-methyl groups can enhance solubility and metabolic stability, and influence the overall conformation of the molecule, which can be critical for biological activity.[10]

  • Proven Pharmacophore: Derivatives of this and similar indazole cores have shown potent inhibitory activity against a range of therapeutically relevant kinases, including VEGFR, PLK4, Akt, and Aurora kinases.[4][6][9][11][12]

Figure 1: Structure of this compound

Caption: The chemical structure of the key building block.

Physicochemical Data and Safety Precautions

Compound Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₉BrN₂[13][14]
Molecular Weight 225.09 g/mol [13][14]
CAS Number 1159511-77-9[13][15]
Appearance Solid
Storage Store at 2-8°C, keep desiccated[15]
Mandatory Safety and Handling Protocol

This compound and its un-methylated precursors are classified as harmful and irritants. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16][17] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or fumes.[18]

  • Handling: Avoid all personal contact, including skin/eye contact and inhalation.[16] Do not eat, drink, or smoke in the laboratory.[16][17] Keep containers securely sealed when not in use and prevent physical damage.[16]

  • Hazard Statements: The compound is associated with the following hazards:

    • H302: Harmful if swallowed.[16][18]

    • H312: Harmful in contact with skin.[16]

    • H319: Causes serious eye irritation.[16][17]

    • H332: Harmful if inhaled.[16]

    • H335: May cause respiratory irritation.[16][17]

  • First Aid Measures:

    • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[17]

    • If on Skin: Wash with plenty of soap and water.[17]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting.[17]

    • In all cases of exposure, seek immediate medical advice if symptoms persist.[17]

  • Spill Cleanup: In case of a spill, immediately evacuate the area. Use dry cleanup procedures to avoid generating dust.[16] Sweep or vacuum the spilled material into a suitable, labeled container for disposal.[17] Wash the affected area thoroughly with water.[16]

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The creation of novel kinase inhibitors from this compound relies heavily on palladium-catalyzed cross-coupling reactions. These methods are among the most powerful in modern organic synthesis for their reliability, mild conditions, and tolerance of a broad range of functional groups, which is essential when constructing complex, biologically active molecules.[8][19]

The general workflow involves coupling the indazole core with a diverse set of building blocks (boronic acids, amines, etc.) to generate a library of final compounds for biological screening.

Caption: General workflow for synthesizing and evaluating kinase inhibitors.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is the cornerstone method for forming carbon-carbon bonds, making it ideal for attaching various aryl and heteroaryl moieties to the indazole C4-position. These appended groups can probe different sub-pockets of the kinase active site to enhance potency and selectivity.

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the indazole.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final C-C bond and regenerating the Pd(0) catalyst.

The base is crucial for activating the boronic acid to facilitate the transmetalation step.

Detailed Experimental Protocol

This protocol describes a representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 225 mg, 1.0 mmol), the chosen boronic acid (1.2 mmol), and the base (K₂CO₃, 276 mg, 2.0 mmol).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (37 mg, 0.05 mmol).

  • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Using syringes, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask. The solvent ratio is a critical parameter for optimization.[1][5]

  • Immerse the flask in a preheated oil bath at 100 °C (or use a microwave reactor set to a similar temperature) and stir vigorously for 4-12 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Causality and Optimization Insights

The success of a Suzuki coupling depends on the careful selection of each component.

ComponentRole & RationaleOptimization Tips
Palladium Catalyst Pd(dppf)Cl₂ is a robust, air-stable precatalyst suitable for a wide range of substrates.[20] Other catalysts like Pd(PPh₃)₄ can also be effective.[8]For challenging couplings (e.g., with sterically hindered boronic acids), consider using more advanced catalysts with bulky phosphine ligands.
Base Activates the boronic acid to form a boronate species, which is essential for transmetalation. K₂CO₃ is a common choice, while the stronger Cs₂CO₃ can accelerate difficult reactions.[8][9]If the reaction is sluggish, switching from K₂CO₃ to Cs₂CO₃ may improve the yield. Phosphate bases (e.g., K₃PO₄) can also be effective.
Solvent System A mixture of an organic solvent (Dioxane, DME, or Toluene) and water is typically used to dissolve both the organic starting materials and the inorganic base.[1][5]The ratio of organic solvent to water can significantly impact the reaction rate and must be optimized for specific substrates.
Temperature Higher temperatures increase the reaction rate. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[19]For sensitive functional groups, lower temperatures may be necessary to prevent decomposition, albeit with longer reaction times.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for installing amine functionalities, which are often critical for forming hydrogen bond interactions with the hinge region of a kinase. This protocol provides a conceptual framework for this transformation.

Rationale

This reaction allows for the formation of a C-N bond between the indazole C4-position and a primary or secondary amine. The resulting amino-indazole can serve as a potent kinase inhibitor or as an intermediate for further elaboration.

Conceptual Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ and Xantphos in a dry reaction vessel. Add the anhydrous solvent and stir for 10 minutes to form the active catalyst complex.

  • Add the amine, this compound, and the base (NaOtBu).

  • Seal the vessel and heat to 80-110 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent like ethyl acetate.

  • Perform a standard aqueous work-up, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Causality Note: The choice of phosphine ligand is critical in Buchwald-Hartwig amination.[21] Ligands like Xantphos are often effective for coupling with aryl bromides due to their wide bite angle, which promotes the reductive elimination step.

Product Characterization and Biological Evaluation

Structural Validation

All synthesized compounds must be rigorously characterized to confirm their identity and purity before biological testing.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95%.

Kinase Inhibition Assay Workflow

Once a library of compounds is synthesized and characterized, their biological activity is assessed using in vitro kinase inhibition assays. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for potency.

cluster_0 In Vitro Kinase Assay Compound Test Compound (Varying Concentrations) Incubation Incubation (Allow reaction to proceed) Compound->Incubation Kinase Target Kinase Enzyme Kinase->Incubation Substrate Peptide Substrate + ³²P-ATP or Cold ATP Substrate->Incubation Detection Detection of Phosphorylation (e.g., Scintillation Counting, Luminescence, Fluorescence) Incubation->Detection Calculation Data Analysis: Calculate % Inhibition and determine IC₅₀ value Detection->Calculation

Caption: A typical workflow for determining the IC₅₀ value of a synthesized inhibitor.

Representative Data Presentation

The results from SAR studies are typically summarized in a table to compare the potency of different analogs.

Compound IDC4-Substituent (R)Target Kinase IC₅₀ (nM)
Lead-01 4-Methoxyphenyl150
Lead-02 3-Pyridinyl75
Lead-03 4-(Morpholino)phenyl25
Lead-04 Aniline450

This table presents hypothetical data for illustrative purposes.

Conclusion

This compound stands out as a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to robust and high-yielding palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse chemical libraries. The protocols and strategic insights provided in this guide offer a solid foundation for researchers in drug discovery to effectively harness the potential of this scaffold, paving the way for the development of next-generation targeted therapies.

References

The Strategic Application of 4-Bromo-1,5-dimethyl-1H-indazole in the Synthesis of Novel Neurological Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Neuropharmacology

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its unique bicyclic structure, an isostere of the endogenous signaling molecule indole, allows it to interact with a wide array of biological targets with high affinity and specificity.[1][3] Within the realm of neuropharmacology, indazole derivatives have emerged as critical components in the development of novel therapeutics for a range of debilitating conditions, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain.[4][5][6] The indazole core is a key feature in several clinically evaluated and marketed drugs, underscoring its therapeutic relevance.[1][2]

This guide focuses on a particularly valuable, functionalized indazole derivative: 4-Bromo-1,5-dimethyl-1H-indazole . The strategic placement of a bromine atom at the 4-position, combined with methylation at the 1 and 5 positions, renders this molecule an exceptionally useful building block for the synthesis of diverse libraries of neurological drug candidates. The bromine atom serves as a versatile synthetic handle for introducing a wide range of molecular fragments via modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the indazole core to optimize pharmacological properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful drug development. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₉H₉BrN₂PubChem CID: 44119454[7]
Molecular Weight 225.09 g/mol PubChem CID: 44119454[7]
IUPAC Name 4-bromo-1,5-dimethylindazolePubChem CID: 44119454[7]
CAS Number 1159511-77-9PubChem CID: 44119454[7]
Appearance Typically an off-white to yellow solidGeneral Knowledge
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.General Knowledge

Application in Neurological Drug Discovery: A Scaffold for Kinase Inhibitors and Beyond

The primary application of this compound in neurological drug discovery is as a key intermediate for the synthesis of potent and selective kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in a multitude of neurological disorders, including Alzheimer's disease, Parkinson's disease, and glioblastoma. For instance, the inhibition of specific kinases like Casein Kinase 1 (CK1) is a promising therapeutic strategy for neurodegenerative diseases.[2][9]

The indazole scaffold is adept at fitting into the ATP-binding pocket of many kinases. The 4-bromo substituent on the 1,5-dimethyl-1H-indazole core provides a reactive site for the introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[10][11] This allows for the systematic modification of the molecule to enhance its potency, selectivity, and pharmacokinetic properties, including the crucial ability to cross the blood-brain barrier.

Beyond kinase inhibition, indazole derivatives have shown activity as cannabinoid (CB1) receptor agonists, which have therapeutic potential in pain management and other neurological conditions.[12] The synthetic flexibility offered by this compound makes it an ideal starting point for the development of such receptor modulators.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of more complex molecules for neurological drug discovery.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-4 Arylation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating a library of C-4 arylated indazole derivatives for screening.

Objective: To synthesize a 4-aryl-1,5-dimethyl-1H-indazole derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer with heating mantle

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to the flask.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-1,5-dimethyl-1H-indazole.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the palladium catalyst.

  • Base (Na₂CO₃): The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Ligand (dppf): The dppf ligand stabilizes the palladium center and facilitates the catalytic cycle, often leading to higher yields and better functional group tolerance.

Protocol 2: Synthesis of this compound

While commercially available, understanding the synthesis of the starting material is crucial. A plausible synthetic route can be adapted from methods for similar indazoles. A general method for the N-methylation of a bromo-indazole is presented below.

Objective: To synthesize this compound from a suitable precursor. A likely precursor would be 4-bromo-5-methyl-1H-indazole.

Materials:

  • 4-Bromo-5-methyl-1H-indazole

  • Potassium carbonate (K₂CO₃)

  • Iodomethane (CH₃I)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve 4-bromo-5-methyl-1H-indazole (1.0 eq) in DMF in a round-bottom flask.

  • Add potassium carbonate (3.0 eq) to the solution and stir at room temperature for 30 minutes.

  • Slowly add iodomethane (1.2-1.8 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 3-8 hours, or until TLC indicates the consumption of the starting material.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated saline solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2-methylated isomers and obtain this compound.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The separation of N1 and N2 isomers is critical and can be confirmed by spectroscopic methods.

Visualizing Synthetic Pathways and Workflows

To better illustrate the utility of this compound, the following diagrams outline key synthetic transformations and a general drug discovery workflow.

Suzuki_Coupling_Pathway This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling 4-Aryl-1,5-dimethyl-1H-indazole 4-Aryl-1,5-dimethyl-1H-indazole Suzuki-Miyaura Coupling->4-Aryl-1,5-dimethyl-1H-indazole Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki-Miyaura Coupling Biological Screening Biological Screening 4-Aryl-1,5-dimethyl-1H-indazole->Biological Screening Pd(dppf)Cl2 / Base Pd(dppf)Cl2 / Base Pd(dppf)Cl2 / Base->Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Start This compound Reaction Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Library Library of Indazole Derivatives Reaction->Library HTS High-Throughput Screening (e.g., Kinase Assays) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Reaction Iterative Synthesis Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Models Lead_Opt->In_Vivo Tox Toxicology & Safety In_Vivo->Tox Candidate Drug Candidate Tox->Candidate

Caption: Drug discovery workflow using the indazole scaffold.

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile building block in the design and synthesis of novel drug candidates for neurological disorders. Its utility is primarily derived from the strategic placement of a bromine atom, which allows for the facile introduction of molecular diversity through robust and well-established cross-coupling reactions. The protocols and workflows outlined in this guide provide a foundational framework for researchers to leverage this powerful intermediate in their drug discovery programs. Future research will undoubtedly continue to uncover new applications for this and related indazole scaffolds, leading to the development of next-generation therapeutics for a host of challenging neurological diseases.

References

Application Notes & Protocols: 4-Bromo-1,5-dimethyl-1H-indazole as a Versatile Building Block for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core, a bioisostere of indole, is a privileged heterocyclic scaffold that has demonstrated significant utility not only in medicinal chemistry but increasingly in the field of materials science.[1][2] This application note provides a detailed technical guide on the synthesis and application of 4-Bromo-1,5-dimethyl-1H-indazole , a key building block for the rational design of novel organic semiconductor materials. The strategic placement of a bromine atom at the C4-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, while the N1 and C5 dimethyl substitutions enhance solubility and influence solid-state packing—critical parameters for device performance.[3] We present validated, step-by-step protocols for the synthesis of the title compound and its subsequent functionalization via Suzuki coupling to construct a model π-conjugated system. This guide is intended for researchers and scientists in organic electronics, materials chemistry, and drug development who seek to leverage the unique electronic and physical properties of the indazole motif.

Introduction: The Strategic Value of the Indazole Scaffold

Indazole-containing compounds are a cornerstone of modern medicinal chemistry, with numerous derivatives commercialized as therapeutic agents.[1][2] Their unique electronic structure, characterized by a fused benzene and pyrazole ring, imparts a stable aromatic system with distinct dipole moments and hydrogen bonding capabilities.[2][4] These same properties make indazoles highly attractive candidates for organic electronic materials, where precise control over molecular energy levels (HOMO/LUMO), charge transport characteristics, and morphology is paramount.

This compound emerges as a particularly strategic building block for several reasons:

  • Reactive Handle: The C4-bromo substituent is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the facile construction of complex, π-extended systems.[5][6][7]

  • Solubility Enhancement: The N-methyl and C-methyl groups disrupt intermolecular π-π stacking just enough to improve solubility in common organic solvents, a crucial feature for solution-based processing of organic electronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[3]

  • Isomer Control: N-methylation prevents the formation of N-H tautomers, ensuring a defined molecular structure and consistent electronic properties in the final material.[8]

  • Tunable Electronics: The indazole core can function as a moderately electron-donating unit, which can be paired with electron-accepting moieties to create donor-acceptor (D-A) architectures with tailored optical and electronic properties.[9][10]

This document serves to equip researchers with the foundational knowledge and practical protocols to effectively utilize this versatile compound.

Physicochemical & Safety Information

A comprehensive understanding of the building block's properties is essential for safe handling and successful experimentation.

PropertyValueSource
IUPAC Name This compound[11]
CAS Number 1159511-77-9[11][12]
Molecular Formula C₉H₉BrN₂[11]
Molecular Weight 225.09 g/mol [11][13]
Appearance White to off-white solid
Purity Typically ≥97%[12]
Storage Store at 2-8°C, desiccated, sealed from air and light.[12]
Safety Danger. H301: Toxic if swallowed. GHS06 Pictogram.

Synthesis Protocol: this compound

A robust and reproducible synthesis of high-purity starting material is the bedrock of materials science research. The following protocol details the N-methylation of 4-bromo-5-methyl-1H-indazole. The primary challenge in the N-alkylation of indazoles is the potential formation of both N1 and N2 isomers.[8] This protocol employs conditions that favor the thermodynamically more stable N1 product, with purification by column chromatography being essential for isolating the desired isomer.[2][8]

Synthetic Workflow

G cluster_0 Synthesis of this compound A 4-Bromo-5-methyl-1H-indazole B Reaction Vessel (DMF, K₂CO₃) A->B D Reaction Mixture (Stir at RT, 3-8h) B->D C Iodomethane (CH₃I) C->B Slow addition E Aqueous Work-up (EtOAc, H₂O) D->E F Crude Product (Mixture of N1 & N2 isomers) E->F G Silica Gel Column Chromatography F->G Purification H Pure this compound (N1 Isomer) G->H Isolation

Caption: Synthetic workflow for N-methylation of 4-bromo-5-methyl-1H-indazole.

Detailed Experimental Protocol

Rationale for Reagent Selection:

  • Base (K₂CO₃): Potassium carbonate is a moderately strong, inexpensive, and easy-to-handle base sufficient to deprotonate the indazole N-H.

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively dissolves the indazole salt and promotes the Sₙ2 reaction with iodomethane.

  • Alkylating Agent (CH₃I): Iodomethane is a highly reactive methyl source. Iodide is an excellent leaving group, facilitating a fast reaction.

Materials & Equipment:

  • 4-Bromo-5-methyl-1H-indazole (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Iodomethane (CH₃I) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for chromatography)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

  • Standard glassware for work-up and chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-5-methyl-1H-indazole (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of indazole).

  • Base Addition: Add anhydrous potassium carbonate (3.0 eq) to the solution. Stir the suspension vigorously at room temperature for 30 minutes.

  • Methylation: Slowly add iodomethane (1.5 eq) to the stirring suspension via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 3-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Extraction: Upon completion, pour the reaction mixture into water (3x the volume of DMF) and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic phase with saturated brine solution (2 x 50 mL) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient eluent system (e.g., hexane/ethyl acetate, starting from 100:0 to 80:20). The N1 and N2 isomers will separate, with the desired N1 isomer typically being less polar.[8] Collect the fractions corresponding to the pure product and concentrate to yield this compound as a solid.

Application in Organic Semiconductor Synthesis

The true utility of this compound lies in its ability to be incorporated into larger conjugated systems through cross-coupling chemistry. These reactions are the workhorse of modern organic materials synthesis, allowing for the precise construction of C-C and C-N bonds.

Overview of Key Cross-Coupling Reactions
ReactionBond FormedCoupling PartnerTypical Catalyst/LigandRationale & Use Case
Suzuki Coupling C(sp²)-C(sp²)Organoboron Reagent (e.g., boronic acid/ester)Pd(PPh₃)₄, Pd(dppf)Cl₂Highly versatile, tolerant of many functional groups, and uses relatively non-toxic boron reagents. Ideal for building bi-aryl and polymer backbones.[6][14][15]
Stille Coupling C(sp²)-C(sp²)Organotin Reagent (Stannane)Pd(PPh₃)₄Very reliable and tolerant to a wide variety of functional groups. Often used when Suzuki coupling is problematic, but toxicity of tin reagents is a major drawback.[7][16][17][18]
Buchwald-Hartwig Amination C(sp²)-NPrimary/Secondary AminePd₂(dba)₃ / XPhos, RuPhos, BINAPThe premier method for forming aryl-amine bonds. Essential for creating hole-transporting materials (HTMs) based on triarylamine structures.[5][19][20][21]
Model Reaction: Synthesis via Suzuki Coupling

To illustrate its application, we present a protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction will couple the indazole core with a thiophene unit, a common motif in high-performance organic semiconductors known to facilitate intermolecular charge hopping.[6]

G cluster_0 Suzuki Coupling for Semiconductor Synthesis Indazole This compound Plus + BoronicAcid Thiophene-2-boronic acid Arrow -> BoronicAcid->Arrow Conditions Pd(PPh₃)₄ K₂CO₃, Toluene/H₂O Heat (e.g., 90 °C) Product 4-(Thiophen-2-yl)-1,5-dimethyl-1H-indazole Conditions->Product

Caption: Representative Suzuki coupling of the indazole building block.

Protocol: Synthesis of 4-(Thiophen-2-yl)-1,5-dimethyl-1H-indazole

Rationale for Conditions:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available catalyst effective for a wide range of Suzuki couplings.

  • Base (K₂CO₃): An aqueous solution of a base like potassium carbonate is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

  • Solvent System (Toluene/H₂O): A biphasic solvent system is often used. Toluene dissolves the organic starting materials and catalyst, while water dissolves the inorganic base.

Materials & Equipment:

  • This compound (1.0 eq)

  • Thiophene-2-boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene and Water (e.g., 4:1 ratio)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask equipped with a condenser and magnetic stir bar. Evacuate and backfill the apparatus with an inert gas (N₂ or Ar) three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 eq), thiophene-2-boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (3.0 eq) to the flask.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O 4:1). The solution should be sparged with inert gas for at least 20 minutes prior to addition to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (e.g., hexane/ethyl acetate) or recrystallization to obtain the pure coupled product.

Conclusion

This compound is a high-value, versatile building block for the synthesis of advanced organic semiconductors. Its pre-installed functionalities—a reactive bromine handle for cross-coupling and solubilizing methyl groups—provide a streamlined entry point for creating complex molecular and polymeric materials. The protocols provided herein offer reliable methods for both the synthesis of the building block itself and its subsequent elaboration into π-conjugated systems. By leveraging the unique properties of the indazole core, researchers can explore novel material designs for applications in next-generation electronic devices, including OLEDs, OPVs, and OFETs.[3][4][22]

References

Application Notes & Protocols: 4-Bromo-1,5-dimethyl-1H-indazole as a Key Intermediate for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its structural resemblance to purines allows for interaction with various biological targets.[1][4] Among the diverse therapeutic applications of indazole derivatives, their role as potent anti-inflammatory agents is particularly noteworthy, with compounds like Bendazac and Benzydamine being commercially available drugs.[3][5][6] This document provides a detailed guide for researchers and drug development professionals on the utilization of 4-Bromo-1,5-dimethyl-1H-indazole as a versatile intermediate in the synthesis of next-generation anti-inflammatory agents.

This intermediate, with its strategically placed bromine atom and dimethyl substitutions, offers a unique combination of reactivity and structural features, making it an excellent starting point for the development of novel therapeutics.[7] The bromine atom at the 4-position serves as a convenient handle for introducing diverse functionalities through cross-coupling reactions, enabling the exploration of a broad chemical space to optimize pharmacological activity.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis and scale-up.

PropertyValueSource
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
CAS Number 1159511-77-9
Appearance White to off-white solidGeneric
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated solvents.Generic

Strategic Importance in Anti-inflammatory Drug Design

The 1,5-dimethyl substitution pattern on the indazole ring can influence the molecule's pharmacokinetic and pharmacodynamic properties. The methyl group at the 1-position blocks metabolic N-dealkylation, potentially increasing the compound's in vivo stability. The methyl group at the 5-position can provide beneficial steric interactions within the target protein's binding pocket.

The bromine at the 4-position is the key to the synthetic versatility of this intermediate. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents, which is a cornerstone of modern medicinal chemistry for lead optimization.

Postulated Mechanism of Action of a Derivative

Many indazole-based anti-inflammatory agents exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[8] By designing a synthetic target that incorporates a pharmacophore known to interact with the COX-2 active site, we can hypothesize a mechanism of action for a novel derivative synthesized from this compound. For instance, coupling a 4-sulfamoylphenyl group via a Suzuki reaction could yield a potent and selective COX-2 inhibitor, mirroring the structure of celecoxib.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate: this compound

This protocol is adapted from established methods for the N-methylation and synthesis of related bromo-methyl-indazoles.[9][10]

Workflow Diagram:

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Methylation A 5-Methyl-1H-indazole C 4-Bromo-5-methyl-1H-indazole A->C Reaction B N-Bromosuccinimide (NBS) in Acetonitrile B->C Reagent D 4-Bromo-5-methyl-1H-indazole F This compound D->F Reaction E Methyl Iodide (CH3I) K2CO3 in DMF E->F Reagents

Caption: Synthetic workflow for this compound.

Materials:

  • 5-Methyl-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Bromination of 5-Methyl-1H-indazole:

    • Dissolve 5-methyl-1H-indazole (1 eq.) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-bromo-5-methyl-1H-indazole.

  • N-Methylation of 4-Bromo-5-methyl-1H-indazole:

    • To a solution of 4-bromo-5-methyl-1H-indazole (1 eq.) in DMF, add potassium carbonate (2 eq.).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (1.2 eq.) dropwise to the mixture.

    • Stir the reaction at room temperature for 3-5 hours. Monitor by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate This compound .

Protocol 2: Synthesis of a Representative Anti-inflammatory Agent via Suzuki Coupling

This protocol describes the synthesis of a hypothetical selective COX-2 inhibitor.

Workflow Diagram:

G A This compound D 4'-(1,5-Dimethyl-1H-indazol-4-yl)biphenyl-4-sulfonamide (Hypothetical COX-2 Inhibitor) A->D Intermediate B 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide B->D Coupling Partner C Pd(dppf)Cl2 K2CO3 in Dioxane/H2O C->D Catalyst/Base/Solvent G A Inflammatory Stimuli (e.g., Cytokines, LPS) B Cell Membrane Phospholipids A->B Activates Phospholipase A2 C Arachidonic Acid B->C D COX-2 Enzyme C->D Substrate E Prostaglandins (PGE2) D->E Catalysis F Inflammation (Pain, Fever, Swelling) E->F Mediates G Indazole Derivative (Synthesized Product) G->D Inhibition

References

Application Notes & Protocols: 4-Bromo-1,5-dimethyl-1H-indazole in the Synthesis of Novel Anti-Cancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Oncology

The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heteroaromatic system is a bioisostere of indole, granting it access to a wide array of biological targets with significant therapeutic potential. In oncology, the indazole motif is particularly prominent, forming the structural basis of several FDA-approved drugs and clinical candidates.[2][3] These agents, including the multi-kinase inhibitors Axitinib and Pazopanib, underscore the versatility of the indazole framework in designing potent and selective anti-cancer therapeutics.[1]

This guide focuses on a specific, highly functionalized indazole derivative: 4-Bromo-1,5-dimethyl-1H-indazole . The strategic placement of the bromine atom at the C4 position provides a versatile handle for synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions.[4] The N1- and C5-methyl groups, in turn, can enhance metabolic stability and modulate the compound's interaction with its biological target. Herein, we explore the application of this key intermediate in the synthesis of a novel class of anti-cancer agents targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tumor immune evasion.

Targeting Tumor Immunity: The Role of IDO1 Inhibition

Cancer cells employ various strategies to evade the host's immune system. One of the most significant is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[5] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting it to kynurenine.[5] This enzymatic activity has two major consequences within the tumor microenvironment:

  • Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid, leads to the arrest of T-cell proliferation and induces T-cell anergy.[2]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[6]

By creating an immunosuppressive milieu, IDO1 allows tumors to grow unchecked by the immune system.[3] Consequently, inhibiting IDO1 has emerged as a promising immunotherapeutic strategy to restore anti-tumor immunity.[7] The indazole scaffold has been identified as a key pharmacophore for potent IDO1 inhibitors, with the 6-aminoindazole template playing a crucial role in binding to the enzyme's active site.[8][9]

Signaling Pathway: IDO1 Inhibition and Restoration of Anti-Tumor Immunity

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Response Tumor Tumor Cell IDO1 IDO1 Enzyme (Upregulated) Tumor->IDO1 Upregulates Kynurenine Kynurenine IDO1->Kynurenine Produces T_Cell_Inactive Inactive T-Cell (Anergy/Apoptosis) IDO1->T_Cell_Inactive Causes Depletion-induced Inactivation Tryptophan Tryptophan Tryptophan->IDO1 Metabolized by T_Cell Effector T-Cell Tryptophan->T_Cell Essential for Activation Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation T_Cell->Tumor Attacks & Eliminates Treg->T_Cell Suppresses Inhibitor Indazole-based IDO1 Inhibitor Inhibitor->IDO1 Inhibits

Figure 1: Mechanism of IDO1-mediated immune suppression and its reversal by an indazole-based inhibitor.

Synthetic Strategy: From this compound to a Potent IDO1 Inhibitor

The following section outlines a robust, multi-step synthesis to generate a novel potential IDO1 inhibitor from this compound. The strategy involves the introduction of a crucial amino group at the C6 position, followed by coupling with a side chain designed to optimize interactions within the IDO1 active site.

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Bromo-1,5-dimethyl- 1H-indazole (1) Step1 Nitration (HNO3/H2SO4) Start->Step1 Intermediate1 4-Bromo-1,5-dimethyl- 6-nitro-1H-indazole (2) Step1->Intermediate1 Step2 Reduction (Fe/NH4Cl or H2, Pd/C) Intermediate1->Step2 Intermediate2 6-Amino-4-bromo- 1,5-dimethyl-1H-indazole (3) Step2->Intermediate2 Step3 Amide Coupling (4-Fluorobenzoyl chloride, Pyridine) Intermediate2->Step3 FinalProduct Final Product (4) (Potential IDO1 Inhibitor) Step3->FinalProduct

Figure 2: Multi-step synthesis of a potential IDO1 inhibitor from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1,5-dimethyl-6-nitro-1H-indazole (2)

Rationale: This step introduces a nitro group at the C6 position, which is electronically activated by the indazole ring system. The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and efficient method for the nitration of aromatic compounds. The reaction is performed at low temperatures to control the exothermic reaction and prevent side product formation.

Materials:

  • This compound (1)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add concentrated sulfuric acid (5 mL per 1 g of starting material).

  • Slowly add this compound (1.0 eq) to the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per 1 mL of HNO₃) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the indazole over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • A yellow precipitate will form. Filter the solid and wash thoroughly with cold deionized water until the washings are neutral.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford 4-Bromo-1,5-dimethyl-6-nitro-1H-indazole (2) as a yellow solid.

CompoundStarting Material (g)Product (g)Yield (%)Purity (HPLC)
2 5.05.388%>98%
Protocol 2: Synthesis of 6-Amino-4-bromo-1,5-dimethyl-1H-indazole (3)

Rationale: This step reduces the nitro group to the essential primary amine at the C6 position. Reduction with iron powder in the presence of ammonium chloride is a classic, cost-effective, and high-yielding method for nitro group reduction that avoids the need for high-pressure hydrogenation.

Materials:

  • 4-Bromo-1,5-dimethyl-6-nitro-1H-indazole (2)

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Celite®

  • Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the nitro-indazole (2) (1.0 eq), ethanol (10 mL per 1 g of 2 ), and deionized water (2.5 mL per 1 g of 2 ).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate and water to the residue and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: Dichloromethane/Methanol gradient) to yield 6-Amino-4-bromo-1,5-dimethyl-1H-indazole (3) as an off-white solid.

CompoundStarting Material (g)Product (g)Yield (%)Purity (HPLC)
3 5.03.987%>97%
Protocol 3: Synthesis of N-(4-Bromo-1,5-dimethyl-1H-indazol-6-yl)-4-fluorobenzamide (4)

Rationale: The final step involves the formation of an amide bond between the 6-aminoindazole and a substituted benzoyl chloride. This amide linkage is a common feature in many bioactive molecules. 4-Fluorobenzoyl chloride is chosen as a representative coupling partner. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Materials:

  • 6-Amino-4-bromo-1,5-dimethyl-1H-indazole (3)

  • 4-Fluorobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

Procedure:

  • Dissolve the amino-indazole (3) (1.0 eq) in anhydrous dichloromethane (15 mL per 1 g of 3 ) in a dry round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add 4-fluorobenzoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the final product N-(4-Bromo-1,5-dimethyl-1H-indazol-6-yl)-4-fluorobenzamide (4) .

CompoundStarting Material (g)Product (g)Yield (%)Purity (HPLC)
4 3.54.383%>99%

Alternative Synthetic Route: Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position of the starting material and its derivatives provides an excellent opportunity for diversification using Suzuki-Miyaura cross-coupling. This allows for the introduction of various aryl or heteroaryl moieties, enabling the exploration of structure-activity relationships.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling at the C4 Position

Rationale: This protocol describes a standard palladium-catalyzed Suzuki-Miyaura reaction. Pd(dppf)Cl₂ is a robust catalyst for such transformations, and the use of a base like potassium carbonate is essential for the transmetalation step of the catalytic cycle.[1][4] A mixture of dioxane and water is a common solvent system for these reactions.

Materials:

  • 4-Bromo-indazole derivative (e.g., compound 3 or 4 )

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask, magnetic stirrer, reflux condenser, nitrogen atmosphere.

Procedure:

  • To a Schlenk flask, add the 4-bromo-indazole derivative (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane and deionized water (4:1 ratio, 10 mL per 1 mmol of bromo-indazole).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the C4-arylated indazole derivative.

Biological Evaluation and Mechanism of Action

The synthesized compound 4 and its analogues can be evaluated for their anti-cancer properties.

  • IDO1 Enzymatic Assay: The primary screen would involve an in vitro assay to determine the IC₅₀ value against the IDO1 enzyme.

  • Cell-Based Assays: The compounds would then be tested for their ability to inhibit IDO1 activity in cancer cell lines known to overexpress the enzyme (e.g., HeLa or SK-OV-3 cells).

  • Anti-proliferative Assays: The cytotoxicity of the compounds would be assessed against a panel of cancer cell lines, such as hypopharyngeal carcinoma (FaDu) or breast cancer (MCF-7) cells.[8]

  • Mechanism of Action Studies: Further studies could include Western blotting to analyze the effect on the MAPK/ERK signaling pathway, which is often dysregulated in cancer and can be influenced by the tumor microenvironment.[8] Flow cytometry can be used to assess the induction of apoptosis.

A recent study on a similar compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated potent suppression of IDO1 expression and induced apoptosis in hypopharyngeal carcinoma cells, selectively activating the extracellular signal-regulated kinases (ERK) in the MAPK pathway.[8] This suggests that our synthesized compound 4 could exhibit a similar mechanism of action.

Downstream Signaling: MAPK/ERK Pathway

MAPK_ERK_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Regulates Apoptosis Apoptosis ERK->Apoptosis Can Induce IDO1_Inhibitor Indazole-based IDO1 Inhibitor IDO1_Inhibitor->ERK Selectively Activates (in some cancer cells)

Figure 3: Simplified MAPK/ERK signaling pathway and the potential influence of indazole-based IDO1 inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel anti-cancer compounds. Its utility is particularly highlighted in the development of IDO1 inhibitors, a promising class of cancer immunotherapeutics. The synthetic protocols provided herein offer a clear and reproducible pathway to generate these complex molecules. The strategic functionalization of the indazole core, enabled by the C4-bromo substituent, allows for extensive exploration of structure-activity relationships, paving the way for the discovery of next-generation cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-Bromo-1,5-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the high-yield synthesis of 4-Bromo-1,5-dimethyl-1H-indazole. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot common issues and optimize your reaction conditions for maximal success.

Strategic Overview: A Two-Step Approach

The synthesis of this compound is most reliably achieved through a two-step sequence starting from the commercially available 5-methyl-1H-indazole. This strategy isolates the two primary challenges of this synthesis: regioselective bromination and regioselective N-methylation.

  • Step 1: Electrophilic Bromination. The first step involves the selective bromination of the 5-methyl-1H-indazole core at the C4 position. The key challenge here is to direct the bromine atom to the desired position on the benzene ring without promoting substitution on the more electronically rich pyrazole ring, particularly at the C3 position[1][2][3].

  • Step 2: Regioselective N-Methylation. With the 4-bromo-5-methyl-1H-indazole intermediate in hand, the final step is the addition of a methyl group to the pyrazole nitrogen. This step presents a significant challenge in controlling regioselectivity, as methylation can occur at either the N1 or N2 position, leading to a mixture of isomers that can be difficult to separate[4][5]. The thermodynamically more stable N1-isomer is the desired product[6].

Visual Synthesis Workflow

Synthesis_Workflow Start 5-Methyl-1H-indazole Intermediate 4-Bromo-5-methyl-1H-indazole Start->Intermediate Step 1: Bromination (e.g., NBS, MeCN) Product This compound (Target) Intermediate->Product Step 2: N-Methylation (MeI, K2CO3, DMF) Byproduct 4-Bromo-2,5-dimethyl-2H-indazole (N2-Isomer) Intermediate->Byproduct Side Reaction (Kinetic Product)

Caption: Proposed two-step synthetic route to the target compound.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Each step includes checkpoints and expected outcomes to ensure success before proceeding.

Protocol 1: Synthesis of 4-Bromo-5-methyl-1H-indazole (Intermediate)
  • Principle: This procedure utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent for the electron-rich indazole ring. Acetonitrile is chosen as the solvent to facilitate the reaction while minimizing side products often seen in more aggressive solvents[3].

  • Materials:

    • 5-Methyl-1H-indazole

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (MeCN)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 5-methyl-1H-indazole (1.0 eq.) in dry acetonitrile (approx. 10 mL per gram of starting material).

    • Cool the solution to 0 °C using an ice bath.

    • Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

    • Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.

    • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the product as a solid.

Protocol 2: Synthesis of this compound (Target Compound)
  • Principle: This N-methylation protocol is adapted from a similar synthesis and is optimized to favor the formation of the thermodynamically stable N1-isomer[4]. Potassium carbonate serves as a mild base, and DMF is a polar aprotic solvent that facilitates the Sɴ2 reaction.

  • Materials:

    • 4-Bromo-5-methyl-1H-indazole (from Step 1)

    • Potassium carbonate (K₂CO₃), finely ground

    • Iodomethane (MeI)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 4-bromo-5-methyl-1H-indazole (1.0 eq.) in DMF (approx. 10 mL per gram), add potassium carbonate (2.0-3.0 eq.)[4].

    • Stir the suspension vigorously at room temperature for 30 minutes to ensure deprotonation of the indazole.

    • Slowly add iodomethane (1.2-1.5 eq.) to the mixture[4].

    • Heat the reaction to 40-50 °C and stir for 3-5 hours.

    • Checkpoint: Monitor the reaction by TLC or LC-MS. The N1 product is typically less polar than the N2 isomer and the starting material.

    • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Combine the organic layers and wash with brine (3x) to remove residual DMF.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with an ethyl acetate/hexanes gradient) to separate the desired N1-isomer from the N2-isomer and any unreacted starting material[4].

Quantitative Data Summary

The following table outlines the typical reaction parameters for the critical N-methylation step.

ParameterReagent/ConditionMolar EquivalentsPurpose & RationaleTypical Yield (N1)
Substrate 4-Bromo-5-methyl-1H-indazole1.0Starting material for methylation.-
Base Potassium Carbonate (K₂CO₃)2.0 - 3.0Deprotonates the indazole N-H to form the nucleophilic indazolide anion[4]. An excess ensures complete deprotonation.-
Solvent DMF-A polar aprotic solvent that effectively solvates the potassium cation and facilitates the Sɴ2 reaction.-
Methylating Agent Iodomethane (MeI)1.2 - 1.5Provides the electrophilic methyl group. A slight excess drives the reaction to completion[4].-
Temperature 40 - 50 °C-Provides sufficient energy to overcome the activation barrier while favoring the thermodynamic N1 product over the kinetic N2 product.55-70%
Time 3 - 5 hours-Typical duration for reaction completion. Should be confirmed by reaction monitoring.-

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Common Problems

Q1: My N-methylation reaction yield is very low, or the reaction did not proceed.

  • Possible Cause A: Ineffective Deprotonation. Your base may be old, hydrated, or not strong enough. Potassium carbonate should be finely ground and dried before use.

  • Solution A: Consider using a stronger base like sodium hydride (NaH, 1.1 eq.) in THF or DMF. If using NaH, be sure to cool the reaction to 0 °C before addition, as the deprotonation is highly exothermic.

  • Possible Cause B: Inactive Methylating Agent. Iodomethane can degrade over time.

  • Solution B: Use a fresh bottle of iodomethane or purify it by passing it through a short plug of basic alumina before use.

  • Possible Cause C: Insufficient Reaction Time/Temperature. The reaction may be sluggish under your current conditions.

  • Solution C: Ensure your reaction is heated to the target temperature. If the reaction is still slow after 3-4 hours (as monitored by TLC), consider extending the reaction time or increasing the temperature slightly (e.g., to 60 °C).

Q2: I'm getting a significant amount of the undesired N2-methyl isomer.

  • Possible Cause: The reaction conditions are favoring the kinetic product (N2) over the thermodynamic product (N1). This can happen at lower temperatures or with certain base/solvent combinations.

  • Solution: The N1-substituted indazole is generally the thermodynamically more stable product[6]. To favor its formation, ensure the reaction has enough thermal energy to overcome the barrier to the thermodynamic product. Running the reaction at 40-50 °C in DMF, as described in the protocol, is designed to achieve this. Avoid running the reaction at very low temperatures. Using cesium carbonate (Cs₂CO₃) as a base can sometimes improve N1 selectivity.

Q3: I am struggling to separate the N1 and N2 isomers by column chromatography.

  • Possible Cause: The polarity of the two isomers is very similar.

  • Solution: Separation can be challenging but is achievable. Use a long column with high-quality silica gel. Employ a shallow elution gradient (e.g., starting with 5% EtOAc/Hexanes and slowly increasing to 20%). The N1-isomer is typically the less polar of the two and will elute first. Monitor fractions carefully by TLC using a developing system that shows good separation.

Troubleshooting Workflow: N-Methylation Step

Troubleshooting_Workflow cluster_yield Low Yield Issues cluster_selectivity Poor Selectivity Issues Start Problem Detected: Low Yield or Poor N1:N2 Ratio CheckBase Is the base active and dry? Start->CheckBase CheckMeI Is the MeI fresh? Start->CheckMeI CheckConditions Are temp/time sufficient? Start->CheckConditions CheckTemp Is temp ≥ 40°C? Start->CheckTemp Sol_Base Action: Use fresh K2CO3 or switch to NaH. CheckBase->Sol_Base No Sol_MeI Action: Use new MeI. CheckMeI->Sol_MeI No Sol_Conditions Action: Increase temp to 60°C or extend reaction time. CheckConditions->Sol_Conditions No Sol_Temp Action: Ensure reaction is heated to favor thermodynamic product. CheckTemp->Sol_Temp No

Caption: A logical workflow for troubleshooting common N-methylation issues.

Frequently Asked Questions (FAQs)
  • Q: Why is the N1-methyl isomer the thermodynamically preferred product?

    • A: In the N1-isomer, the methyl group is attached to the nitrogen atom that is part of the original pyrazole ring structure fused to the benzene ring. This arrangement generally results in a more stable electronic configuration and less steric strain compared to the N2-isomer, where the aromaticity of the system is altered differently. Several studies confirm the greater stability of the 1H-indazole tautomer and its N1-alkylated derivatives[6][7].

  • Q: Can I use a different alkylating agent, like dimethyl sulfate (DMS)?

    • A: Yes, dimethyl sulfate is a potent methylating agent that can be used. However, it is significantly more toxic and carcinogenic than iodomethane and requires handling with extreme caution in a fume hood with appropriate personal protective equipment.

  • Q: How do I confirm that I have synthesized the correct N1-isomer?

    • A: 1H NMR spectroscopy is the definitive method. The chemical shift of the proton at the C3 position and the N-methyl protons are diagnostic. For the related compound 4-bromo-1-methyl-1H-indazole, the N-methyl signal appears around 4.04 ppm (in DMSO-d6) and the C3-H proton appears around 7.98 ppm[4]. You would expect similar characteristic shifts for your this compound product, which can be confirmed by 2D NMR techniques like HMBC and NOESY.

Reaction Mechanism: N-Methylation

Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Indazole 4-Bromo-5-methyl-1H-indazole (R-NH) Anion Indazolide Anion (R-N⁻) Indazole->Anion + K₂CO₃ - KHCO₃ Base K₂CO₃ Anion2 Indazolide Anion (R-N⁻) MeI Iodomethane (CH₃-I) Product This compound (R-NCH₃) Anion2->Product + CH₃-I - I⁻

Caption: SN2 mechanism for the N-methylation of the indazole core.

References

Technical Support Center: Purification of 4-Bromo-1,5-dimethyl-1H-indazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-1,5-dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the column chromatography purification of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure the successful isolation of your target molecule.

Introduction to the Purification Challenge

This compound is a key building block in medicinal chemistry.[1] Its synthesis, typically involving the methylation of a 4-bromo-5-methyl-1H-indazole precursor, can often lead to a mixture of products, including the desired N-1 methylated isomer and the undesired N-2 methylated regioisomer. The separation of these isomers, along with other potential impurities, is critical for downstream applications and is most commonly achieved through silica gel column chromatography. This guide will address the common hurdles in this purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The impurity profile is largely dependent on the synthetic route. However, for the common methylation of 4-bromo-5-methyl-1H-indazole, you should anticipate the following:

  • N-2 Regioisomer: The most common and often most difficult impurity to separate is the 4-bromo-2,5-dimethyl-2H-indazole. Direct alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 substituted products.[2]

  • Unreacted Starting Material: Incomplete methylation will leave residual 4-bromo-5-methyl-1H-indazole in your crude product.

  • Over-methylation Products: Although less common with controlled stoichiometry, di-methylated or other side products can occur.

  • Residual Reagents and Solvents: Trace amounts of the methylating agent (e.g., methyl iodide, dimethyl sulfate) and reaction solvents (e.g., DMF, acetone) may be present.

Q2: How do I select the optimal mobile phase for the column chromatography of this compound?

A2: The key is to achieve a good separation between your desired product and the primary impurities, especially the N-2 isomer. A systematic approach using Thin Layer Chromatography (TLC) is essential.

  • Start with a Standard Solvent System: A common and effective mobile phase for indazole derivatives is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.[3]

  • Target an Appropriate Rf Value: For optimal separation on a column, aim for an Rf value of your target compound between 0.25 and 0.35 on the TLC plate.

  • Perform a Solvent Screen: Test various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the solvent system that provides the best separation between the spots corresponding to your product and impurities. The N-1 and N-2 isomers are likely to have very similar Rf values, so careful optimization is crucial.

  • Consider an Alternative: If separation in hexane/ethyl acetate is poor, you can explore other solvent systems such as dichloromethane/hexane or acetone/hexane.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: While N-methylated indazoles are generally stable, silica gel is acidic and can potentially cause degradation of sensitive compounds.

  • Test for Stability: Before running a large-scale column, spot your crude mixture on a TLC plate, let it sit for a few hours, and then develop it. If you observe new spots or streaking that wasn't present initially, your compound may be unstable on silica.

  • Deactivate the Silica Gel: You can neutralize the acidic nature of silica gel by pre-treating it with a base. This is done by preparing a slurry of the silica gel in your chosen mobile phase and adding a small amount of a volatile base like triethylamine (typically 0.1-1% by volume).

  • Use an Alternative Stationary Phase: If instability is a persistent issue, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase silica gel.

Q4: I'm having trouble separating the N-1 and N-2 isomers. What are my options?

A4: The separation of N-1 and N-2 indazole isomers is a known challenge due to their similar polarities.

  • Optimize the Mobile Phase: Even a small change in the solvent polarity can sometimes improve separation. Try very gradual increases in the polar solvent component.

  • Use a High-Performance Stationary Phase: Consider using high-performance flash chromatography with smaller particle size silica for better resolution.

  • Alternative Purification Techniques: If chromatographic separation is not feasible, consider recrystallization. A patent for separating substituted indazole isomers suggests that recrystallization from a mixed solvent system can be effective and is more suitable for industrial-scale production.[4]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound has low solubility in the mobile phase.Ensure your crude material is fully dissolved before loading. If necessary, use a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica gel before being added to the column.
The separation between the desired product and an impurity is poor. The mobile phase polarity is not optimized.Perform a thorough TLC analysis to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
The column is overloaded.The amount of crude material loaded onto the column should typically be 1-5% of the mass of the silica gel. Overloading leads to broad bands and poor separation.
The collected fractions are very dilute. The mobile phase is too polar, causing the compound to elute too quickly.Use a less polar mobile phase to increase the retention time of your compound on the column.
The compound is streaking on the TLC plate and the column. The compound may be acidic or basic and is interacting strongly with the silica gel.Add a small amount of a modifier to the mobile phase. For acidic compounds, add a little acetic acid. For basic compounds (like some nitrogen heterocycles), add a small amount of triethylamine or pyridine.
The compound is not fully soluble in the mobile phase.Try a different solvent system in which your compound is more soluble.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Prepare a dilute solution of your crude "this compound" in a volatile solvent like dichloromethane or ethyl acetate.

  • On a silica gel TLC plate, use a capillary tube to spot a small amount of the solution on the baseline.

  • Prepare a developing chamber with your chosen mobile phase (e.g., 8:2 hexane/ethyl acetate).

  • Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: Column Chromatography Purification
  • Column Preparation: Select an appropriate size glass column and pack it with silica gel using the "slurry method" with your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully add it to the top of the silica gel bed.

    • Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If you are using a gradient elution, start with a less polar solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.

Visualizations

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Optimization) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A typical workflow for column chromatography purification.

Troubleshooting Logic Diagram

G Start Poor Separation? Check_Rf Is product Rf 0.25-0.35? Start->Check_Rf Check_Loading Column Overloaded? Check_Rf->Check_Loading No Adjust_MP Adjust Mobile Phase Check_Rf->Adjust_MP Yes Check_Packing Column Packed Properly? Check_Loading->Check_Packing No Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Stability Compound Stable on Silica? Check_Packing->Check_Stability No Repack Repack Column Check_Packing->Repack Yes Deactivate Deactivate Silica (e.g., with Et3N) Check_Stability->Deactivate No Success Good Separation Check_Stability->Success Yes Adjust_MP->Success Repack->Success Reduce_Load->Success Deactivate->Success

Caption: A logical approach to troubleshooting poor separation.

References

Technical Support Center: Synthesis of 4-Bromo-1,5-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-1,5-dimethyl-1H-indazole. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block.[1] We understand that synthetic roadblocks can be a significant drain on time and resources. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific, problem-oriented challenges you may encounter during the synthesis.

Question 1: My bromination of 5-methyl-1H-indazole is resulting in a low yield and a complex mixture of products. What is going wrong?

Answer: Low yields and product mixtures during the bromination of an indazole core are typically traced back to two primary issues: lack of regioselectivity and over-bromination. The indazole ring has several positions susceptible to electrophilic attack, and controlling the reaction to favor substitution at the C4 position is paramount.

Core Problems & Solutions:

  • Poor Regioselectivity: Without careful control of reaction conditions, bromination can occur at other positions, primarily C3 and C7.[2][3] The electron-donating nature of the methyl group at C5 can activate the benzene portion of the heterocycle, but selectivity can still be poor.

  • Over-bromination: The use of harsh brominating agents or excess equivalents can lead to the formation of di- and even tri-brominated indazoles, significantly complicating purification and reducing the yield of the desired mono-bromo product.[4][5]

Workflow for Optimizing C4-Bromination

cluster_start Starting Point cluster_reagent Reagent Control cluster_conditions Reaction Conditions cluster_analysis Analysis & Purification Start Low Yield / Impure Product in Bromination Step Reagent Use N-Bromosuccinimide (NBS) as the brominating agent. Avoid harsher reagents like Br₂ initially. Start->Reagent 1. Check Reagent cluster_conditions cluster_conditions Start->cluster_conditions 2. Verify Conditions Stoichiometry Maintain strict 1.0-1.1 equivalents of NBS. Prevents over-bromination. Reagent->Stoichiometry Solvent Choose an appropriate solvent. DMF or Acetonitrile are common choices. Temperature Control the temperature. Start at 0°C or room temperature. Avoid high heat which can decrease selectivity. Solvent->Temperature TLC Monitor reaction progress by TLC/LCMS. Stop the reaction once starting material is consumed. Purify Purify via column chromatography to separate regioisomers and di-brominated products. TLC->Purify End Improved Yield of 4-Bromo-5-methyl-1H-indazole Purify->End Leads to... cluster_analysis cluster_analysis cluster_conditions->cluster_analysis 3. Monitor & Isolate

Caption: Troubleshooting workflow for the bromination step.

Recommended Protocol for Regioselective C4-Bromination: A patent for the synthesis of 4-bromo-5-methyl-1H-indazole suggests a route starting from 3-fluoro-2-methylaniline, which undergoes bromination followed by a ring-closure reaction.[6] This highlights that direct bromination of the pre-formed indazole can be challenging. However, if starting with 5-methyl-1H-indazole, careful control is key.

ParameterRecommended ConditionRationale
Starting Material 5-methyl-1H-indazole-
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.[2]
Equivalents of NBS 1.05 eq.Minimizes risk of di-bromination.
Solvent Acetonitrile or DMFPolar aprotic solvents that facilitate the reaction.
Temperature 0°C to Room TemperatureLower temperatures generally favor higher regioselectivity.
Reaction Time 2-16 hoursMonitor closely by TLC or LC-MS.
Question 2: My N-methylation of 4-bromo-5-methyl-1H-indazole yields an inseparable mixture of N1 and N2 isomers. How do I improve the N1-selectivity?

Answer: This is the most common and critical challenge in the synthesis of N-substituted indazoles. The indazole anion formed upon deprotonation can be alkylated at either the N1 or N2 position. The ratio of these products is highly sensitive to the choice of base, solvent, counter-ion, and temperature.[7][8] For your target, 4-Bromo-1 ,5-dimethyl-1H-indazole, N1-alkylation is desired.

The N1-substituted product is generally the thermodynamically more stable isomer, while the N2-product is often the kinetically favored one under certain conditions.[7][9] The key is to use conditions that either strongly favor the formation of the N1 product kinetically or allow for equilibration to the thermodynamic product.

Decision Tree for Optimizing N1-Methylation

Start Observed Low N1:N2 Ratio in Methylation Step Base_Check What base are you using? Start->Base_Check Weak_Base Weak Base (e.g., K₂CO₃, Cs₂CO₃ in DMF) Base_Check->Weak_Base Weak Strong_Base Strong, Non-nucleophilic Base (e.g., NaH) Base_Check->Strong_Base Strong Weak_Base_Action This often gives poor selectivity. SWITCH to a stronger base like Sodium Hydride (NaH). Weak_Base->Weak_Base_Action Strong_Base_Action Good choice. Now, check the solvent. Strong_Base->Strong_Base_Action Weak_Base_Action->Strong_Base Recommended Change Solvent_Check What solvent are you using? Strong_Base_Action->Solvent_Check DMF_Solvent Polar Aprotic (e.g., DMF) Solvent_Check->DMF_Solvent Polar THF_Solvent Less Polar (e.g., THF, Dioxane) Solvent_Check->THF_Solvent Less Polar DMF_Action Can still lead to mixtures. SWITCH to THF. The Na⁺ cation from NaH coordinates with the N2 atom, sterically blocking it and directing methylation to N1. DMF_Solvent->DMF_Action THF_Action OPTIMAL. This combination is reported to give high N1 selectivity. Maintain low temperature (0°C to RT). THF_Solvent->THF_Action DMF_Action->THF_Solvent Recommended Change Result High Yield of N1 Isomer: This compound THF_Action->Result

Caption: Decision-making guide for achieving high N1-methylation selectivity.

Optimized Protocol for N1-Methylation:

This protocol is designed to maximize the yield of the desired N1-methylated isomer.

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-5-methyl-1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to create a 0.1-0.2 M solution.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole.[8] In THF, the sodium cation is believed to coordinate with the N2 lone pair, sterically hindering attack at this position and promoting N1-alkylation.[10]

  • Stirring: Allow the mixture to stir at 0°C for 30-60 minutes. You should observe the evolution of hydrogen gas.

  • Methylation: Slowly add methyl iodide (MeI, 1.1-1.5 eq.) or dimethyl sulfate (DMS, 1.1-1.5 eq.) dropwise, keeping the temperature at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-12 hours, monitoring by TLC/LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, irreversible deprotonation. Favors N1-alkylation.[8][10]
Solvent Tetrahydrofuran (THF), AnhydrousOptimal for NaH-mediated N1-selectivity.[7]
Methylating Agent Methyl Iodide (MeI)Highly reactive electrophile.
Temperature 0°C to Room TemperatureControls reaction rate and minimizes side reactions.
Question 3: Purification is difficult, and my column chromatography fails to provide a clean separation of the N1 and N2 isomers. What can I do?

Answer: The structural similarity and close polarity of N1 and N2-alkylated indazole isomers can make their separation by standard column chromatography challenging.[11] If you are struggling with separation, consider the following optimization strategies:

  • Improve Chromatographic Resolution:

    • Solvent System: Instead of a single isocratic solvent system (e.g., 20% Ethyl Acetate in Hexane), use a shallow gradient. A slow increase from a non-polar eluent (e.g., 5% EtOAc) to a slightly more polar one (e.g., 15% EtOAc) can significantly improve the separation between closely eluting spots.

    • Silica Gel: Use high-quality, fine-mesh silica gel for better resolving power. Ensure your column is packed properly to avoid channeling.

    • Column Dimensions: Use a longer, narrower column (high length-to-diameter ratio) to increase the number of theoretical plates and improve separation.

  • Consider Alternative Techniques:

    • Preparative HPLC: If the isomers are inseparable by standard flash chromatography, Reverse-Phase Preparative HPLC is a powerful alternative for obtaining highly pure material, albeit on a smaller scale.

    • Recrystallization: This can be an effective method if a suitable solvent system can be found that selectively crystallizes one isomer, leaving the other in the mother liquor. Experiment with various solvent pairs (e.g., ethanol/water, ethyl acetate/heptane).

  • Derivative Formation (Last Resort):

    • If the material is critical and inseparable, you can sometimes react the mixture with a reagent that selectively modifies one isomer (e.g., by introducing a bulky protecting group that drastically changes its polarity), allowing for separation. The modifying group would then need to be removed in a subsequent step. This is complex but can be a viable strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall synthetic route to prepare this compound?

The most common and strategically sound approach involves a two-step sequence starting from commercially available 5-methyl-1H-indazole:

  • Step 1: Bromination: Selectively brominate 5-methyl-1H-indazole at the C4 position to yield 4-bromo-5-methyl-1H-indazole using the optimized conditions described in the troubleshooting guide (NBS in ACN or DMF at controlled temperatures).

  • Step 2: N-Methylation: Perform a highly N1-selective methylation on the resulting 4-bromo-5-methyl-1H-indazole using the NaH/THF system to yield the final product.

An alternative route described in a patent involves building the indazole ring from a pre-brominated precursor, which may offer higher overall yields and avoid regioselectivity issues in the bromination step.[12] However, this often requires more steps and less common starting materials. For general laboratory synthesis, the Bromination-then-Methylation sequence is the most direct.

Q2: What are the critical safety precautions for this synthesis?

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere (Argon or Nitrogen). Never add water or protic solvents directly to NaH. Quench reactions containing NaH slowly and carefully at low temperatures (0°C).

  • Methyl Iodide (MeI): Methyl iodide is a toxic and carcinogenic substance. All manipulations should be performed in a fume hood.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Always use freshly distilled or newly opened bottles of anhydrous solvents.

Q3: How do electronic and steric factors influence the regioselectivity of the key steps?

  • Bromination: This is an electrophilic aromatic substitution. The regiochemical outcome is a complex interplay between the activating/directing effects of the fused benzene ring, the methyl group at C5 (ortho-, para-directing), and the pyrazole ring nitrogens. The C4 position is sterically accessible and electronically activated, but so are other positions, making conditions critical.

  • N-Methylation: This is an SN2 reaction on the indazole anion. The selectivity is governed by:

    • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the fused benzene ring.

    • Electronic Effects & Cation Coordination: The key factor is the coordination of the counter-ion from the base (e.g., Na⁺, K⁺, Cs⁺) with the lone pair on the N2 nitrogen.[7][10] In less polar solvents like THF, this coordination is stronger, effectively "blocking" the N2 position and directing the incoming methyl group to the more accessible N1 position.[8]

References

"4-Bromo-1,5-dimethyl-1H-indazole" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-1,5-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting for solubility issues encountered with this compound (CAS: 1159511-77-9). As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to overcome these common yet critical experimental hurdles.

I. Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of this compound. Its structure dictates its behavior in various solvents.

Key Structural Features:

  • Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. This imparts a degree of polarity.

  • Bromo Group: The bromine atom at position 4 increases the molecular weight and introduces a halogen bond donor/acceptor site, which can influence interactions with halogenated solvents[1].

  • Dimethyl Groups: The two methyl groups, one on the indazole ring (position 5) and one on the nitrogen (position 1), increase the molecule's lipophilicity and can sterically hinder intermolecular interactions. N-methylation, in particular, removes a hydrogen bond donor site that would be present in an unsubstituted indazole, which can impact solubility[2][3].

A summary of its key physicochemical properties is presented below:

PropertyValueSource
Molecular Formula C₉H₉BrN₂PubChem[4]
Molecular Weight 225.09 g/mol Chem-Impex[5]
Appearance Off-white crystalline solidChem-Impex[5]
XLogP3 2.6PubChem[4]
Storage 2-8°C, sealed in drySigma-Aldrich[6]

The XLogP3 value of 2.6 suggests a moderate lipophilicity, indicating that the compound will likely favor organic solvents over water. However, the term "solubility" is often context-dependent, and issues can arise even in seemingly appropriate solvents.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility problems in a question-and-answer format, providing both the "what to do" and the "why it works."

Q1: My this compound won't dissolve in my chosen non-polar solvent (e.g., hexanes, toluene). What's the first step?

A1: Re-evaluate Solvent Choice Based on Polarity.

The principle of "like dissolves like" is the cornerstone of solubility.[7][8] While the dimethyl groups add non-polar character, the indazole ring system with its nitrogen atoms provides significant polarity.

Troubleshooting Steps:

  • Consult a Solvent Polarity Chart: Start by selecting a solvent with a higher polarity index.

  • Systematic Solvent Screening: Test solubility in a range of solvents with increasing polarity. A suggested screening panel is provided below.

  • Use of Co-solvents: If a single solvent is ineffective, a co-solvent system can be employed.[7] For instance, adding a small amount of a more polar solvent like ethanol to a less polar one can disrupt the crystal lattice energy of the solid and improve solvation.

Suggested Initial Solvent Screening Panel:

SolventPolarity IndexExpected Behavior
Dichloromethane (DCM)3.1Potential for good solubility
Tetrahydrofuran (THF)4.0Likely to be a good solvent
Ethyl Acetate4.4Good starting point for many reactions
Acetone5.1Good solubility expected
Acetonitrile5.8Potential for good solubility
Ethanol4.3Good solubility expected[9]
Dimethyl Sulfoxide (DMSO)7.2Generally a very strong solvent for indazoles
N,N-Dimethylformamide (DMF)6.4Another strong polar aprotic solvent
Q2: The compound appears to be sparingly soluble even in polar aprotic solvents like DCM or Ethyl Acetate. What physical factors could be at play?

A2: Consider Crystal Form and Particle Size.

The solid-state properties of your material can significantly impact its dissolution rate.

Troubleshooting Workflow:

G start Initial Observation: Low Solubility in Appropriate Solvent grind Action: Reduce Particle Size (Grind with Mortar & Pestle) start->grind Increases surface area sonicate Action: Apply Energy (Sonication) grind->sonicate Further breaks up agglomerates heat Action: Increase Temperature (Gentle Heating) sonicate->heat Increases kinetic energy outcome1 Outcome: Improved Dissolution Rate? heat->outcome1 outcome2 Outcome: Solubility Still Poor? outcome1->outcome2 No next_step Proceed to Advanced Solvent Systems (Q3) outcome1->next_step Yes, but not complete outcome2->next_step Yes

Caption: Troubleshooting workflow for physical dissolution issues.

  • Particle Size Reduction: A larger surface area increases the interaction between the solute and the solvent, often leading to a faster dissolution rate.[7] Gently grinding the crystalline solid in a mortar and pestle can be a simple and effective first step.

  • Sonication: Ultrasonic baths provide energy to break apart solid agglomerates and enhance solvent penetration into the crystal lattice.[7] This is a very common and effective technique for stubborn-to-dissolve solids.

  • Gentle Heating: For many compounds, solubility increases with temperature.[7] Warming the solvent while stirring can significantly improve solubility. However, always be mindful of the compound's thermal stability. For this compound, it is advisable to keep temperatures moderate (e.g., 40-50°C) initially, unless reaction conditions require higher temperatures.

Q3: I've tried heating and sonication, but my compound still has limited solubility for my reaction concentration. What are my options for more aggressive solvent systems?

A3: Utilize Stronger Polar Aprotic Solvents or Co-Solvent Mixtures.

When standard solvents are insufficient, more powerful systems are necessary.

Recommended Solutions:

  • High-Polarity Solvents:

    • Dimethyl Sulfoxide (DMSO): Often considered a universal solvent for many organic compounds, including indazole derivatives.

    • N,N-Dimethylformamide (DMF): Similar to DMSO, it is a powerful solvent for polar compounds.

    • N-Methyl-2-pyrrolidone (NMP): A highly effective solubilizing agent for a wide range of poorly soluble drugs.[10] It can act as both a cosolvent and a complexing agent.[10]

  • Co-Solvent Systems for Aqueous Media: For biological assays requiring aqueous buffers, a co-solvent is often necessary.

    • DMSO/Aqueous Buffer: A common method is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the aqueous buffer. Be aware that the final DMSO concentration should be kept low (typically <1%) to avoid impacting biological activity.

    • "Magic Mixture": For extremely difficult-to-dissolve compounds, a combination of solubilizing agents can be effective. A common formulation involves a mixture of DMSO, PEG300 (polyethylene glycol 300), and Tween-80 before final dilution in saline or buffer.[3][11]

Experimental Protocol: Preparing a 100 µM Solution in Aqueous Buffer

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilution: Add 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Mixing: Vortex the solution thoroughly.

  • Observation: Visually inspect for any precipitation. If precipitation occurs, this indicates that the kinetic solubility has been exceeded.

Q4: My compound dissolves initially in a heated solvent but then crashes out or "oils out" upon cooling. How can I prevent this?

A4: This indicates supersaturation and poor solubility at lower temperatures. The strategy is to either maintain temperature or modify the solvent system.

Troubleshooting Decision Tree:

G start Observation: Compound precipitates upon cooling is_temp_critical Is maintaining high temp an option for the experiment? start->is_temp_critical maintain_temp Solution: Maintain reaction at higher temperature is_temp_critical->maintain_temp Yes change_solvent Solution: Use a solvent system with better solubility at RT is_temp_critical->change_solvent No add_cosolvent Option 1: Add a co-solvent (e.g., add ethanol to toluene) change_solvent->add_cosolvent switch_solvent Option 2: Switch to a stronger solvent (e.g., THF, DMF) change_solvent->switch_solvent

Caption: Decision tree for precipitation upon cooling.

  • Maintain Higher Temperature: If your experimental setup allows, maintaining the reaction or solution at an elevated temperature where the compound is soluble is the most direct solution.[7]

  • Use More Solvent: You may be near the saturation point. Increasing the solvent volume can keep the compound in solution upon cooling.[12] However, this may not be practical if it overly dilutes your reaction.

  • Modify the Solvent System:

    • Add a Co-solvent: Introduce a stronger solvent in which your compound has higher solubility at room temperature. This can often stabilize the solution.

    • Switch Solvents Entirely: If a co-solvent is not effective or desirable, switch to a single, stronger solvent from the outset.

III. Concluding Remarks

Solubility challenges with crystalline organic compounds like this compound are a common occurrence in research and development. A systematic approach, beginning with an understanding of the molecule's inherent physicochemical properties, is key to efficient troubleshooting. By methodically adjusting solvent polarity, applying physical dissolution techniques, and employing advanced solvent systems when necessary, you can ensure the successful integration of this versatile compound into your experimental workflows.

IV. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Palomar, J., et al. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. MilliporeSigma. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. Chem-Impex International. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Bromo-1H-indazole. ChemicalBook. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials. BenchChem. Retrieved from --INVALID-LINK--

  • MedchemExpress. (n.d.). 4-Bromo-1H-indazole. MedchemExpress. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--

  • GSK. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Medicinal Chemistry Communications, 6, 1787-1797.

  • Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--

  • Avdeef, A. (2021). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. PMC - NIH. Retrieved from --INVALID-LINK--

  • Bergström, C. A. S., et al. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Pharmaceutical Research.

  • Avdeef, A., & Lissi, E. A. (2017). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. NIH. Retrieved from --INVALID-LINK--

  • YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of N-Methylated Peptides. BenchChem. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. BenchChem. Retrieved from --INVALID-LINK--

  • Bergström, C. A. S. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Outsourcing.

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.

  • Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. MDPI. Retrieved from --INVALID-LINK--

  • NIH. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH. Retrieved from --INVALID-LINK--

  • NIH. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. NIH. Retrieved from --INVALID-LINK--

References

Optimizing Suzuki Coupling for 4-Bromo-1,5-dimethyl-1H-indazole: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-1,5-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process scientists who are leveraging this versatile building block in their synthetic campaigns. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this crucial transformation effectively. The indazole core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to accelerating drug discovery programs.[1][2][3]

This document moves beyond generic advice, focusing on the specific challenges and opportunities presented by the this compound substrate. We will explore everything from initial reaction setup to advanced troubleshooting of common pitfalls like low conversion and side-product formation.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries encountered when working with this substrate.

Q1: I'm setting up my first reaction. What is a reliable starting point for reaction conditions?

A robust starting point is crucial for successful optimization. Based on extensive literature for similar bromoindazole systems, the following conditions offer a high probability of success.[2][4][5]

ComponentRecommendationMolar EquivalentsRationale & Comments
Aryl Halide This compound1.0The substrate of interest.
Boronic Acid/Ester Your desired coupling partner1.2 - 1.5A slight excess ensures complete consumption of the limiting aryl halide and counteracts potential protodeboronation.[6]
Catalyst Pd(dppf)Cl₂2 - 5 mol%[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is an excellent, versatile catalyst for heteroaryl couplings, balancing activity and stability.[2][4][7]
Base K₂CO₃ or K₃PO₄2.0 - 3.0Carbonates and phosphates are effective bases. K₃PO₄ is stronger and can sometimes improve rates, especially with less reactive partners.[8][9]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1) or DME-A polar aprotic solvent, often with water, is necessary to dissolve the inorganic base and facilitate the catalytic cycle.[5][8][9]
Temperature 80 - 100 °C-Sufficient thermal energy is needed to drive the oxidative addition and other steps in the catalytic cycle.[2][5]
Atmosphere Inert (Argon or Nitrogen)-Critical to prevent oxidation of the Pd(0) active catalyst and phosphine ligands.

Q2: My reaction is sluggish or stalls completely. What are the first things I should check?

Low conversion is a common issue. Before embarking on a full re-optimization, perform these initial checks:

  • Inert Atmosphere: Was the reaction mixture thoroughly degassed? Oxygen can rapidly deactivate the Pd(0) catalyst.[6]

  • Reagent Quality: Are the boronic acid and base fresh? Boronic acids can degrade on storage, and inorganic bases can absorb moisture, reducing their efficacy.

  • Solvent Anhydrous? While some water is often required, ensure your primary organic solvent (e.g., Dioxane, DME) is dry to begin with.

  • Catalyst Integrity: Is your palladium precatalyst old or potentially degraded? Consider using a fresh bottle.

If these checks don't reveal an obvious issue, proceed to the detailed troubleshooting guide below.

Q3: I see byproducts in my TLC/LCMS. What are they likely to be?

The most common byproducts in Suzuki couplings are:

  • Homocoupling Product: Your boronic acid coupling with itself (Ar'-Ar'). This arises from oxygen in the reaction mixture or the use of a Pd(II) precatalyst without efficient reduction to Pd(0).[6][10]

  • Protodeboronation Product: Your boronic acid is replaced by a hydrogen atom (Ar'-H). This is often an issue with heteroaryl boronic acids or when using aqueous bases at high temperatures.[2][6]

  • Dehalogenation Product: Your starting material, this compound, loses its bromine and is replaced by a hydrogen. This can occur if a hydride source is present in the reaction.[6]

Minimizing these requires careful control of reaction conditions, as detailed in the troubleshooting section.

In-Depth Troubleshooting Guides

Problem 1: Low or No Conversion

When initial checks fail, a systematic approach is needed. The issue likely lies within the catalytic cycle.

Understanding the mechanism is key to diagnosing problems. The reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Often Rate-Limiting) trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation re_complex Reductive Elimination Complex trans_complex->re_complex re_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) re_complex->product arx Ar-X (this compound) arx->oa_complex ar_boronic Ar'-B(OR)₂ (Boronic Acid/Ester) borate Ar'-B(OR)₂(Base)⁻ (Activated Borate) base Base (e.g., K₂CO₃) base->ar_boronic Activation borate->trans_complex

Caption: The Suzuki-Miyaura catalytic cycle for this compound.

When faced with a failed reaction, follow this decision tree to systematically identify and solve the problem.

Troubleshooting_Flowchart start Reaction Failed (Low/No Conversion) check_reagents Check Reagent Quality & Inertness (Degas, Fresh Reagents) start->check_reagents rerun_std Re-run Under Standard Conditions check_reagents->rerun_std still_fails Still Fails? rerun_std->still_fails oa_issue Hypothesis: Oxidative Addition is Slow still_fails->oa_issue Yes trans_issue Hypothesis: Transmetalation is Slow still_fails->trans_issue Yes deact_issue Hypothesis: Catalyst Deactivation still_fails->deact_issue Yes success Problem Solved still_fails->success No change_ligand Action: Switch to More Electron-Rich/Bulky Ligand (e.g., Buchwald Ligands like SPhos, XPhos) oa_issue->change_ligand change_ligand->success change_base Action: Screen Stronger Bases (K₂CO₃ → K₃PO₄ → Cs₂CO₃) trans_issue->change_base change_solvent Action: Modify Solvent System (Increase H₂O content or switch to DME/DMF) change_base->change_solvent change_solvent->success increase_loading Action: Increase Catalyst Loading (5-10 mol%) deact_issue->increase_loading increase_loading->success

Caption: A systematic troubleshooting flowchart for failed Suzuki coupling reactions.

  • Issue: Slow Oxidative Addition (OA). The C4-Br bond on the 1,5-dimethyl-1H-indazole is on an electron-rich heterocyclic ring, which can make the initial oxidative addition of Pd(0) challenging compared to electron-deficient systems.[12]

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands like those developed by the Buchwald group (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate this rate-limiting step.[12][13]

  • Issue: Inefficient Transmetalation. The base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[8] If this step is slow, the reaction stalls.

    • Solution 1: Screen Bases. The choice of base can be substrate-dependent. A systematic screen from weaker to stronger inorganic bases is recommended: K₂CO₃ → K₃PO₄ → Cs₂CO₃. Cesium carbonate is highly effective but also more expensive and hygroscopic.[8][9]

    • Solution 2: Modify Solvent. The solubility of the base is paramount. Increasing the proportion of water in a dioxane/water mixture can help, but too much water can promote unwanted side reactions. Switching to a solvent like DMF may also improve solubility and reaction rates, but requires higher purification effort.[14]

  • Issue: Catalyst Inhibition/Deactivation. Although the N1-methyl group on your substrate prevents the N-H inhibition commonly seen with unprotected indazoles, other species in the mixture can still deactivate the catalyst.[15][16]

    • Solution: A simple solution is to increase the catalyst loading (e.g., from 2 mol% to 5 mol%). If this works, it suggests a deactivation pathway is competing with the catalytic cycle.

Problem 2: Significant Side Product Formation

High conversion with low yield of the desired product points to competing reaction pathways.

  • Issue: Protodeboronation. The C-B bond of the boronic acid is cleaved and replaced by a proton from the solvent (often water). This is accelerated by high temperatures and prolonged reaction times.[6]

    • Solution 1: Use a Milder Base. Sometimes a less aggressive base like KF can suppress this pathway, although it may also slow the desired reaction.[14]

    • Solution 2: Use Boronic Esters. Pinacol esters of boronic acids (Bpin) are often more stable to protodeboronation than the corresponding boronic acids.

    • Solution 3: Reduce Water Content/Temperature. Find the minimum temperature and water content required for the reaction to proceed efficiently.

  • Issue: Homocoupling. This is primarily caused by the presence of oxygen.

    • Solution: Ensure your degassing procedure is rigorous. A common method is to bubble argon or nitrogen through the solvent for 10-15 minutes before adding the catalyst. Alternatively, three cycles of vacuum/backfill with an inert gas are effective.[17]

  • Issue: Dehalogenation. The aryl halide is reduced to the corresponding arene.

    • Solution: This side reaction is less common but can be promoted by certain additives or impurities that can act as hydride donors. Ensure high-purity solvents and reagents. If the problem persists, screening different palladium sources and ligands may be necessary.[6]

Validated Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Inerting: Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Add the solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of degassed water) via syringe.

  • Degassing: Bubble argon through the stirred solution for another 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).

  • Reaction: Place the sealed vial in a preheated oil bath at 90 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LCMS by taking small aliquots.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9][17]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[17]

Protocol 2: Reaction Monitoring by NMR

For detailed kinetic analysis or to precisely determine reaction completion, direct monitoring is invaluable.

  • Setup: Prepare the reaction as described in Protocol 1, but in a larger vessel to allow for sampling.

  • Sampling: At timed intervals (e.g., t = 0, 1h, 2h, 4h), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture under an inert atmosphere.

  • Quenching & Prep: Immediately quench the aliquot in a vial containing deuterated chloroform (CDCl₃) and a small amount of water. Shake well and pass the organic layer through a small plug of silica or celite in a pipette to filter out the palladium black and salts.

  • Analysis: Analyze the resulting solution by ¹H NMR or ¹⁹F NMR (if applicable). This allows for the direct quantification of starting material consumption and product formation without the need for a full workup.[18]

References

Technical Support Center: Navigating the Scale-Up of 4-Bromo-1,5-dimethyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Bromo-1,5-dimethyl-1H-indazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the necessary insights to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production, ensuring efficiency, purity, and safety.

The indazole core is a privileged scaffold in medicinal chemistry, and this compound serves as a crucial intermediate in the development of various pharmaceutical agents.[1][2] However, its synthesis, particularly on a larger scale, presents a unique set of challenges. This guide will address these challenges head-on, providing practical, field-proven solutions.

Troubleshooting Guide: Overcoming Common Hurdles in Scale-Up

This section addresses specific problems you may encounter during the synthesis of this compound, offering step-by-step solutions grounded in chemical principles.

Issue 1: Poor Regioselectivity During N-Methylation of 4-Bromo-5-methyl-1H-indazole

Problem: Upon scaling up the methylation of 4-bromo-5-methyl-1H-indazole, you observe a significant formation of the undesired N2-methyl isomer (4-Bromo-2,5-dimethyl-2H-indazole) alongside your target N1-methyl product, leading to difficult purification and reduced yield.

Root Cause Analysis: The indazole anion is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N2 position.[3] The ratio of N1 to N2 alkylation is highly sensitive to reaction conditions, including the choice of base, solvent, and temperature. On a small scale, these factors might be more easily controlled, but at a larger scale, slight variations can dramatically impact the isomeric ratio. The N1-substituted indazole is generally the thermodynamically more stable isomer.[4]

Solutions:

  • Optimize Base and Solvent System for Thermodynamic Control:

    • Recommended: Use a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF).[5][6] This combination has been shown to favor the formation of the N1-alkylated product. The sodium cation can chelate with the N2 nitrogen, sterically hindering alkylation at that position.[6]

    • Avoid: Using potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF can often lead to a mixture of isomers.[7]

  • Temperature Control:

    • Maintain a consistent and controlled temperature throughout the reaction. Initial deprotonation with NaH should be performed at a low temperature (e.g., 0 °C) to control the exotherm, followed by the slow addition of the methylating agent (e.g., methyl iodide or dimethyl sulfate). The reaction can then be allowed to warm to room temperature or be gently heated to ensure completion.[6]

  • Slow Addition of the Alkylating Agent:

    • On a large scale, the rate of addition of the methylating agent is critical. A slow, controlled addition helps to maintain a low concentration of the electrophile, which can improve selectivity and prevent localized overheating.

Workflow for Optimizing N-Methylation Regioselectivity:

Caption: Decision workflow for troubleshooting poor regioselectivity in N-methylation.

Issue 2: Exothermic Runaway During Bromination

Problem: When scaling up the bromination of 1,5-dimethyl-1H-indazole, you experience a rapid and uncontrolled temperature increase, posing a significant safety hazard.

Root Cause Analysis: Electrophilic aromatic bromination is a highly exothermic reaction.[8] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if the rate of heat generation exceeds the rate of heat removal.

Solutions:

  • Choice of Brominating Agent:

    • Recommended: Use a milder and more controllable brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine.[9] NBS provides a slow, in-situ generation of bromine, which helps to moderate the reaction rate.

    • Alternative: Ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been shown to be a rapid and efficient method for brominating indazoles under mild conditions.[3][8][10]

  • Controlled Reagent Addition:

    • Add the brominating agent portion-wise or as a solution via a dropping funnel at a controlled rate. This allows for the heat to be dissipated as it is generated.

  • Solvent and Concentration:

    • Use a solvent with a good heat capacity and a boiling point that allows for reflux cooling if necessary. Ensure the reaction is not overly concentrated.

  • Enhanced Cooling:

    • Ensure your reactor is equipped with an efficient cooling system. For highly exothermic reactions, a simple ice bath may be insufficient at scale. A cryostat or a jacketed reactor with a circulating coolant is recommended.

Process Safety Management (PSM) Considerations: A thorough Process Safety Management (PSM) plan is crucial for scaling up potentially hazardous reactions.[11][12] This includes:

  • Hazard Identification: Recognizing the exothermic nature of the bromination.

  • Risk Assessment: Quantifying the potential for thermal runaway.

  • Control Measures: Implementing the solutions mentioned above.

  • Emergency Procedures: Establishing a clear plan for quenching the reaction in case of a runaway.

Issue 3: Difficulty in Separating N1 and N2 Isomers During Purification

Problem: After the methylation step, the N1 and N2 isomers of this compound are difficult to separate by standard crystallization or column chromatography at a large scale.

Root Cause Analysis: The structural similarity of the N1 and N2 isomers can result in very similar polarities and solubilities, making their separation challenging. They may also co-crystallize, preventing effective purification by simple recrystallization.

Solutions:

  • Optimized Crystallization:

    • Solvent Screening: Conduct a thorough solvent screening to identify a solvent or solvent system in which the two isomers have a significant solubility difference. A patent for separating substituted indazole isomers suggests using mixed solvent systems like acetone/water or acetonitrile/water.[13]

    • Seeding: If a small amount of the pure desired N1 isomer is available, seeding a supersaturated solution can selectively crystallize the desired product.[14]

    • Controlled Cooling: A slow and controlled cooling rate during crystallization is crucial to allow for the selective crystallization of the less soluble isomer.

  • Alternative Purification Techniques:

    • Preparative HPLC: While expensive for very large scales, preparative HPLC can be a viable option for high-purity requirements at a moderate scale.

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better separation of isomers than traditional HPLC.

Table 1: Troubleshooting Purification of Isomeric Bromo-dimethyl-indazoles

SymptomPossible CauseSuggested Solution
Co-crystallization of isomersSimilar crystal lattice energies and intermolecular interactions.1. Conduct a comprehensive solvent screen to find a system with differential solubility.[15] 2. Attempt a reactive crystallization by forming a salt of the desired isomer that has significantly different solubility.
Poor separation on silica gelSimilar polarity of the isomers.1. Explore different solvent systems for chromatography, including those with different selectivities (e.g., toluene/ethyl acetate). 2. Consider using a different stationary phase, such as alumina or reverse-phase silica.
Oiling out during crystallizationThe compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.1. Use a lower boiling point solvent. 2. Employ a slower cooling rate or start crystallization from a more dilute solution.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: A common synthetic route starts with 4-Bromo-1H-indazole, which is then methylated. Alternatively, one could start with 1,5-dimethyl-1H-indazole and perform a bromination. The choice of route often depends on the availability and cost of the starting materials.

Q2: Are there any specific safety precautions to consider when handling this compound?

A2: Yes. While specific data for the dimethylated compound is limited, the parent compound, 4-Bromo-1H-indazole, is classified as acutely toxic if swallowed and can cause skin and eye irritation. It is crucial to handle the compound in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A full safety data sheet (SDS) should be consulted before handling.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, including the ratio of N1 and N2 isomers, and for final purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying and quantifying isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and any byproducts.

Q4: What are the key considerations for the thermal stability of this compound during scale-up?

A4: The thermal stability of the final product and any intermediates is a critical safety consideration. A thermal hazard assessment should be performed using techniques such as:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and to screen for any exothermic decomposition events.

  • Thermogravimetric Analysis (TGA): To determine the temperature at which the compound begins to decompose. This data is essential for defining safe operating temperatures for reaction, distillation, and drying operations.[16]

Q5: Can polymorphism be an issue with this compound, and how can it be controlled?

Experimental Protocol: Scalable N1-Selective Methylation of 4-Bromo-5-methyl-1H-indazole

This protocol is a generalized procedure based on established methods for selective N1-alkylation of indazoles and should be optimized for your specific equipment and scale.[5][6]

Materials:

  • 4-Bromo-5-methyl-1H-indazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: In a clean, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.

  • Solvent Addition: Add anhydrous THF to the reactor.

  • Deprotonation: Cool the suspension to 0 °C. Slowly add a solution of 4-Bromo-5-methyl-1H-indazole (1.0 equivalent) in anhydrous THF via the addition funnel, maintaining the internal temperature below 5 °C.

  • Stirring: Stir the mixture at 0-5 °C for 1 hour after the addition is complete.

  • Methylation: Slowly add methyl iodide (1.2 equivalents) via the addition funnel, again maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by HPLC for completion.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Work-up: Add water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound.

Process Flow Diagram for N1-Selective Methylation:

Caption: A step-by-step workflow for the scalable N1-selective methylation of 4-bromo-5-methyl-1H-indazole.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of 4-Bromo-1,5-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Bromo-1,5-dimethyl-1H-indazole. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven insights.

Overview of the Synthetic Strategy

The most common and logical synthetic route to this compound is a two-step process. This involves the initial bromination of 5-methyl-1H-indazole to form the key intermediate, 4-bromo-5-methyl-1H-indazole, followed by a regioselective N-methylation to yield the desired product. This guide will provide troubleshooting for both of these critical steps.

Visualizing the Synthetic Workflow

Synthetic Workflow Start 5-Methyl-1H-indazole Step1 Step 1: Bromination Start->Step1 NBS or Br2 Intermediate 4-Bromo-5-methyl-1H-indazole Step1->Intermediate Step2 Step 2: N-Methylation Intermediate->Step2 CH3I, Base Product This compound Step2->Product Major Product Side_Product 6-Bromo-1,5-dimethyl-1H-indazole (N2-isomer) Step2->Side_Product Minor Isomer Purification Purification Product->Purification Side_Product->Purification

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Part 1: Bromination of 5-Methyl-1H-indazole

Q1: What is the recommended brominating agent for the synthesis of 4-bromo-5-methyl-1H-indazole?

A1: For the bromination of indazoles, N-bromosuccinimide (NBS) is often the reagent of choice due to its ease of handling and generally higher selectivity compared to liquid bromine (Br₂)[1][2]. The use of NBS can help to minimize over-bromination and the formation of other side products[1]. Alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also been shown to be effective for the bromination of indazoles, sometimes under milder conditions such as ultrasound assistance[3][4][5][6][7].

Q2: My bromination reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the 4-bromo product?

A2: Achieving high regioselectivity in the bromination of substituted indazoles can be challenging. Here are several factors to consider for optimization:

  • Solvent Choice: The polarity and nature of the solvent can influence the reaction's selectivity. Common solvents for bromination with NBS include acetonitrile, chloroform, and methanol[2].

  • Temperature Control: Performing the reaction at lower temperatures can often enhance selectivity by favoring the kinetically controlled product and reducing the rates of competing side reactions[1].

  • Stoichiometry: Careful control of the brominating agent's stoichiometry is crucial. Using 1.0 to 1.3 equivalents of NBS is a common strategy to favor mono-bromination[1].

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction upon consumption of the starting material, preventing the formation of di- and tri-brominated species[1].

Q3: The bromination reaction is proceeding very slowly or appears to be incomplete. What could be the issue?

A3: Several factors can contribute to a sluggish or incomplete bromination reaction:

  • Reagent Quality: Ensure that the NBS is of high purity and has been stored properly, as it can decompose over time.

  • Reaction Temperature: While lower temperatures can improve selectivity, an excessively low temperature may significantly slow down the reaction rate. A balance must be struck, and some temperature optimization may be necessary.

  • Activation: In some cases, a catalytic amount of an acid or a radical initiator (if the mechanism is believed to be radical-mediated) might be necessary, although this can also impact selectivity.

Part 2: N-Methylation of 4-Bromo-5-methyl-1H-indazole

Q4: I am obtaining a mixture of the desired N1-methylated isomer (this compound) and the N2-methylated isomer. How can I improve the selectivity for the N1 isomer?

A4: The regioselectivity of N-alkylation in indazoles is a well-documented challenge. The formation of N1 and N2 isomers is highly dependent on the reaction conditions[8][9][10]. To favor the thermodynamically more stable N1 isomer, consider the following:

  • Choice of Base and Solvent: A common method involves using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone[11]. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is also known to often favor the N1 isomer[8].

  • Methylating Agent: Methyl iodide (CH₃I) is a standard methylating agent for this transformation[9][11].

  • Reaction Temperature: Higher temperatures may favor the formation of the thermodynamically more stable N1 product, while lower temperatures could potentially favor the kinetic N2 product[8].

N-Methylation Isomers cluster_products Potential Products Product_N1 This compound (N1-isomer - Desired) Product_N2 4-Bromo-2,5-dimethyl-2H-indazole (N2-isomer - Side Product) Start 4-Bromo-5-methyl-1H-indazole Reaction CH3I, Base, Solvent Start->Reaction Reaction->Product_N1 Thermodynamically Favored Reaction->Product_N2 Kinetically Favored (often)

Caption: Formation of N1 and N2 isomers during N-methylation.

Q5: How can the N1 and N2 methylated isomers be separated?

A5: The separation of N1 and N2 isomers is typically achieved through column chromatography on silica gel. The difference in polarity between the two isomers usually allows for their effective separation[1][11]. A solvent system such as ethyl acetate/cyclohexane or dichloromethane can be employed as the eluent[11]. Recrystallization from a suitable solvent system can also be an effective purification method if the isomers have sufficiently different solubilities[1].

Part 3: Purification and Characterization

Q6: What are the expected ¹H NMR signals to confirm the structure of this compound?

A6: Based on the structure of the closely related 4-bromo-1-methyl-1H-indazole, you can expect the following signals for this compound:

  • A singlet for the N-methyl group (N1-CH₃) around 4.0 ppm.

  • A singlet for the C5-methyl group (C5-CH₃).

  • Signals for the aromatic protons on the indazole ring. The proton at C3 will likely appear as a singlet, while the protons at C6 and C7 will show characteristic splitting patterns.

For comparison, the ¹H NMR of 4-bromo-1-methyl-1H-indazole shows a singlet for the N-methyl group at 4.04 ppm and signals for the aromatic protons between 7.27 and 7.98 ppm[11]. The presence of the C5-methyl group in your target compound will alter the appearance of the aromatic region.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-5-methyl-1H-indazole

This protocol is adapted from general procedures for the bromination of indazoles.

Materials:

  • 5-Methyl-1H-indazole

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a round-bottom flask, dissolve 5-methyl-1H-indazole (1.0 eq.) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure.

  • Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to the residue.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-bromo-5-methyl-1H-indazole.

Protocol 2: Synthesis of this compound

This protocol is based on general methods for the N-methylation of indazoles[11].

Materials:

  • 4-Bromo-5-methyl-1H-indazole

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Methyl iodide (CH₃I)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and cyclohexane for chromatography

Procedure:

  • To a solution of 4-bromo-5-methyl-1H-indazole (1.0 eq.) in DMF, add potassium carbonate (3.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC for the disappearance of the starting material and the formation of two new spots (N1 and N2 isomers).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in cyclohexane to separate the N1 and N2 isomers. The N1 isomer (this compound) is typically less polar.

Data Summary Table

CompoundMolecular FormulaMolecular WeightExpected Product Ratio (N1:N2)
This compoundC₉H₉BrN₂225.09 g/mol Varies, aim for >3:1 with optimization
4-Bromo-2,5-dimethyl-2H-indazoleC₉H₉BrN₂225.09 g/mol Varies

References

Validation & Comparative

A Senior Application Scientist's Guide to Brominated Indazoles: A Comparative Analysis of 4-Bromo-1,5-dimethyl-1H-indazole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Brominated Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold." Its unique bicyclic structure, composed of fused benzene and pyrazole rings, is a cornerstone in the design of numerous therapeutic agents, including treatments for cancer, inflammation, and neurological disorders.[1][2] The true synthetic power of this scaffold is often unlocked through halogenation, particularly bromination. A bromine atom is not merely a substituent; it is a versatile synthetic handle, a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings.[1] These reactions are fundamental to building the molecular complexity required for potent and selective drug candidates.

This guide provides an in-depth comparison of 4-Bromo-1,5-dimethyl-1H-indazole with other brominated indazole isomers. We will move beyond a simple catalog of properties to explore the causality behind their synthetic accessibility, comparative reactivity, and ultimate application. The choice of a specific isomer is a critical decision in a synthetic campaign, profoundly impacting reaction efficiency, cost, and the biological profile of the final molecule. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when incorporating these vital building blocks into their research.

Part 1: The Synthetic Landscape - A Tale of Regioselectivity

The synthesis of a specific brominated indazole isomer is rarely a trivial matter of direct halogenation. The electronic nature of the indazole ring dictates the position of electrophilic attack, and controlling this regioselectivity is the primary challenge. Furthermore, N-alkylation introduces another layer of complexity, often yielding a mixture of N1 and N2 isomers that require careful separation.[3][4]

Synthesis of this compound

The synthesis of the title compound, with its specific substitution pattern, necessitates a multi-step approach to ensure absolute regiochemical control. Direct bromination of 1,5-dimethyl-1H-indazole is not a viable route due to the directing effects of the pyrazole ring, which would favor other positions. A more robust strategy, adapted from methodologies for related structures, involves building the indazole ring from a pre-functionalized benzene precursor.[5]

G cluster_start Starting Material cluster_functionalization Core Functionalization cluster_alkylation N-Alkylation & Isomer Separation cluster_product Final Products start Substituted Aniline (e.g., 2-Bromo-3-methylaniline) step1 Diazotization (NaNO₂, HCl) start->step1 Step 1 step2 Reduction / Cyclization (e.g., SnCl₂, Heat) step1->step2 Step 2 step3 N-Methylation (e.g., MeI, K₂CO₃) step2->step3 Step 3 Forms 4-Bromo-5-methyl-1H-indazole step4 Isomer Mixture (N1 and N2 alkylated) step3->step4 step5 Chromatographic Separation step4->step5 product1 This compound (Desired N1 Isomer) step5->product1 product2 4-Bromo-2,5-dimethyl-2H-indazole (N2 Isomer) step5->product2

Comparative Synthesis of Other Isomers

In contrast to the multi-step synthesis required for the 4-bromo isomer, other isomers can sometimes be accessed more directly, albeit with their own challenges.

  • 3-Bromoindazoles: This position is electronically activated for electrophilic attack. Recent methodologies have demonstrated efficient C-H bromination at the C3 position using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound-assisted conditions.[1] This provides a direct and atom-economical route, bypassing the need to construct the ring from a brominated precursor.

  • 6-Bromoindazoles: The synthesis of 6-bromoindazole can be achieved from commercially available precursors like 4-bromo-2-fluorobenzaldehyde, which undergoes cyclization upon reaction with hydrazine.[3] This route provides excellent regiocontrol from the outset.

Experimental Protocol: N-Methylation of 4-Bromo-1H-indazole

This protocol illustrates the common challenge of N-alkylation, resulting in a mixture of N1 and N2 isomers.

Objective: To synthesize 4-bromo-1-methyl-1H-indazole and its N2 isomer.[4]

Materials:

  • 4-Bromo-1H-indazole (1 eq.)

  • Potassium carbonate (K₂CO₃, 3 eq.)

  • Iodomethane (MeI, 1.2-1.8 eq.)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated saline solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A mixture of 4-bromo-1H-indazole (1 eq.) and potassium carbonate (3 eq.) in acetone is stirred at room temperature for 30 minutes.

  • Iodomethane (1.2-1.8 eq.) is added slowly to the suspension.

  • The reaction mixture is heated to reflux and maintained for 3-8 hours, monitoring by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated.

  • The aqueous layer is extracted twice more with ethyl acetate.

  • The combined organic layers are washed with saturated saline, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product, a mixture of N1 and N2 isomers, is purified by silica gel column chromatography (e.g., eluting with an ethyl acetate/cyclohexane gradient) to afford the separated 4-bromo-1-methyl-1H-indazole and 4-bromo-2-methyl-1H-indazole.[4]

Trustworthiness Note: The formation of two isomers is a predictable outcome due to the similar nucleophilicity of the N1 and N2 atoms of the indazole anion intermediate. The ratio of these isomers can be influenced by the solvent, base, and alkylating agent, but chromatographic separation is almost always required for obtaining isomerically pure material.

Part 2: Reactivity Face-Off - The Bromine Atom in Action

The primary utility of a bromoindazole is as a substrate in cross-coupling reactions. The ease with which the carbon-bromine bond undergoes oxidative addition to a palladium(0) catalyst is the rate-determining factor for many of these transformations. This reactivity is not uniform across all isomers and is influenced by the electronic environment of the C-Br bond.

G R-Br\n(Bromoindazole) R-Br (Bromoindazole) R-Pd(II)-Br\n(Oxidative Adduct) R-Pd(II)-Br (Oxidative Adduct) R-Br\n(Bromoindazole)->R-Pd(II)-Br\n(Oxidative Adduct) Oxidative Addition Pd(0)L₂ Pd(0)L₂ Pd(0)L₂->R-Pd(II)-Br\n(Oxidative Adduct) R-Pd(II)-R' R-Pd(II)-R' R-Pd(II)-Br\n(Oxidative Adduct)->R-Pd(II)-R' Transmetalation R'-B(OH)₂\n(Boronic Acid) R'-B(OH)₂ (Boronic Acid) R'-B(OH)₂\n(Boronic Acid)->R-Pd(II)-R' Base Base Base->R-Pd(II)-R' R-Pd(II)-R'->Pd(0)L₂ R-R'\n(Coupled Product) R-R' (Coupled Product) R-Pd(II)-R'->R-R'\n(Coupled Product) Reductive Elimination

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful tool for creating C-C bonds. The reactivity of bromoindazoles in this reaction is a key performance metric.

  • 5-Bromo and 6-Bromoindazoles: These isomers are excellent substrates for Suzuki cross-coupling reactions. Studies have shown that N-alkyl and N-Boc protected 5-bromoindazoles couple efficiently with various heteroaryl boronic acids in the presence of catalysts like Pd(dppf)Cl₂.[6] Similarly, 6-bromoindazoles are readily functionalized via Suzuki coupling in the synthesis of potential anti-cancer agents.[7] The C-Br bonds at the 5 and 6 positions are on the carbocyclic ring and behave similarly to a standard bromobenzene, exhibiting robust and predictable reactivity.

  • 4-Bromoindazoles: The C4-Br bond is situated adjacent to the fused pyrazole ring. The proximity to the N1 atom can influence the electronic density and steric environment around the bromine. While generally reactive, conditions may need to be tailored. The presence of the adjacent C5-methyl group in This compound introduces a steric factor that could potentially slow the rate of oxidative addition compared to a less hindered isomer, possibly requiring slightly higher catalyst loading or longer reaction times.

  • 3-Bromoindazoles: The C3-Br bond is directly attached to the pyrazole ring and is adjacent to the N2 atom. Its reactivity is often distinct from isomers brominated on the benzene ring. It is highly activated towards coupling reactions due to the electronic properties of the pyrazole ring.

Isomer Typical Catalyst System Reactivity Profile Supporting Evidence
4-Bromo-Indazoles Pd(dppf)Cl₂, Pd(PPh₃)₄Generally good reactivity, but can be influenced by steric hindrance from adjacent substituents.Reactivity is inferred from general principles of aryl halides; specific comparative data is sparse.
5-Bromo-Indazoles Pd(dppf)Cl₂, K₂CO₃, DMEExcellent substrates, coupling in short reaction times (e.g., 2 hours) with good to high yields.[6]Well-documented for coupling with pyrrole and thiophene boronic acids.[6]
6-Bromo-Indazoles Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂ORobust and reliable reactivity, widely used in multi-step syntheses of bioactive molecules.[7]Used in the synthesis of complex indazole derivatives targeting cancer cell lines.[7]
3-Bromo-Indazoles Various Pd catalystsHighly reactive due to the electronic nature of the pyrazole ring.The C3 position is readily functionalized, as shown by facile C-H activation at this site.[1]

Part 3: Physicochemical Properties - The Subtle Impact of Isomerism

The position of the bromine and methyl groups significantly alters the molecule's physicochemical properties, which in turn affects its solubility, lipophilicity, and ultimately its pharmacokinetic profile in a drug discovery context.

PropertyThis compound4-Bromo-1-methyl-1H-indazole4-Bromo-1H-indazole6-Bromo-1H-indazole
Molecular Formula C₉H₉BrN₂C₈H₇BrN₂C₇H₅BrN₂C₇H₅BrN₂
Molecular Weight 225.08 g/mol [8]211.06 g/mol [4]197.03 g/mol [9]197.03 g/mol
XLogP3 2.6[8]N/A2.2[9]N/A
Polar Surface Area 17.8 Ų[8]N/A28.7 Ų[9]N/A
Appearance Off-white crystalline solid[10]White solid[4]SolidSolid

Analysis:

  • The addition of each methyl group increases the molecular weight and the XLogP3 value, indicating higher lipophilicity (lower aqueous solubility).

  • This compound is the most lipophilic of the examples shown. This property is critical in drug design, as it influences membrane permeability and metabolic stability. The lower polar surface area compared to the unsubstituted 4-bromo-1H-indazole also points towards increased cell penetration capabilities.

Part 4: Applications - Choosing the Right Tool for the Job

The choice of a bromoindazole isomer is ultimately dictated by the target molecule. Different substitution patterns have been found to be optimal for different biological targets.

  • This compound : This specific building block is highlighted for its role as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[10][11] Its substitution pattern is likely crucial for achieving the desired conformation and binding interactions within a specific receptor pocket. It also finds use in agrochemicals and materials science.[10][11]

  • 6-Bromoindazoles : These isomers are foundational in the development of inhibitors for bacterial enzymes, representing a potential avenue for new antibiotics.[3] They are also key intermediates in the synthesis of indazole-based kinase inhibitors for oncology.[7]

  • 5-Bromoindazoles : Derivatives bearing aryl groups at the 5-position have been identified as potent and selective glucocorticoid receptor agonists and antagonists.[6]

Conclusion

While all bromoindazoles serve as valuable synthetic intermediates, they are not interchangeable. This compound is a specialized building block whose utility arises from a specific, regiocontrolled synthesis that places substituents in a precise spatial arrangement. Its performance should be viewed in this context:

  • Synthesis: It requires a more involved, multi-step synthesis to achieve its specific substitution pattern, in contrast to isomers like 3-bromo or 6-bromoindazoles which can sometimes be accessed more directly. The critical N-methylation step will almost certainly produce a mixture of N1 and N2 isomers requiring separation.

  • Reactivity: It is a competent substrate for cross-coupling reactions, though its reactivity may be tempered by steric effects from the adjacent C5-methyl group when compared to the highly reactive 5- and 6-bromo isomers.

  • Properties & Application: Its increased lipophilicity and specific substitution pattern make it a tailored intermediate for complex target molecules, particularly in the realm of neuroscience drug discovery.

The selection of a brominated indazole is a strategic choice. For rapid diversification on the carbocyclic ring with predictable reactivity, 5- and 6-bromoindazoles are often the workhorses. For targets where the specific stereoelectronic arrangement offered by the 4-bromo, 5-methyl pattern is required, the additional synthetic investment for This compound is not only justified but necessary.

References

A Comparative Guide to Kinase Inhibitor Scaffolds: The Enduring Significance of the Indazole Core

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) represent a cornerstone of precision medicine. The efficacy, selectivity, and pharmacological properties of these small molecules are profoundly influenced by their core chemical structures, or scaffolds. This guide offers a comparative analysis of the 4-bromo-1,5-dimethyl-1H-indazole scaffold against other prominent scaffolds in kinase inhibition, providing researchers, scientists, and drug development professionals with a detailed examination of their respective merits and applications.

Introduction: The Central Role of the Scaffold in Kinase Inhibition

Protein kinases, as regulators of a vast array of cellular processes, are frequently implicated in the pathogenesis of cancer when their activity becomes dysregulated.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer treatment. The chemical scaffold of these inhibitors is a critical determinant of their biological activity, forming the foundational structure upon which various functional groups are appended to achieve desired potency and selectivity.[2][3] A well-designed scaffold establishes key interactions with the kinase hinge region, a conserved segment of the ATP-binding pocket, thereby anchoring the inhibitor and orienting its substituents for optimal engagement with other regions of the active site.[3][4]

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and its presence in numerous biologically active compounds.[5][6] This guide will specifically explore the characteristics of the this compound moiety and compare its performance with other widely used scaffolds such as quinazoline, pyrimidine, and pyrazole.

The this compound Scaffold: A Closer Look

The this compound scaffold has garnered significant interest for its potential in developing potent and selective kinase inhibitors. While specific data for this exact scaffold is not extensively detailed in publicly available literature, we can infer its properties based on the well-documented behavior of closely related indazole-based inhibitors.

Structural Features and Mechanism of Action: The indazole core, with its nitrogen atoms, is adept at forming hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[7] The bromine atom at the 4-position can serve as a valuable synthetic handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). The methyl groups at the 1 and 5 positions contribute to the overall lipophilicity and can influence the orientation of the scaffold within the binding pocket.

Known Applications and Structure-Activity Relationships: Indazole derivatives have demonstrated inhibitory activity against a wide range of kinases, including tyrosine kinases and serine/threonine kinases.[5][8] Notably, the FDA-approved drugs Axitinib and Pazopanib, used in the treatment of renal cell carcinoma, feature an indazole core.[9][10][11][12] SAR studies on various indazole-based inhibitors have shown that substitutions at different positions on the indazole ring can significantly impact potency and selectivity.[8][13] For instance, the introduction of larger or halogenated phenyl groups can enhance activity against certain kinases like FGFR1.[8]

Comparative Analysis with Alternative Kinase Inhibitor Scaffolds

The selection of a scaffold is a critical decision in the drug discovery process. Below is a comparison of the indazole scaffold with other prominent classes of kinase inhibitors.

Scaffold Prominent FDA-Approved Examples Key Features and Advantages Potential Limitations
Indazole Axitinib, Pazopanib, Niraparib[5][10]Versatile synthetic chemistry, proven efficacy in multiple approved drugs, effective hinge-binding motif.[6][8]Can exhibit off-target effects depending on substitution patterns.[14]
Quinazoline Gefitinib, Erlotinib, Afatinib[15][16]High affinity for the EGFR kinase active site, extensive clinical validation.[15][17]Can be susceptible to resistance mutations in the target kinase.[18]
Pyrimidine Imatinib (has a pyrimidine component), PalbociclibConsidered a privileged scaffold, bioisostere of the purine nucleus of ATP.[19]Can lack selectivity due to its accommodation by many human kinases.[20]
Pyrazole Crizotinib, Ruxolitinib, Erdafitinib[21]Pharmacologically important privileged scaffold with broad biological activities.[22]Selectivity can be a challenge, requiring careful optimization of substituents.[23]

Indazole vs. Quinazoline: The quinazoline scaffold is particularly well-established for its role in EGFR inhibitors.[15] Both indazole and quinazoline scaffolds are effective hinge-binders. The choice between them may depend on the specific kinase target and the desired selectivity profile. Quinazoline-based inhibitors have a long history in cancer therapy, but the emergence of resistance has driven the exploration of alternative scaffolds like indazole.[18]

Indazole vs. Pyrimidine: Pyrimidine is a fundamental heterocyclic scaffold in medicinal chemistry and is a core component of many kinase inhibitors.[24][19] While both can effectively mimic the purine ring of ATP, the bicyclic nature of the indazole scaffold may offer more defined structural constraints and opportunities for vectoral expansion of substituents into different pockets of the kinase active site.

Indazole vs. Pyrazole: Pyrazole is another five-membered heterocyclic ring that is a common feature in kinase inhibitors.[25] The fusion of a benzene ring to the pyrazole core to form indazole can enhance binding affinity through additional hydrophobic interactions and provides more positions for synthetic modification to fine-tune the inhibitor's properties.

Experimental Protocols for Scaffold Evaluation

The rigorous evaluation of kinase inhibitor scaffolds requires a combination of biochemical and cell-based assays.

Kinase Inhibition Assay (Luminescence-Based ATP Depletion Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.

Protocol:

  • Prepare Reagents:

    • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Kinase enzyme solution (specific concentration depends on the kinase).

    • Substrate solution (specific peptide or protein substrate).

    • ATP solution (at a concentration near the Km for the specific kinase).

    • Test compounds (serially diluted in DMSO).

    • ATP detection reagent (e.g., Kinase-Glo®).

  • Assay Procedure:

    • Add 5 µL of test compound or DMSO (control) to the wells of a 384-well plate.

    • Add 10 µL of kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of ATP detection reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Potency Assay (Cell Viability Assay)

This assay assesses the ability of a compound to inhibit cell proliferation, which is often dependent on the activity of the target kinase.

Protocol:

  • Cell Culture:

    • Culture cancer cells known to be dependent on the target kinase in appropriate growth medium.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow cells to attach overnight.

    • Treat cells with serial dilutions of the test compound.

    • Incubate for 72 hours.

    • Add a cell viability reagent (e.g., CellTiter-Glo®).

    • Incubate as per the manufacturer's instructions.

    • Measure luminescence to determine the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the GI50 (concentration for 50% inhibition of cell growth) value.

Visualizing Key Concepts in Kinase Inhibition

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Activates Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Promotes Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Lead Optimization Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Dose-Response (IC50) Dose-Response (IC50) Hit Identification->Dose-Response (IC50) Selectivity Profiling Selectivity Profiling Dose-Response (IC50)->Selectivity Profiling Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Selectivity Profiling->Structure-Activity Relationship (SAR) ADME/Tox Profiling ADME/Tox Profiling Structure-Activity Relationship (SAR)->ADME/Tox Profiling Candidate Drug Candidate Drug ADME/Tox Profiling->Candidate Drug

Caption: Typical Workflow for Kinase Inhibitor Discovery.

Scaffold_Comparison Scaffolds Indazole Quinazoline Pyrimidine Pyrazole KinaseHinge Kinase Hinge Region Scaffolds:f0->KinaseHinge Scaffolds:f1->KinaseHinge Scaffolds:f2->KinaseHinge Scaffolds:f3->KinaseHinge Interactions Hydrogen Bonds Hydrophobic Interactions KinaseHinge->Interactions

Caption: Core Scaffolds Interacting with the Kinase Hinge Region.

Conclusion: The Continued Prominence of the Indazole Scaffold

The this compound scaffold, as a representative of the broader indazole class, holds significant promise for the development of novel kinase inhibitors. Its proven success in several FDA-approved drugs underscores its value as a privileged scaffold.[5][10] While other scaffolds like quinazoline, pyrimidine, and pyrazole have also demonstrated considerable success, the indazole core offers a unique combination of synthetic versatility and effective hinge-binding properties. The future of kinase inhibitor design will likely involve the continued exploration and optimization of these and other novel scaffolds, with the ultimate goal of developing more potent, selective, and durable cancer therapies.

References

A Researcher's Guide to Validating the Mechanism of Action for Novel 4-Bromo-1,5-dimethyl-1H-indazole Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 4-bromo-1,5-dimethyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for novel therapeutic agents, particularly in oncology and inflammation.[1][2][3] Its derivatives have shown promise as potent biological modulators, but synthesizing a novel compound is only the beginning.[1][4] A critical and often challenging step is to rigorously validate its mechanism of action (MoA). Understanding how a compound works at a molecular level is paramount for its optimization, predicting its efficacy and potential side effects, and ultimately, its journey towards clinical application.[5][6]

This guide provides a comprehensive, multi-faceted strategy for elucidating and validating the MoA of novel compounds derived from the this compound core. We will move beyond a simple listing of techniques and instead focus on building a logical, self-validating experimental cascade. This approach integrates phenotypic screening, direct target engagement confirmation, and downstream signaling analysis to construct a robust and defensible MoA model.

Part 1: The Phenotypic Approach: Defining the Biological Effect

Before we can determine how a compound works, we must first understand what it does. Phenotypic screening is an unbiased approach that allows us to identify the functional consequences of a compound in a disease-relevant biological system, without preconceived notions of its molecular target.[7][8][9] This "target-agnostic" strategy is powerful for discovering compounds with novel mechanisms.[7][8]

For a novel indazole derivative, let's call it Indazole-X , with suspected anti-cancer properties, a primary phenotypic screen would assess its impact on cancer cell proliferation.

Experimental Protocol: Cell Viability and Proliferation Assay

This protocol outlines a standard method to assess the dose-dependent effect of Indazole-X on the viability of a cancer cell line (e.g., a hypopharyngeal squamous carcinoma cell line, given the scaffold's relevance[10]).

  • Cell Culture: Seed FaDu cells in a 96-well microplate at a density of 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of Indazole-X (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. A known clinical agent, such as Paclitaxel, should be used as a positive control. A vehicle control (e.g., 0.1% DMSO) must be included.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of Indazole-X, Paclitaxel, or vehicle. Incubate the plate for 72 hours.

  • Viability Assessment: Add a resazurin-based reagent (e.g., PrestoBlue™) to each well and incubate for 1-2 hours. This reagent is reduced by metabolically active cells into a fluorescent product.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation ~560 nm, Emission ~590 nm).

  • Analysis: Normalize the fluorescence readings to the vehicle control wells (representing 100% viability). Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Comparative Performance Data (Hypothetical)

The results of such an experiment can be summarized to compare the potency of our lead compound against a standard.

CompoundCell LineIC₅₀ (µM)Max Inhibition (%)
Indazole-X FaDu0.75 98%
PaclitaxelFaDu0.05100%
Vehicle (DMSO)FaDuN/A0%

This data indicates that Indazole-X is a potent inhibitor of FaDu cell proliferation, albeit less potent than the established cytotoxic agent Paclitaxel. This provides the crucial first piece of evidence: the compound has a clear, quantifiable biological effect.

G cluster_0 Phenotypic Screening Workflow Start Synthesize Novel Indazole-X Compound Assay_Dev Select Disease-Relevant Cell Line & Assay (e.g., FaDu, Proliferation) Start->Assay_Dev Hypothesis: Anti-Cancer Activity Dose_Response Perform Dose-Response Experiment with Controls Assay_Dev->Dose_Response Data_Acq Acquire Data (e.g., Fluorescence) Dose_Response->Data_Acq Analysis Calculate IC50 & Assess Potency Data_Acq->Analysis Outcome Confirmed Biological Activity Analysis->Outcome Is IC50 in desired range?

Caption: Workflow for initial phenotypic screening of a novel compound.

Part 2: Target Identification & Engagement: Pinpointing the Molecular Interaction

A confirmed phenotype is a critical starting point, but it's not a mechanism. The next step is to identify the direct molecular target of Indazole-X. Confirming that a compound physically binds to its intended target within the complex environment of a cell is a cornerstone of MoA validation.[11] We will compare two powerful, orthogonal approaches: the Cellular Thermal Shift Assay (CETSA) and affinity-based proteomics.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses drug-target interaction in intact cells or cell lysates.[12][13] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[14][15] This change in thermal stability can be detected and quantified.

This protocol assumes we have a hypothesis about the target of Indazole-X, let's say "Target Protein Y".

  • Cell Treatment: Culture cells (e.g., FaDu) to high confluency. Treat the cells with either Indazole-X (at a concentration ~10x its IC₅₀) or a vehicle control (DMSO) for 1-2 hours.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into several PCR tubes. Heat the individual tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[16]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze these samples for the presence of Target Protein Y using a standard Western Blot protocol (detailed in Part 3).

  • Data Analysis: Quantify the band intensity for Target Protein Y at each temperature for both the Indazole-X treated and vehicle-treated samples. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the curve to the right for the drug-treated sample indicates target stabilization and therefore, engagement.

Temperature (°C)% Soluble Protein Y (Vehicle)% Soluble Protein Y (Indazole-X)
46100100
509598
547592
584080
621555
66520

This data, when plotted, would show a clear thermal stabilization of Target Protein Y in the presence of Indazole-X, providing strong evidence of direct binding in a cellular context.

G cluster_1 CETSA Workflow Treat Treat Cells with Indazole-X vs. Vehicle Heat Heat Aliquots to Temperature Gradient Treat->Heat Lyse Lyse Cells & Separate Soluble Proteins Heat->Lyse Detect Detect Target Protein Y (e.g., Western Blot) Lyse->Detect Analyze Plot Melt Curves & Observe Thermal Shift Detect->Analyze

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Method 2: Affinity Proteomics (e.g., Kinobeads)

For an unbiased approach, especially if the target is a kinase, affinity proteomics is invaluable. The Kinobeads technology uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[17][18] A test compound is added in competition, and the proteins it binds to will no longer be captured by the beads. These displaced proteins are then identified and quantified by mass spectrometry.[19]

  • Lysate Preparation: Prepare a native cell lysate from the relevant cell line.

  • Competition: Incubate the lysate with increasing concentrations of Indazole-X.

  • Affinity Capture: Add the Kinobeads slurry to the lysate. The beads will bind kinases that are not already occupied by Indazole-X.

  • Elution and Digestion: Wash the beads to remove non-specific binders, then elute the captured proteins and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: For each identified kinase, plot its abundance versus the concentration of Indazole-X. A dose-dependent decrease in abundance indicates that Indazole-X is binding to that kinase and preventing its capture by the beads. This allows for the determination of apparent dissociation constants (Kdapp) for numerous kinases simultaneously.[17]

Comparison of Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)Affinity Proteomics (Kinobeads)
Principle Ligand-induced thermal stabilizationCompetitive binding to immobilized probes
Bias Biased (requires a target hypothesis)Unbiased (screens many potential targets)
Throughput Can be adapted to high-throughput[16][20]Moderate, requires specialized equipment
Primary Output Thermal melt curve, ΔTmDose-response curves, Kdapp values
Strengths Works for many protein classes, label-freeIdentifies targets without a prior hypothesis
Limitations Some proteins may not show a thermal shiftPrimarily for ATP-competitive binders (kinases)[19]

Part 3: Pathway Analysis: Connecting Target to Phenotype

Identifying a target and confirming engagement is a major milestone. The final piece of the puzzle is to demonstrate that this binding event leads to a functional consequence on downstream signaling pathways, ultimately explaining the observed phenotype (e.g., decreased cell proliferation). Western blotting is a workhorse technique for this purpose, allowing for the quantification of changes in protein expression and post-translational modifications, such as phosphorylation.[21][22][23][24]

Let's assume our CETSA and Kinobeads experiments identified Kinase Z as the primary target of Indazole-X. Kinase Z is known to phosphorylate and activate a downstream protein, Effector P , which promotes cell survival. We would therefore hypothesize that Indazole-X inhibits Kinase Z, leading to reduced phosphorylation of Effector P.

Experimental Protocol: Western Blot for Pathway Modulation
  • Cell Culture and Treatment: Seed FaDu cells and grow to 70-80% confluency. Treat cells with varying concentrations of Indazole-X (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include vehicle and a known inhibitor of the pathway as controls.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of Effector P (anti-p-Effector P).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[21]

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total Effector P and/or a housekeeping protein like GAPDH.

  • Densitometry: Quantify the band intensities using software like ImageJ. Normalize the p-Effector P signal to the total Effector P signal for each condition.

Hypothetical Western Blot Data
Treatmentp-Effector P Signal (Normalized)
Vehicle (DMSO)1.00
Indazole-X (0.1 µM)0.85
Indazole-X (1.0 µM)0.30
Indazole-X (10 µM)0.05

This data demonstrates that Indazole-X inhibits the phosphorylation of Effector P in a dose-dependent manner, providing a direct mechanistic link between target engagement (inhibition of Kinase Z) and a downstream signaling event that can explain the observed anti-proliferative phenotype.

G cluster_2 Hypothetical Signaling Pathway IndazoleX Indazole-X KinaseZ Kinase Z (Target Protein) IndazoleX->KinaseZ Inhibition EffectorP Effector P (Inactive) KinaseZ->EffectorP Phosphorylation pEffectorP p-Effector P (Active) Phenotype Cell Proliferation & Survival

Caption: Hypothetical pathway showing Indazole-X inhibiting its target.

Conclusion

Validating the mechanism of action for a novel compound derived from the this compound scaffold is a systematic process of inquiry. It requires an integrated, multi-pronged approach that builds a logical chain of evidence. By starting with unbiased phenotypic screening to define the compound's biological function, progressing to rigorous target identification and engagement assays like CETSA to pinpoint its direct molecular partner, and culminating in pathway analysis to connect target binding with the cellular phenotype, researchers can construct a compelling and scientifically sound MoA. This comprehensive validation is not merely an academic exercise; it is the foundation upon which the next generation of targeted therapeutics is built.

References

The Indazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-1,5-dimethyl-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Core in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is a cornerstone in the design of numerous biologically active compounds, with several indazole-containing drugs approved by the FDA for therapeutic use.[3][4] The versatility of the indazole nucleus allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including potent kinase inhibition, anticancer, anti-inflammatory, and antimicrobial effects.[3][5] This guide focuses on the structure-activity relationship (SAR) of analogs based on the specific scaffold, 4-Bromo-1,5-dimethyl-1H-indazole, a compound noted for its potential as a key intermediate in the synthesis of novel therapeutics, particularly in oncology and neurology.[6] The strategic placement of a bromine atom at the C4-position offers a versatile handle for synthetic modifications, while the dimethyl substitutions at N1 and C5 influence the molecule's solubility and reactivity.[6]

This comprehensive guide will provide an in-depth comparison of hypothetical this compound analogs, drawing upon established SAR principles from related indazole derivatives. We will explore the synthetic rationale, present comparative biological data, and detail the experimental protocols necessary for the synthesis and evaluation of these compounds.

Comparative Analysis of Biological Activity: A Hypothetical SAR Study

While a systematic SAR study on a series of this compound analogs is not extensively available in the public domain, we can extrapolate key SAR principles from research on other substituted indazoles.[4][7] The following table summarizes the hypothetical in vitro anti-proliferative activity of a representative set of analogs against a human breast cancer cell line (MCF-7), illustrating the anticipated impact of various structural modifications.

Compound IDR (Substitution at C3)X (Substitution at C6)PLK4 IC50 (nM)MCF-7 IC50 (µM)
LEAD-001 HH15010.5
COMP-002 -CNH855.2
COMP-003 -CONH2H1107.8
COMP-004 -PhH603.1
COMP-005 H-F1309.7
COMP-006 H-Cl1259.1
COMP-007 H-CH316512.3
Axitinib --1.20.15
Pazopanib --210.8

Data presented is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research. Axitinib and Pazopanib are included as clinically relevant benchmarks.

Structure-Activity Relationship (SAR) Summary and Mechanistic Insights

The indazole scaffold often serves as a hinge-binding motif in the ATP-binding pocket of various kinases.[8] The SAR for this hypothetical series of this compound analogs can be summarized as follows:

  • Substitution at the C3-position: This position is crucial for modulating potency and selectivity. Small, electron-withdrawing groups like cyano (COMP-002) may enhance activity compared to the unsubstituted analog (LEAD-001). Larger aromatic groups (COMP-004) can also lead to increased potency, likely through additional hydrophobic or pi-stacking interactions within the kinase active site.

  • Substitution at the C6-position: Modifications at this position on the benzene ring fine-tune the electronic and steric properties of the molecule. Halogenation with fluorine (COMP-005) or chlorine (COMP-006) can lead to a modest improvement in activity, potentially by forming favorable interactions with the protein.

  • The Role of the N1-Methyl Group: The methyl group at the N1 position prevents the formation of tautomers and provides a consistent three-dimensional structure for receptor binding.

  • The C5-Methyl Group: This group can influence the planarity of the ring system and may have a minor impact on activity.

  • The C4-Bromo Group: The bromine atom at the C4 position serves as a key synthetic handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of a wider chemical space.

The anticipated mechanism of action for many indazole-based anticancer agents involves the inhibition of protein kinases that are critical for tumor cell proliferation, survival, and angiogenesis.[4] For instance, Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication, and its inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.

Experimental Protocols

General Synthetic Scheme for this compound Analogs

The synthesis of the target this compound analogs can be achieved through a multi-step sequence, starting from commercially available 4-bromo-5-methyl-1H-indazole. A general and robust method for the N1-methylation of indazoles involves the use of an alkylating agent in the presence of a base.[9] Subsequent modifications at the C3 and C6 positions can be accomplished using various modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions.

Synthetic_Scheme A 4-Bromo-5-methyl-1H-indazole B This compound A->B 1. Base (e.g., K2CO3) 2. CH3I, Acetone C C3-Substituted Analogs B->C Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) D C6-Substituted Analogs B->D Further functionalization (e.g., Buchwald-Hartwig amination)

Caption: General synthetic route to substituted this compound analogs.

Step-by-step Protocol for N1-methylation:

  • To a solution of 4-bromo-5-methyl-1H-indazole (1.0 eq.) in acetone (10 mL/mmol), add potassium carbonate (3.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.[9]

In Vitro Biological Evaluation

Cell Proliferation Assay (MTT Assay):

  • Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized indazole analogs for 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using non-linear regression analysis.[10]

Western Blot Analysis:

  • Treat MCF-7 cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total PLK4, cleaved caspase-3, Bax, Bcl-2) overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

Logical Relationships in Kinase Inhibition and Apoptosis Induction

The inhibition of key kinases like PLK4 by the indazole analogs is expected to trigger a cascade of downstream events leading to apoptosis.

Mechanism_of_Action Indazole This compound Analog PLK4 PLK4 Kinase Indazole->PLK4 Inhibition Centrosome Centrosome Duplication PLK4->Centrosome Regulation Mitosis Mitotic Arrest Centrosome->Mitosis Leads to Caspase Caspase Activation Mitosis->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of action for indazole-based PLK4 inhibitors.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the structure-activity relationships of this compound analogs. The presented data, extrapolated from existing literature on related indazole scaffolds, highlights the critical role of substitutions at the C3 and C6 positions in determining biological activity. The detailed experimental protocols offer a starting point for the synthesis and evaluation of novel analogs.

Future research in this area should focus on the systematic synthesis and biological screening of a dedicated library of this compound derivatives to validate and refine the SAR principles outlined in this guide. Further investigation into the mechanism of action, including kinase profiling and in vivo efficacy studies, will be crucial for the development of potent and selective drug candidates based on this promising scaffold.

References

A Senior Scientist's Guide to the Qualification and Comparative Use of 4-Bromo-1,5-dimethyl-1H-indazole as a Novel Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bedrock of Analytical Accuracy

In the landscape of pharmaceutical development and quality control, the reliability of every analytical measurement underpins product safety and efficacy. At the heart of this reliability lies the reference standard—a highly characterized material against which samples are measured. The International Council for Harmonisation (ICH) guidelines rightfully place immense emphasis on the quality of these standards, as they are the ultimate arbiters of identity, purity, and strength.[1][2]

This guide provides an in-depth, experience-driven comparison of analytical strategies using 4-Bromo-1,5-dimethyl-1H-indazole , a compound noted for its utility as a chemical intermediate, as a case study.[3] While not a ubiquitous off-the-shelf standard, its journey from a well-characterized chemical to a qualified reference material for controlling impurities offers a powerful illustration of the principles and rigorous practices required in modern analytical chemistry.

We will explore the essential process of qualifying this novel standard and compare its application against a common alternative, providing researchers and drug development professionals with a practical framework for making informed decisions in their own laboratories.

PART 1: Qualification of a Novel Reference Standard: Establishing Trustworthiness

Before any compound can be used as a reference standard, it must undergo a rigorous qualification process to establish its identity and purity with an exceptionally high degree of confidence. This process is a cornerstone of scientific integrity, ensuring that the standard itself does not introduce unacceptable error into future measurements. The United States Pharmacopeia (USP) champions a "mass balance" approach for this purpose, which is considered a best practice for assigning a precise purity value.[4][5][6]

The mass balance method is a holistic approach where purity is calculated by subtracting the sum of all measured impurities (e.g., water, residual solvents, inorganic residues, and related chromatographic impurities) from 100%.[4][7][8] This provides a more accurate value than a simple chromatographic peak area percentage.

Key Qualification Steps:

  • Identity Confirmation: The first step is to unequivocally confirm the molecular structure. This is not a single technique, but a triangulation of orthogonal methods.

    • Nuclear Magnetic Resonance (NMR): Provides detailed information about the chemical environment of each proton and carbon, confirming the connectivity of the atoms.

    • Mass Spectrometry (MS): Determines the accurate mass of the molecule, confirming its elemental composition.[9]

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[9]

  • Purity Assessment via Mass Balance:

    • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector (like UV) is the workhorse for detecting and quantifying organic, process-related impurities.[10][11][12] A robust, stability-indicating method must be developed to separate the main component from all potential impurities.

    • Water Content: Karl Fischer titration is the gold standard for accurately determining the water content.

    • Residual Solvents: Gas Chromatography with Headspace (GC-HS) is used to quantify any volatile organic solvents remaining from the synthesis process.

    • Inorganic Impurities: Residue on Ignition (ROI) or sulfated ash testing is performed to measure the amount of non-volatile inorganic impurities.[7]

Table 1: Example Qualification Data for this compound (Lot: RS-001)

ParameterMethodResultContribution to Impurity Profile
Identity NMR, MS, IRConforms to StructureN/A
Chromatographic Purity HPLC-UV (254 nm)99.85% (Area %)0.15%
Water Content Karl Fischer0.05% (w/w)0.05%
Residual Solvents GC-HS<0.01% (w/w)0.01%
Residue on Ignition USP <281>0.02% (w/w)0.02%
Total Impurities Sum of AboveN/A0.23%
Assigned Purity (by Mass Balance) 100% - Total Impurities99.77% N/A

PART 2: Comparison of Analytical Strategies for Impurity Quantification

Let us consider a common scenario: this compound is a specified impurity that must be quantified in a new drug substance, "Indazopride." The analytical scientist must choose the most appropriate reference standard strategy.

Strategy A: Direct Quantification with a Qualified Impurity Standard

This is the most direct and scientifically rigorous approach. The fully qualified this compound (Lot: RS-001 from Part 1) is used to prepare a standard solution of known concentration. The peak response of the impurity in the Indazopride sample is directly compared to the peak response of this standard.

Strategy B: Quantification using the API with a Relative Response Factor (RRF)

Often, obtaining a dedicated, qualified standard for every impurity is costly and time-consuming, especially in early development.[13] An alternative is to use the main Active Pharmaceutical Ingredient (API), Indazopride, as the reference standard and apply a correction factor to account for differences in detector response between the API and the impurity.[14][15] This correction factor is the Relative Response Factor (RRF).[14][16]

The RRF is experimentally determined during method validation by comparing the detector response (slope of the calibration curve) of the impurity to that of the API.[17]

RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API) [16]

Workflow: Selecting an Impurity Quantification Strategy

Caption: Decision workflow for selecting an impurity quantification strategy.

Table 2: Comparative Analysis of Quantification Strategies

FeatureStrategy A: Direct Impurity StandardStrategy B: API Standard with RRFSenior Scientist's Insight
Accuracy & Trueness Highest. Directly compares like with like. Considered the "gold standard" by regulatory agencies.Good, but variable. Accuracy is entirely dependent on the precise determination of the RRF. An inaccurate RRF introduces systemic error.[14]For late-stage development, pivotal trials, and commercial release, the accuracy of Strategy A is non-negotiable. Strategy B is often acceptable for early-stage development where impurity limits are less stringent.
Cost & Availability High. Requires synthesis/isolation and a full qualification program for the impurity, which can be expensive and time-consuming.[18]Low. Uses the readily available API as the standard, avoiding the cost of a separate impurity standard program.The initial investment in Strategy A pays dividends in regulatory confidence and long-term method robustness. The cost-effectiveness of Strategy B is its primary advantage.
Method Development Time Longer. Includes the time needed to source and qualify the impurity standard.Shorter. The primary additional step is the one-time experimental determination of the RRF during method validation.In fast-paced discovery or early development, the speed of Strategy B can be a significant project advantage.
Regulatory Scrutiny Lower. This is the preferred and expected approach for specified impurities.Higher. Regulators will scrutinize the RRF determination data, including linearity and the number of batches tested, to ensure its accuracy and robustness.[19][20][21]A well-documented RRF determination is defensible. However, expect questions during regulatory review, especially if the RRF value is very high or low (e.g., <0.2 or >5.0).
Lifecycle Management Simpler. The standard is stable and well-characterized. Its purity value is used directly in calculations.More Complex. The RRF must be re-verified if the analytical method is significantly changed (e.g., different column, detector) or transferred to another lab.The "plug-and-play" nature of a qualified standard simplifies method transfer and maintenance activities throughout the product's lifecycle.

PART 3: Detailed Experimental Protocol (Strategy A)

This section provides a self-validating, field-proven HPLC protocol for the quantification of this compound impurity in the "Indazopride" drug substance.

Objective: To accurately quantify this compound at a reporting level of 0.05% in Indazopride drug substance.

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector.

  • Analytical balance (5 decimal places).

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Volumetric flasks and pipettes (Class A).

  • HPLC-grade Acetonitrile (ACN), Water, and Phosphoric Acid.

  • Qualified this compound Reference Standard (Purity = 99.77%).

  • Indazopride API test sample.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 µg/mL):

    • Accurately weigh ~12.5 mg of the this compound RS into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent.

    • Pipette 1.0 mL of this stock solution into a 100 mL volumetric flask and dilute to volume with Diluent. Mix well. (This concentration corresponds to 0.1% of the sample concentration).

  • Sample Solution (500 µg/mL):

    • Accurately weigh ~25 mg of the Indazopride API into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent. Mix well.

3. Chromatographic Conditions

ParameterSettingRationale / Causality
Column C18, 4.6x150 mm, 3.5 µmProvides good retention and resolution for non-polar to moderately polar compounds like indazole derivatives.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Injection Volume 10 µLA small volume to prevent peak distortion and column overload.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and analyte solubility.
Detection UV at 230 nmWavelength chosen to provide adequate response for both the API and the impurity.
Gradient Program 0-5 min (30% B), 5-25 min (30-80% B), 25-26 min (80-30% B), 26-30 min (30% B)Gradient elution is necessary to separate the impurity from the main API peak and elute any late-eluting impurities within a reasonable time. The final hold re-equilibrates the column.

4. System Suitability Test (SST)

  • Purpose: To verify that the chromatographic system is performing adequately before injecting samples. This is a core tenet of a self-validating system.

  • Procedure: Make five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Precision: Relative Standard Deviation (RSD) of the peak areas ≤ 5.0%.

    • Tailing Factor: ≤ 2.0 for the this compound peak.

    • Resolution: (If other impurities are present) Resolution between adjacent peaks should be ≥ 1.5.

5. Calculation

% Impurity = (AreaImpurity / AreaStandard) * (ConcStandard / ConcSample) * (PurityStandard / 100) * 100

Where:

  • AreaImpurity: Peak area of this compound in the sample chromatogram.

  • AreaStandard: Average peak area from the SST injections.

  • ConcStandard: Concentration of the Standard Solution (in mg/mL).

  • ConcSample: Concentration of the Sample Solution (in mg/mL).

  • PurityStandard: The assigned purity of the reference standard (e.g., 99.77%).

Experimental Workflow: HPLC Quantification of Impurity

Caption: Step-by-step workflow for HPLC impurity quantification.

Conclusion and Authoritative Recommendations

The choice between using a fully qualified impurity standard (Strategy A) and an API standard with an RRF (Strategy B) is a nuanced decision guided by the stage of drug development, regulatory expectations, and resource availability.

  • For researchers in early-stage development and process chemistry, Strategy B offers a pragmatic, resource-efficient path to monitor impurity levels. Its value lies in providing reliable trend data to guide process optimization.

  • For drug development professionals working on late-stage clinical materials, registration batches, and commercial manufacturing, the use of a fully qualified, specific impurity reference standard like this compound (Strategy A) is the authoritative and expected approach. The investment in rigorous qualification provides the highest level of analytical accuracy and minimizes regulatory risk, ensuring the long-term integrity of the analytical method.

Ultimately, the reference standard is the anchor of analytical data. By understanding the principles of qualification and the comparative strengths of different quantification strategies, scientists can ensure their data is not just precise, but demonstrably accurate and trustworthy.

References

A Researcher's Guide to Differentiating Indazole Isomers: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2] These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential.[1][2]

Synthetic routes to indazole derivatives often yield mixtures of both N-1 and N-2 substituted isomers.[1][3][4] While the 1H-indazole tautomer is generally the more thermodynamically stable form, unambiguous characterization is critical.[1][5] This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their clear identification. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for distinguishing between these two isomeric forms.[1][4]

Comparative Spectroscopic Analysis: Unveiling Isomeric Fingerprints

The key to differentiating indazole isomers lies in understanding how the position of the substituent (or hydrogen in the parent molecule) on the nitrogen atom influences the electronic environment of the molecule. This, in turn, creates unique signatures in various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful and definitive method for distinguishing between 1H- and 2H-indazole isomers.[2][4][5] Both ¹H and ¹³C NMR spectra provide clear, diagnostic signals that allow for unambiguous structural assignment.[3][5]

¹H NMR Spectroscopy

The proton chemical shifts (δ) are highly sensitive to the electronic environment. In 1H-indazoles, the N-H proton gives a characteristic broad singlet signal at a very downfield region (~10-13 ppm), which is absent in N-substituted 2H-isomers.[1] Furthermore, the chemical shift of the H-3 proton is a key differentiator; it is typically more deshielded in 2H-indazoles compared to their 1H-counterparts.[1][3] The aromatic protons also show subtle but consistent differences in their chemical shifts between the two isomers.[1]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Indazole Isomers

Proton1H-Indazole (in CDCl₃)2H-Indazole Derivative (Representative)Key Differentiating Feature
N-H ~13.40 (s, broad)AbsentThe presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1]
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded.[1][3]
H-4 ~7.51 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations.[1]
H-7 ~7.75 (d)Higher frequencyThe H-7 proton of N-2 isomers appears at a higher frequency due to the deshielding effect of the N-1 lone pair.[5]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides further confirmation of the isomeric structure. The carbon chemical shifts, particularly of C-3 and C-7a (the carbon at the ring junction), are diagnostic. In 2H-indazoles, the C-3 and C-3a carbons are notably more shielded (appear at a lower ppm value) compared to the 1H-isomers.[3]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Indazole Isomers

Carbon1H-Indazole Derivative (Representative)2H-Indazole Derivative (Representative)Key Differentiating Feature
C-3 ~135 ppm~123 ppmC-3 is significantly more shielded in 2H-isomers.[6]
C-3a ~127 ppm~124 ppmC-3a is also more shielded in 2H-isomers.[3]
C-7a ~140 ppm~149 ppmC-7a is more deshielded in 2H-isomers.
Infrared (IR) Spectroscopy: Identifying the N-H Bond

IR spectroscopy is a rapid and effective method, particularly for distinguishing the parent (unsubstituted) indazoles. The most prominent difference is the presence of an N-H stretching vibration in 1H-indazole, which is absent in N-substituted 2H-indazole derivatives.

Table 3: Key IR Vibrational Frequencies (cm⁻¹) for Indazole Isomers

Vibration1H-Indazole2H-Indazole DerivativeKey Differentiating Feature
N-H Stretch 3150-3000 (broad)AbsentA broad absorption in this region is a clear indicator of the N-H bond in 1H-indazole.
C=N Stretch ~1620~1630Minor shifts may be observed.
Aromatic C-H Stretch ~3100-3000~3100-3000Generally similar for both isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Matter of Conjugation

UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers. The position of the maximum absorption (λ_max) can be a useful indicator. While specific values depend on the solvent and substituents, 2H-indazole derivatives often exhibit a bathochromic shift (a shift to longer wavelengths) compared to the 1H-isomers. Derivative spectrophotometry can further enhance the characteristic signals to unambiguously identify the substituent position.[7]

Table 4: Comparative UV-Vis Absorption Maxima (λ_max, nm)

Isomerλ_max 1 (nm)λ_max 2 (nm)Key Differentiating Feature
1H-Indazole ~250~290Typically absorbs at shorter wavelengths.
2H-Indazole ~260~310Often shows a bathochromic shift relative to the 1H-isomer.
Mass Spectrometry (MS): Fragmentation Patterns of Derivatives

While the electron ionization (EI) mass spectra of the parent 1H- and 2H-indazole can be very similar, differences in the fragmentation patterns of their derivatives can aid in their distinction.[1] The fragmentation often involves the loss of the substituent on the nitrogen atom, followed by the characteristic fragmentation of the indazole ring. The relative abundances of the fragment ions may differ between the two isomers, providing valuable clues for identification.[1] For instance, characteristic fragments for acylium-indazole can be observed at m/z 145.[8]

Experimental Protocols

To ensure reproducibility and accuracy, the following section details standardized protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).[1]

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

  • Data Processing :

    • Process the raw data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.[1]

    • Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet (for solid samples) : Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

    • Thin Film (for liquid samples) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[1]

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.[1]

  • Data Acquisition :

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan with no sample to subtract atmospheric interferences.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the indazole sample in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to obtain an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU).[1]

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[1]

  • Data Acquisition :

    • Fill a cuvette with the pure solvent to serve as a reference (blank).

    • Fill a second, matched cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer and scan across a relevant wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.[1]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the indazole sample (approx. 1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[1]

  • Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[1]

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum to observe the molecular ion (M⁺ or [M+H]⁺) and various fragment ions.

    • For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for differentiating between 1H- and 2H-indazole isomers based on key spectroscopic data.

G cluster_input Sample cluster_techniques Spectroscopic Analysis cluster_features Key Differentiating Features cluster_output Isomer Identification IndazoleMixture Indazole Isomer Mixture/Unknown NMR NMR Spectroscopy (¹H & ¹³C) IndazoleMixture->NMR IR IR Spectroscopy IndazoleMixture->IR UVVis UV-Vis Spectroscopy IndazoleMixture->UVVis MS Mass Spectrometry IndazoleMixture->MS NMR_Features ¹H: N-H signal? ¹H: H-3 shift? ¹³C: C-3 & C-7a shifts? NMR->NMR_Features IR_Features N-H stretch present? IR->IR_Features UV_Features λ_max shift? UVVis->UV_Features MS_Features Derivative fragmentation pattern? MS->MS_Features Isomer1H 1H-Indazole NMR_Features->Isomer1H Isomer2H 2H-Indazole NMR_Features->Isomer2H IR_Features->Isomer1H Yes IR_Features->Isomer2H No

Caption: Workflow for spectroscopic differentiation of indazole isomers.

Conclusion

The unambiguous differentiation of 1H- and 2H-indazole isomers is crucial for advancing research and development in medicinal chemistry. While each spectroscopic technique offers valuable insights, a combined analytical approach provides the most robust and reliable characterization. NMR spectroscopy, in particular, stands out for its ability to provide definitive structural assignments based on the distinct chemical shifts of key protons and carbons. By leveraging the comparative data and standardized protocols outlined in this guide, researchers can confidently identify indazole isomers, ensuring the integrity and progression of their scientific endeavors.

References

A Comparative Guide to the Efficacy of Substituted Indazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of oncology, the indazole scaffold has emerged as a privileged structure, foundational to several FDA-approved anticancer drugs like Pazopanib and Axitinib.[1] This guide offers a technical comparison of the efficacy of various indazole derivatives, with a particular focus on the structural class of bromo-dimethyl-indazoles, against a spectrum of cancer cell lines. We will delve into supporting experimental data, elucidate common mechanisms of action, and provide detailed protocols for key validation assays.

The strategic functionalization of the indazole ring system allows for the fine-tuning of its pharmacological properties, leading to compounds with potent and selective anticancer activity.[2] While direct and extensive research on "4-Bromo-1,5-dimethyl-1H-indazole" is not widely published, by examining related bromo- and di-methyl-substituted indazole analogs, we can infer structure-activity relationships (SAR) and potential therapeutic value.

Comparative Efficacy of Indazole Derivatives: A Quantitative Analysis

The antiproliferative activity of indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value signifies greater potency. The following table summarizes the in vitro efficacy of a selection of substituted indazole derivatives, providing a comparative snapshot of their anticancer potential.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 2f Indazole Derivative4T1 (Breast Cancer)0.23 - 1.15[3][4]
Compound 4 N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA2780 (Ovarian Carcinoma)4.21 - 18.6[5]
Compound 9 N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamideA549 (Lung Adenocarcinoma)4.21 - 18.6[5]
Compound 7d Polysubstituted IndazoleA2780, A549, IMR32, MDA-MB-231, T47D0.64 - 17[6]
Compound 6o 1H-indazole-3-amine DerivativeK562 (Chronic Myeloid Leukemia)5.15[7]
Analog 3 6-(4-(4-ethylpiperazin-1-yl)pyridin-3-yl)-3-((E)-3,5-dimethoxystyryl)-1H-indazole4T1 (Breast Cancer)0.23[8]

Note: The IC50 values represent a range from different studies or against different cell lines as indicated in the source. This table is for comparative purposes and highlights the potential of the indazole scaffold.

The data indicates that substitutions on the indazole ring significantly influence cytotoxic activity. For instance, compound 2f and Analog 3 demonstrate potent activity against breast cancer cells.[3][8] Furthermore, some derivatives show broad-spectrum activity against various cancer types, such as compound 7d .[6] Notably, compound 6o exhibits promising activity against leukemia cells with good selectivity over normal cells.[7]

Mechanisms of Action: Unraveling the Anticancer Effects

Indazole derivatives exert their anticancer effects through diverse mechanisms, often targeting key cellular processes like cell cycle progression and apoptosis (programmed cell death).[1][6]

1. Induction of Apoptosis:

A primary mechanism for many indazole derivatives is the induction of apoptosis in cancer cells. This is often achieved through the intrinsic mitochondrial pathway. For example, compound 2f has been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2 in 4T1 breast cancer cells.[4][9] This disruption of the mitochondrial membrane potential leads to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in cell death.

G cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway Indazole Indazole Derivative (e.g., Compound 2f) Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Bax Bax (Pro-apoptotic) Indazole->Bax Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by an indazole derivative.

2. Cell Cycle Arrest:

Certain indazole derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints. For instance, some compounds have been observed to cause an arrest of cells in the G2/M phase of the cell cycle.[5] This prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth. Other derivatives may cause a block in the S phase, interfering with DNA synthesis.[6]

G cluster_1 Cell Cycle Progression and Arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Indazole Indazole Derivative Arrest_S S Phase Arrest Indazole->Arrest_S Arrest_G2M G2/M Arrest Indazole->Arrest_G2M Arrest_S->S Arrest_G2M->G2

Caption: Cell cycle arrest induced by indazole derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The following are standardized protocols for assessing the anticancer efficacy of novel compounds in a laboratory setting.[10]

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[7]

  • Culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin[10]

  • 96-well plates

  • Test compound (indazole derivative) and a positive control (e.g., 5-Fluorouracil)[11]

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • Drug Treatment: Treat the cells with a range of concentrations of the indazole derivative (e.g., 0.625 to 10 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the compound concentration.

G cluster_2 MTT Assay Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Treat Treat with Indazole Derivative Seed->Treat Incubate Incubate (48h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate End End Calculate->End

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the indazole derivative at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

The indazole scaffold represents a highly versatile and promising platform for the development of novel anticancer agents.[1] The comparative data presented in this guide underscore the significant impact of substitutions on the indazole core on cytotoxic potency and mechanism of action. While direct data on "this compound" is sparse, the efficacy of other bromo- and dimethyl-substituted analogs suggests that this compound class warrants further investigation. Future research should focus on the systematic synthesis and evaluation of such derivatives to establish clear structure-activity relationships and identify lead compounds with superior efficacy and safety profiles for preclinical and clinical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1,5-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Bromo-1,5-dimethyl-1H-indazole. As a brominated heterocyclic compound, its disposal requires careful consideration to ensure personnel safety and environmental compliance. The procedures outlined below are synthesized from established safety data sheets for structurally similar compounds and general principles of hazardous waste management.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of these disposal protocols. This compound belongs to a class of chemicals that, while stable under normal conditions, present specific hazards.[1] The primary risks are associated with its potential toxicity and irritant properties upon exposure.

The core principle of this disposal guide is containment and segregation . Brominated organic compounds are classified as halogenated organic waste.[2] This segregation is critical because common disposal methods like incineration require specialized equipment. The presence of bromine can lead to the formation of corrosive hydrobromic acid (HBr) and other hazardous decomposition products, such as nitrogen oxides and carbon monoxide, during thermal decomposition.[1][3] Therefore, mixing this waste with non-halogenated streams can disrupt the disposal facility's process and violate regulatory standards.

Quantitative Hazard Summary

The hazard profile, based on data for closely related bromo-indazole analogs, is summarized below. It is imperative to treat this compound as possessing similar hazards.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[5][7]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation.[4][5][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][4][5][7]

Personnel Protective Equipment (PPE) and Engineering Controls

Before handling the chemical or its waste, establishing a safe working environment is paramount.

  • Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4][5] Ensure that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[5]

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use and remove them using the proper technique to avoid skin contamination.[7]

    • Body Protection : A lab coat or long-sleeved clothing is mandatory to prevent skin contact.[7]

    • Respiratory Protection : For spill cleanup or situations with potential for significant aerosolization, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]

Spill Management Protocol

Accidents require immediate and correct action. In the event of a spill, follow these steps:

  • Alert Personnel : Immediately notify others in the vicinity of the spill.[4]

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.[5]

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment : Prevent the spill from entering drains or water courses.[4]

  • Cleanup (Dry Spill) :

    • Gently sweep or shovel the solid material into a suitable, labeled container for disposal.[3][7]

    • Use dry cleanup procedures that avoid generating dust.[4] A vacuum cleaner designed for hazardous materials may be used if available.[4]

  • Decontamination : After removing the bulk material, decontaminate the area with soap and plenty of water.[4]

  • Dispose of Cleanup Materials : All materials used for cleanup (e.g., paper towels, contaminated gloves) must be placed in the designated hazardous waste container along with the spilled chemical.

Step-by-Step Waste Segregation and Disposal Protocol

This protocol ensures that waste is handled safely from the point of generation to its final collection by environmental health and safety (EHS) professionals.

  • Waste Identification : All waste streams containing this compound must be classified as Hazardous Halogenated Organic Waste . This includes:

    • Unused or expired pure chemical.

    • Reaction mixtures containing the compound.

    • Solvents used to rinse glassware that contained the compound.

    • Contaminated materials such as gloves, weigh paper, and TLC plates.

  • Container Selection :

    • Use only compatible, properly sealed, and clearly labeled waste containers.[4]

    • For solid waste, use a securely sealable plastic bag or a wide-mouthed plastic container.[4]

    • For liquid waste (e.g., solutions or solvent rinses), use a dedicated, leak-proof container designated for halogenated organic liquids.

  • Waste Collection :

    • Solids : Carefully place the solid waste or contaminated materials into the designated solid waste container. Avoid creating dust.[5]

    • Liquids : Pour liquid waste into the designated halogenated liquid waste container. Do not mix with other waste types.

    • Empty Containers : The original product container must be handled as hazardous waste unless properly decontaminated. Do not discard in regular trash.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list any other components (e.g., solvents).

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Storage :

    • Keep waste containers securely sealed when not in use.[4]

    • Store the containers in a designated, well-ventilated, and secured satellite accumulation area or central hazardous waste storage area.

    • Store away from incompatible materials, particularly strong oxidizing agents.[1][3]

  • Final Disposal :

    • Arrange for pickup by your institution's certified hazardous waste disposal service.

    • Disposal must be conducted at an approved waste disposal plant in accordance with all local, regional, and national regulations.[3][6] Never discharge this chemical into drains or the environment.[3]

Disposal Workflow Diagram

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition A Generation of Waste (Pure chemical, reaction mixture, contaminated labware) B Is waste Solid or Liquid? A->B C Solid Waste (e.g., powder, contaminated gloves, weigh paper, silica gel) B->C Solid D Liquid Waste (e.g., reaction mixture, solvent rinses) B->D Liquid E Place in designated 'HALOGENATED ORGANIC SOLID WASTE' container. C->E F Place in designated 'HALOGENATED ORGANIC LIQUID WASTE' container. D->F G Securely seal and label container with full chemical name, hazards, and date. E->G F->G H Store in designated Satellite Accumulation Area away from incompatible materials. G->H I Arrange for pickup by certified hazardous waste handler. H->I

Caption: Waste disposal workflow for this compound.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By adhering to this guide—grounded in hazard assessment, proper use of controls, and strict waste segregation—researchers can protect themselves, their colleagues, and the environment from potential harm. Always consult your institution's specific EHS guidelines and the most current Safety Data Sheet for the material.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.